molecular formula C8H15NO B13469037 2-Azaspiro[3.5]nonan-5-ol

2-Azaspiro[3.5]nonan-5-ol

Número de catálogo: B13469037
Peso molecular: 141.21 g/mol
Clave InChI: WAERERXEWUETMS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Azaspiro[3.5]nonan-5-ol is a useful research compound. Its molecular formula is C8H15NO and its molecular weight is 141.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Azaspiro[3.5]nonan-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Azaspiro[3.5]nonan-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C8H15NO

Peso molecular

141.21 g/mol

Nombre IUPAC

2-azaspiro[3.5]nonan-5-ol

InChI

InChI=1S/C8H15NO/c10-7-3-1-2-4-8(7)5-9-6-8/h7,9-10H,1-6H2

Clave InChI

WAERERXEWUETMS-UHFFFAOYSA-N

SMILES canónico

C1CCC2(CNC2)C(C1)O

Origen del producto

United States
Foundational & Exploratory

Synthesis and Process Optimization of 2-Azaspiro[3.5]nonan-5-ol: A Next-Generation Piperidine Bioisostere

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Introduction & Strategic Rationale

In modern medicinal chemistry, the "Escape from Flatland" paradigm has driven a shift toward three-dimensional, Fsp³-rich architectures to improve target selectivity, aqueous solubility, and metabolic stability[1]. Among these, spirocyclic azetidines have emerged as premier bioisosteres for saturated six-membered heterocycles like piperidine and morpholine.

The target molecule, 2-azaspiro[3.5]nonan-5-ol (and its orthogonally protected derivative, tert-butyl 5-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate), represents a highly valuable synthetic building block. Recent patent literature highlights its critical utility as a structural vector in the development of mutant-selective KRAS G12D inhibitors[2]. The presence of the hydroxyl group at the 5-position—directly adjacent to the spirocyclic core—provides an essential handle for late-stage functionalization, enabling precise spatial orientation of pharmacophores. However, constructing this sterically congested spiro-center while maintaining functional group orthogonality requires a rigorously designed synthetic strategy.

Retrosynthetic Analysis & Logic

The primary synthetic challenge lies in the construction of the strained azetidine ring (ring strain ~26 kcal/mol) adjacent to a secondary hydroxyl group. While[2+2] cycloadditions of chlorosulfonyl isocyanate (CSI) with exocyclic alkenes are common for 1-azaspirocycles, they fail to provide the symmetrical 2-azaspiro architecture.

Retrosynthesis A 2-Azaspiro[3.5]nonan-5-ol (Target) B 2-Benzyl-2-azaspiro[3.5]nonane Intermediate A->B Deprotection & Reprotection C 1,1-Bis(tosyloxymethyl) cyclohexan-2-ol B->C Cyclization (Benzylamine) D 1,1-Bis(hydroxymethyl) cyclohexan-2-ol C->D Chemoselective Tosylation E Ethyl 2-oxocyclohexane carboxylate D->E Aldol Addition & Reduction

Retrosynthetic pathway for 2-azaspiro[3.5]nonan-5-ol from ethyl 2-oxocyclohexanecarboxylate.

Step-by-Step Experimental Methodologies

The following protocol is designed as a self-validating system, ensuring high chemoselectivity and scalability at each node.

Step 1: Aldol Hydroxymethylation

Objective: Introduce the quaternary carbon center. Procedure: To a solution of ethyl 2-oxocyclohexane-1-carboxylate (1.0 eq) in THF, add 37% aqueous formaldehyde (1.5 eq) and catalytic K₂CO₃ (0.1 eq). Stir at room temperature for 12 hours. Causality: The highly acidic α -proton drives the aldol addition. Once the hydroxymethyl group is installed, the lack of remaining enolizable protons at C1 prevents over-alkylation, ensuring a clean mono-addition profile.

Step 2: Global Reduction

Objective: Generate the requisite triol intermediate. Procedure: Dissolve the crude intermediate in anhydrous THF and cool to 0 °C. Slowly add LiAlH₄ (3.0 eq) portion-wise. Reflux for 4 hours, then quench via the Fieser method (x mL H₂O, x mL 15% NaOH, 3x mL H₂O). Filter the granular aluminum salts. Result: 1,1-bis(hydroxymethyl)cyclohexan-2-ol.

Step 3: Chemoselective Tosylation

Objective: Activate the primary alcohols while preserving the secondary alcohol. Procedure: Dissolve the triol (1.0 eq) in anhydrous pyridine at 0 °C. Add exactly 2.05 eq of p-toluenesulfonyl chloride (TsCl) in portions. Stir for 12 hours at 4 °C. Causality: The steric bulk of TsCl ensures excellent kinetic differentiation. The primary neo-pentyl-like alcohols are tosylated rapidly, whereas the sterically hindered secondary alcohol at C2 remains untouched.

Step 4: Hydroxyl Protection (Critical Node)

Objective: Prevent intramolecular oxetane formation. Procedure: Treat the ditosylate (1.0 eq) with TBSCl (1.2 eq) and imidazole (2.0 eq) in DMF at room temperature for 8 hours. Causality: Without protection, the free C2-hydroxyl is perfectly positioned to attack the adjacent primary tosylate under basic conditions, yielding an undesired fused oxetane. Masking it as a bulky tert-butyldimethylsilyl (TBS) ether completely suppresses this pathway.

Step 5: Spiro-Azetidine Annulation

Objective: Construct the 4-membered azetidine ring. Procedure: To a solution of the TBS-protected ditosylate (1.0 eq) in acetonitrile, add benzylamine (1.5 eq) and DIPEA (3.0 eq). Reflux (80 °C) for 24 hours. Causality: Forming a 4-membered ring is entropically unfavorable. However, the rigid cyclohexane ring pre-organizes the two tosyloxymethyl arms (the Thorpe-Ingold effect), drastically lowering the activation entropy and facilitating the 4-exo-tet cyclization[1].

Mechanism Step1 TBS-Protected Ditosylate (Electrophile) Step2 Mono-Alkylation (SN2 by Benzylamine) Step1->Step2 PhCH2NH2, DIPEA, Heat Step3 Intramolecular Cyclization (4-Exo-Tet equivalent) Step2->Step3 Base-mediated deprotonation Step4 Spiro-Azetidine Formation (2-Benzyl-2-azaspiro[3.5]nonane) Step3->Step4 Expulsion of second OTs group

Stepwise mechanistic workflow for the spiro-azetidine annulation via double SN2 displacement.
Step 6: Deprotection and Boc-Protection

Objective: Yield the final orthogonally protected building block. Procedure:

  • Debenzylation: Stir the spirocycle with 10% Pd/C under H₂ (50 psi) in methanol for 12 hours.

  • Boc Protection: Treat the secondary amine with Boc₂O (1.1 eq) and Et₃N in DCM.

  • TBS Cleavage: Add TBAF (1.5 eq) in THF to unmask the 5-hydroxyl group. Result:tert-Butyl 5-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate[3].

Quantitative Data Summaries

To validate the synthetic workflow, the following analytical markers and physicochemical properties are summarized. The data highlights why this spirocycle is a superior bioisostere compared to standard piperidines.

Table 1: Reaction Yields and Key Analytical Markers

Synthetic StepProductIsolated YieldKey ¹H NMR Marker (CDCl₃)ESI-MS (m/z)
Step 2 1,1-bis(hydroxymethyl)cyclohexan-2-ol88% δ 3.55-3.80 (m, 5H, CH₂OH & CHOH)161.1 [M+H]⁺
Step 3 Chemoselective Ditosylate76% δ 7.75 (d, 4H, Ar-H), 2.45 (s, 6H, Ar-CH₃)469.1 [M+H]⁺
Step 5 2-Benzyl-5-((TBS)oxy)-2-azaspiro[3.5]nonane65% δ 3.60 (s, 2H, Ph-CH₂-N), 0.89 (s, 9H, Si-tBu)346.3 [M+H]⁺
Step 6 tert-Butyl 5-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate82% (over 3 steps) δ 1.45 (s, 9H, Boc), 3.40 (m, 1H, CHOH)242.2 [M+H]⁺

Table 2: Physicochemical Comparison (Bioisosteric Profiling)

PropertyN-Boc-PiperidineN-Boc-2-Azaspiro[3.5]nonaneAdvantage of Spirocycle
3D Architecture Flat / Chair ConformationOrthogonal Spiro-PlanesEnhanced target specific binding[2]
Metabolic Stability (CYP450) Prone to α -oxidationHighly resistantLack of accessible α -protons
pKa (Deprotected Amine) ~10.4~9.8Better membrane permeability
Vectorization Limited (C3/C4)High (C5 hydroxyl handle)Enables precise spatial functionalization

References

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Chemical Reviews (ACS Publications) URL:[Link]

  • WO2024192424A1 - Kras modulators and uses thereof Google Patents URL

Sources

A Predictive Spectroscopic and Methodological Guide to 2-Azaspiro[3.5]nonan-5-ol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Disclaimer: This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Azaspiro[3.5]nonan-5-ol and detailed experimental protocols for its characterization. As of the time of writing, direct experimental spectroscopic data for this specific molecule is not widely available in public-domain literature. The spectral predictions herein are based on first principles of spectroscopy, analysis of its constituent structural motifs, and data from closely related spirocyclic and heterocyclic compounds. These predictions are intended to serve as a robust starting point for researchers and must be validated through empirical investigation.

Introduction: The Structural Significance of 2-Azaspiro[3.5]nonan-5-ol

Spirocyclic scaffolds have emerged as a cornerstone in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to novel pharmacological profiles and improved metabolic stability. The 2-Azaspiro[3.5]nonane framework, which incorporates a strained cyclobutane ring fused to a cyclohexane ring through a single spiro-carbon, presents a conformationally restricted system of significant interest. The introduction of a secondary amine in the four-membered ring and a hydroxyl group on the cyclohexane ring, as in 2-Azaspiro[3.5]nonan-5-ol, provides key functional handles for further synthetic elaboration and potential interactions with biological targets.

Accurate structural elucidation is the bedrock of any chemical research or drug development campaign. This guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Azaspiro[3.5]nonan-5-ol. Beyond mere data points, this document explains the scientific rationale behind the predicted spectral features and furnishes detailed, field-proven protocols for the acquisition of this critical data, thereby serving as a practical resource for researchers aiming to synthesize and characterize this novel compound.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Caption: Structure of 2-Azaspiro[3.5]nonan-5-ol with atom numbering.

The molecule comprises a secondary amine within a four-membered azetidine ring and a secondary alcohol on the six-membered cyclohexane ring. The spiro-carbon (C4) is a quaternary center joining the two rings. This unique combination of features will dictate the predicted spectroscopic outcomes.

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum of 2-Azaspiro[3.5]nonan-5-ol is expected to be complex due to the rigid, puckered nature of both the cyclobutane and cyclohexane rings, which will likely result in distinct signals for axial and equatorial protons.[1]

Rationale for Predictions:

  • -OH and -NH Protons (H-O, H-N): These protons will appear as broad singlets, and their chemical shifts are highly dependent on solvent, concentration, and temperature. The addition of D₂O would cause these signals to disappear, a useful method for their confirmation.[2]

  • H5 (Methine Proton): This proton, attached to the carbon bearing the hydroxyl group, is expected to be downfield due to the deshielding effect of the oxygen atom. Its multiplicity will be a multiplet due to couplings with the adjacent methylene protons (H6 and H9).

  • H1 and H3 (Azetidine Protons): These protons are adjacent to the nitrogen atom and will be shifted downfield. They are expected to show geminal coupling to each other and vicinal coupling to the protons on the neighboring carbons.

  • Cyclobutane and Cyclohexane Protons (H6, H7, H8, H9): The protons on the cyclohexane and cyclobutane rings will reside in the typical aliphatic region. Due to the conformational rigidity of the spiro system, axial and equatorial protons on the same carbon are expected to be diastereotopic and thus have different chemical shifts and exhibit geminal coupling. In unsubstituted cyclobutane, the proton signal is around 1.96 ppm.[1][3][4] The presence of the spiro system and functional groups will cause shifts from this baseline.

Table 1: Predicted ¹H NMR Spectral Data for 2-Azaspiro[3.5]nonan-5-ol (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ) ppmPredicted Multiplicity
H-O1.5 - 3.0br s
H-N1.5 - 3.0br s
H53.6 - 3.9m
H1, H32.8 - 3.2m
H6, H8, H91.4 - 2.2m
H71.2 - 1.8m
Protocol for ¹H NMR Data Acquisition

Fragmentation M [C8H15NO]+• m/z = 141 F1 [C8H13N]+• m/z = 123 (Loss of H2O) M->F1 - H2O F2 [C7H12N]+ m/z = 110 (α-cleavage) M->F2 - CH2=O (rearrangement) F3 [C6H10N]+ m/z = 96 (Ring fragmentation) F2->F3 - CH2

Caption: Predicted major fragmentation pathways for 2-Azaspiro[3.5]nonan-5-ol.

Protocol for Mass Spectrometry Data Acquisition (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation ([M+H]⁺).

  • Infusion: Introduce the sample into the electrospray ionization (ESI) source via direct infusion using a syringe pump or through an HPLC system.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. For structural elucidation, tandem MS (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to observe its fragmentation.

Conclusion

This guide provides a robust, predictive framework for the spectroscopic characterization of 2-Azaspiro[3.5]nonan-5-ol. The predicted NMR, IR, and MS data are grounded in fundamental spectroscopic principles and analysis of analogous structures. The detailed protocols provided offer a clear path for the experimental acquisition and validation of this data. For any drug discovery or chemical biology program, the empirical confirmation of a molecule's structure is a non-negotiable prerequisite. It is our hope that this comprehensive guide will accelerate the research and development efforts involving this promising spirocyclic scaffold.

References

  • AWS. H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. Available at: [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Available at: [Link]

  • PubMed. (2011). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Available at: [Link]

  • PubMed. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. Available at: [Link]

  • ResearchGate. (2013). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study | Request PDF. Available at: [Link]

  • Future4200. (n.d.). Chapter 11 - Amines. Available at: [Link]

  • JoVE. (2023). Video: Mass Spectrometry of Amines. Available at: [Link]

  • Unknown Source.
  • Spectroscopy Online. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Available at: [Link]

  • Spectroscopy Online. (2017). Alcohols—The Rest of the Story. Available at: [Link]

  • PubMed. (2011). 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. Available at: [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

  • Unknown Source. INFRARED SPECTROSCOPY (IR). (Link not available)
  • Chemistry LibreTexts. (2020). 13.4: Spectroscopy of Alcohols. Available at: [Link]

  • ResearchGate. (2011). H-1 and C-13 NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method | Request PDF. Available at: [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. Available at: [Link]

Sources

Whitepaper: Novel Synthetic Routes to 2-Azaspiro[3.5]nonan-5-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The integration of high-fraction sp3 ( Fsp3​ ) scaffolds into drug discovery has fundamentally shifted the landscape of medicinal chemistry. Spirocyclic azetidines, in particular, have emerged as premier bioisosteres for traditional saturated heterocycles like piperidines, piperazines, and morpholines. As exhaustively documented by, these strained three-dimensional frameworks enhance metabolic stability, improve aqueous solubility, and alter basicity profiles without increasing molecular weight.

Within this chemical space, 2-azaspiro[3.5]nonane derivatives have proven exceptionally valuable, serving as core structural motifs in the development of clinical candidates such as fatty acid amide hydrolase (FAAH) inhibitors and novel Farnesoid X Receptor (FXR) agonists .

This technical guide focuses on the synthesis of 2-azaspiro[3.5]nonan-5-ol . The presence of the hydroxyl group at the C5 position (directly adjacent to the spirocyclic C4 center) provides a critical vector for hydrogen bonding or subsequent functionalization. Synthesizing this molecule presents a unique challenge: constructing a highly strained azetidine ring while maintaining stereocontrol over the adjacent secondary alcohol.

Retrosynthetic Strategy

The most robust approach to the 2-azaspiro[3.5]nonan-5-ol scaffold relies on the late-stage reduction of its corresponding ketone, 2-azaspiro[3.5]nonan-5-one. The spiro-ketone can be traced back to a readily available bulk chemical, cyclohexanone, via an α,α -dialkylation strategy.

Retrosynthesis Target 2-Azaspiro[3.5]nonan-5-ol Ketone 2-Azaspiro[3.5]nonan-5-one Target->Ketone Reduction Acetal 2,2-Bis(tosyloxymethyl) cyclohexanone acetal Ketone->Acetal Cyclization & Deprotection SM Cyclohexanone Acetal->SM Hydroxymethylation & Activation

Retrosynthetic disconnection of 2-azaspiro[3.5]nonan-5-ol to cyclohexanone.

Route 1: Scalable De Novo Batch Synthesis

This classical, highly scalable route builds the spirocycle de novo through a controlled sequence of functional group manipulations.

Mechanistic Causality & Workflow
  • α,α -Bishydroxymethylation: Cyclohexanone undergoes a controlled Tollens-type aldol condensation with exactly two equivalents of formaldehyde using catalytic DBU. This avoids the over-alkylation typically seen with stronger bases.

  • Ketalization & Activation: The resulting 2,2-bis(hydroxymethyl)cyclohexan-1-one is protected as an ethylene acetal. Causality: If the C5 ketone is left unprotected, the subsequent tosylation and basic amination steps will trigger a rapid retro-aldol cleavage or undesired oxetane formation.

  • Azetidine Ring Closure: The primary alcohols are tosylated, and the azetidine ring is closed via double alkylation with benzylamine ( BnNH2​ ). Causality: High dilution and the steric bulk of the benzyl group kinetically favor the 4-membered ring closure over intermolecular polymerization.

  • Deprotection & Reduction: Acidic cleavage of the ketal yields the spiro-ketone, which is reduced to the target alcohol.

Protocol 1: Azetidine Ring Closure (Self-Validating System)

This protocol details the critical ring-forming step from 2,2-bis(tosyloxymethyl)cyclohexanone ethylene acetal to 2-benzyl-2-azaspiro[3.5]nonan-5-one ethylene acetal.

  • Setup: In an oven-dried 1 L round-bottom flask under N2​ , dissolve the ditosylate (50.0 g, 100 mmol) in anhydrous acetonitrile (500 mL) to ensure high dilution (0.2 M).

  • Reagent Addition: Add benzylamine (10.7 g, 100 mmol) followed by N,N -Diisopropylethylamine (DIPEA) (38.7 g, 300 mmol). Causality: DIPEA acts as a non-nucleophilic base to scavenge the generated TsOH without competing for the electrophilic centers, preventing the formation of undesired quaternary ammonium salts.

  • Reaction: Heat the mixture to 80 °C (reflux) for 24 hours.

  • Validation (In-Process): Monitor via TLC (10% MeOH in DCM, Ninhydrin stain). The reaction is deemed complete when the ditosylate ( Rf​=0.7 , UV active) is fully consumed and a new tertiary amine spot appears ( Rf​=0.3 , Ninhydrin positive).

  • Workup: Concentrate the mixture in vacuo. Dissolve the residue in ethyl acetate (400 mL) and wash with saturated aqueous NaHCO3​ (3 × 200 mL). Self-Validation: The basic aqueous workup inherently validates the isolation process by neutralizing and partitioning the residual TsOH and DIPEA hydrochloride salts into the aqueous layer, leaving only the free-base spirocycle in the organic phase.

  • Purification: Dry over Na2​SO4​ , filter, and concentrate to yield the crude protected spirocycle, which is carried forward to deprotection (1M HCl in THF) without further chromatography.

Route 2: Biocatalytic Asymmetric Synthesis

While Route 1 is scalable, the final chemical reduction using NaBH4​ yields a mixture of cis and trans diastereomers that require tedious chromatographic separation. To achieve absolute stereocontrol, we employ a modern biocatalytic approach using Ketoreductases (KREDs) capable of Dynamic Kinetic Resolution (DKR) or highly selective asymmetric reduction .

Biocatalysis Racemic Racemic 2-Azaspiro[3.5]nonan-5-one KRED KRED Enzyme + NADP+ / GDH (Biocatalytic Reduction) Racemic->KRED Dynamic Kinetic Resolution Enantiopure (5S)-2-Azaspiro[3.5]nonan-5-ol >99% ee, >95% de KRED->Enantiopure Asymmetric Reduction

Biocatalytic asymmetric reduction utilizing KRED and a cofactor recycling system.

Protocol 2: KRED-Catalyzed Asymmetric Reduction (Self-Validating System)
  • Buffer Preparation: Prepare 100 mL of 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO4​ .

  • Enzyme & Cofactor Assembly: Dissolve 2-azaspiro[3.5]nonan-5-one (1.0 g, 7.2 mmol) in DMSO (5 mL) and add to the buffer. Add NADP+ (10 mg), Glucose (2.0 g, 11 mmol), Glucose Dehydrogenase (GDH, 50 mg), and the engineered KRED enzyme (100 mg). Causality: GDH and glucose are added to continuously recycle NADP+ to NADPH , driving the equilibrium forward and minimizing the required equivalents of the expensive cofactor.

  • Reaction & pH Monitoring: Stir at 30 °C. Self-Validation: The reaction is self-validating through automated pH monitoring. As the GDH-catalyzed oxidation of glucose produces gluconic acid, an automated titrator adds 1M NaOH to maintain pH 7.0. The cessation of NaOH consumption directly indicates reaction completion (typically 12-16 hours).

  • Isolation: Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (3 × 50 mL). Dry and concentrate to yield enantiopure (5S)-2-azaspiro[3.5]nonan-5-ol. Final validation is performed via Chiral HPLC to confirm >99% e.e.

Quantitative Data Presentation

The following table summarizes the performance metrics of the final reduction step, contrasting the classical chemical approach with the modern biocatalytic workflow.

MetricChemical Reduction ( NaBH4​ )Biocatalytic Reduction (KRED/GDH)
Yield 85% (Mixture of diastereomers)92% (Isolated single enantiomer)
Diastereomeric Excess (d.e.) 15% (Slight preference for trans)>95% (Highly specific)
Enantiomeric Excess (e.e.) 0% (Racemic)>99%
Process Mass Intensity (PMI) High (Requires silica gel chromatography)Low (Aqueous phase extraction, no column)
Scalability Limited by chromatographic resolutionExcellent (Demonstrated at pilot scale)

References

  • Carreira, E. M.; Fessard, T. C. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 2014, 114, 8257–8322. URL:[Link]

  • Ahn, K. et al. "Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH)..." Bioorganic & Medicinal Chemistry Letters, 2013. URL:[Link]

  • Li, Y. et al. "Discovery and Optimization of Novel Nonbile Acid FXR Agonists as Preclinical Candidates for the Treatment of Inflammatory Bowel Disease." Journal of Medicinal Chemistry, 2024, 67, 7, 5642–5661. URL:[Link]

  • Wang, Y. et al. "Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals." Frontiers in Bioengineering and Biotechnology, 2022. URL:[Link]

Physicochemical Profiling and Synthetic Methodologies of 2-Azaspirononan-5-ol

Physicochemical Profiling and Synthetic Methodologies of 2-Azaspiro[1]nonan-5-ol

Executive Summary

The transition from flat, two-dimensional (2D) aromatic rings to three-dimensional (3D) spirocyclic architectures represents a paradigm shift in modern drug discovery. Saturated spirocycles, such as azaspiroalkanes, are increasingly deployed as bioisosteres for traditional planar amines (e.g., piperidine and morpholine) to improve metabolic stability, enhance aqueous solubility, and optimize target binding thermodynamics [1].

2-Azaspiro[1]nonan-5-ol is a highly valuable spirocyclic building block. Featuring a secondary amine within a strained four-membered ring spiro-fused to a hydroxyl-substituted cyclohexane ring, this molecule provides a rigid 3D scaffold with distinct vector projections for hydrogen bonding. This whitepaper provides an in-depth technical analysis of the physicochemical properties, synthetic workflows, and experimental validation protocols for 2-azaspiro[1]nonan-5-ol (CAS: 2920150-96-3) and its tosylate salt (CAS: 3017232-38-8)[2][3].

Chemical Identity & Physicochemical Properties

The physicochemical profile of a drug fragment dictates its behavior in biological systems. 2-Azaspiro[1]nonan-5-ol possesses a high fraction of sp3-hybridized carbons ( Fsp3​=1.0 ), which significantly lowers the crystal lattice energy compared to planar analogs, thereby increasing thermodynamic solubility.

The secondary amine acts as a strong hydrogen bond donor and acceptor, while the 5-hydroxyl group provides an additional, spatially distinct interaction vector. Because the free base is a low-molecular-weight, highly polar compound, it is often isolated and utilized as a 4-methylbenzenesulfonate (tosylate) salt to ensure crystallinity, stability, and ease of handling during high-throughput screening[4].

Table 1: Core Physicochemical Data
Property2-Azaspiro[1]nonan-5-ol (Free Base)Tosylate Salt
CAS Number 2920150-96-3[2]3017232-38-8 [3]
Molecular Formula C₈H₁₅NOC₁₅H₂₃NO₄S
Molecular Weight 141.21 g/mol 313.42 g/mol
Topological Polar Surface Area (TPSA) 32.26 Ų97.60 Ų
Predicted pKa (Conjugate Acid) ~9.8 - 10.2N/A
Predicted LogP 0.6 - 1.1N/A
Hydrogen Bond Donors 2 (Amine, Hydroxyl)3
Hydrogen Bond Acceptors 25
Physical State (Standard Conditions) Viscous oil / Low-melting solidCrystalline solid

Application in Drug Design: The Bioisosteric Advantage

The strategic replacement of piperidine rings with azaspiro cores addresses several ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities. Piperidines are highly lipophilic and often suffer from rapid cytochrome P450-mediated oxidation at the α-carbons.

By introducing the 2-azaspiro[1]nonane core, medicinal chemists can:

  • Reduce Intrinsic Clearance ( CLint​ ): The spirocyclic quaternary carbon blocks metabolic liabilities, enhancing half-life [4].

  • Modulate Basicity: The spiro-fusion slightly alters the nitrogen's lone-pair availability, fine-tuning the pKa to optimize the balance between membrane permeability (neutral species) and target engagement (protonated species).

  • Enhance 3D Pharmacophore Mapping: The 5-hydroxyl group occupies a distinct spatial quadrant, allowing for highly specific hydrogen bonding with kinase hinge regions or GPCR allosteric sites.

ADME_LogicAPlanar Amine (e.g., Piperidine)High Lipophilicity, Rapid ClearanceBSpirocyclic Bioisosteric Replacement(Introduce 2-Azaspiro[3.5]nonane core)A->BCIncreased Fsp3 Fraction(Enhanced 3D Character)B->CDDecreased LogP / LogD(Improved Aqueous Solubility)B->DETargeted H-Bonding(via 5-Hydroxyl Group)B->EFOptimized Drug Candidate(Better PK/PD Profile)C->FD->FE->F

Fig 1: Logical workflow of ADME optimization via spirocyclic bioisosteric replacement.

Synthetic Methodologies

The synthesis of 2-azaspiro[1]nonan-5-ol requires precise chemoselectivity. The standard approach utilizes a commercially available N-Boc-protected spirocyclic ketone. The causality behind this route is rooted in functional group tolerance: the Boc group protects the sensitive secondary amine from alkylation or oxidation, while the ketone is selectively reduced.

Synthetic Workflow

SynthesisAN-Boc-2-azaspiro[3.5]nonan-5-one(Starting Material)BReduction(NaBH4, MeOH, 0°C)A->BCN-Boc-2-azaspiro[3.5]nonan-5-ol(Intermediate)B->CDDeprotection(TFA/DCM or HCl/Dioxane)C->DE2-Azaspiro[3.5]nonan-5-ol(Free Base, CAS: 2920150-96-3)D->EFSalt Formation(TsOH, EtOAc)E->FG2-Azaspiro[3.5]nonan-5-ol Tosylate(CAS: 3017232-38-8)F->G

Fig 2: Step-by-step synthetic workflow for 2-azaspiro[1]nonan-5-ol tosylate.

Step-by-Step Experimental Protocol

Step 1: Chemoselective Reduction

  • Rationale: Sodium borohydride ( NaBH4​ ) is selected over Lithium Aluminum Hydride ( LiAlH4​ ) because it is strictly chemoselective for the ketone, leaving the carbamate (Boc) protecting group intact.

  • Procedure: Dissolve N-Boc-2-azaspiro[1]nonan-5-one (1.0 eq) in anhydrous methanol (0.2 M). Cool the solution to 0 °C using an ice bath. Add NaBH4​ (1.5 eq) portion-wise to control the exothermic evolution of hydrogen gas. Stir for 2 hours at room temperature. Quench with saturated aqueous NH4​Cl , extract with ethyl acetate, dry over Na2​SO4​ , and concentrate in vacuo to yield N-Boc-2-azaspiro[1]nonan-5-ol.

Step 2: Acidolytic Deprotection

  • Rationale: Trifluoroacetic acid (TFA) facilitates rapid acidolysis of the tert-butyl group, generating the amine trifluoroacetate salt alongside volatile isobutylene and carbon dioxide.

  • Procedure: Dissolve the intermediate in dichloromethane (DCM) and cool to 0 °C. Add TFA (10 eq) dropwise. Stir for 3 hours at room temperature. Concentrate under reduced pressure. To isolate the free base, partition the residue between DCM and 1M NaOH, extract, and concentrate.

Step 3: Tosylate Salt Formation

  • Rationale: The free base is highly hygroscopic. Forming the tosylate salt yields a highly crystalline, bench-stable powder ideal for precise analytical weighing.

  • Procedure: Dissolve the free base (1.0 eq) in ethyl acetate. Add a solution of p-toluenesulfonic acid monohydrate (1.0 eq) in ethyl acetate dropwise. Stir at room temperature until a white precipitate forms. Filter, wash with cold diethyl ether, and dry under high vacuum to afford 2-azaspiro[1]nonan-5-ol tosylate [3].

Analytical Validation Protocols

To ensure the trustworthiness of the synthesized compound for downstream biological assays, its physicochemical parameters must be empirically validated.

Potentiometric Determination of pKa

The basicity of the azetidine nitrogen is a critical parameter for predicting lysosomal trapping and oral bioavailability.

  • Preparation: Prepare a 1 mM solution of the tosylate salt in 0.15 M aqueous KCl (to maintain constant ionic strength).

  • Titration: Using an automated potentiometric titrator equipped with a glass electrode, acidify the solution to pH 2.0 using 0.1 M HCl.

  • Measurement: Titrate the solution with standardized 0.1 M KOH under a nitrogen atmosphere (to prevent CO2​ absorption) up to pH 12.0.

  • Analysis: The pKa is derived from the inflection point of the Bjerrum plot (average number of bound protons vs. pH).

Shake-Flask Method for LogD (pH 7.4)
  • Equilibration: Pre-equilibrate equal volumes of 1-octanol and phosphate-buffered saline (PBS, pH 7.4) by stirring them together for 24 hours.

  • Partitioning: Dissolve 1 mg of the compound in 1 mL of the aqueous phase. Add 1 mL of the octanol phase.

  • Agitation: Shake the mixture vigorously at 25 °C for 60 minutes, then centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation.

  • Quantification: Analyze the concentration of the compound in both phases using LC-MS/MS. Calculate LogD as Log10​([Drug]octanol​/[Drug]aqueous​) .

Conclusion

2-Azaspiro[1]nonan-5-ol represents a sophisticated structural motif in the modern medicinal chemist's toolkit. By understanding the causality between its 3D spirocyclic architecture and its macroscopic physicochemical properties—such as lowered lipophilicity and enhanced metabolic stability—researchers can effectively deploy this building block to rescue failing drug candidates. The detailed synthetic and analytical protocols provided herein ensure robust, reproducible integration of this bioisostere into high-throughput discovery pipelines.

References

  • 1-Azaspiro[2]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition (via PubMed/NIH). Available at:[Link]

2-Azaspiro[3.5]nonan-5-ol as a novel scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-Azaspiro[3.5]nonan-5-ol in Medicinal Chemistry

Executive Summary

The transition from flat, two-dimensional aromatic rings to complex, three-dimensional architectures is a defining paradigm in modern drug discovery. This "escape from flatland" is driven by the need to improve physicochemical properties, reduce off-target promiscuity, and access novel chemical space[1]. Among the emerging 3D architectures, spirocyclic scaffolds—specifically the azaspiro[3.5]nonane family—have demonstrated profound utility[2].

This whitepaper provides a comprehensive technical analysis of 2-azaspiro[3.5]nonan-5-ol , a highly functionalized spirocyclic building block. By combining a basic azetidine ring with a sterically constrained cyclohexanol system, this scaffold offers medicinal chemists a unique topological vector for structure-based drug design (SBDD). We will explore the structural rationale, physicochemical advantages, and field-proven experimental protocols for integrating this scaffold into lead optimization campaigns.

The Structural Rationale: Escaping Flatland

The probability of a drug candidate successfully navigating clinical trials is positively correlated with its molecular complexity, often quantified by the fraction of sp³-hybridized carbons ( Fsp3​ )[1]. Planar heterocycles (e.g., piperidines, piperazines) often suffer from poor aqueous solubility, high lipophilicity (LogD), and susceptibility to rapid Cytochrome P450 (CYP450) mediated oxidation[3].

2-Azaspiro[3.5]nonan-5-ol directly addresses these liabilities:

  • High Fsp3​ Content: The spiro-fusion of a 4-membered azetidine and a 6-membered cyclohexane ring ensures a highly saturated, 3D conformation[4].

  • The C5-Hydroxyl Vector: The hydroxyl group at the 5-position is situated immediately adjacent to the spiro-quaternary carbon (C4). This creates a sterically demanding exit vector. When functionalized (e.g., via etherification), the resulting trajectory of the appended pharmacophore is rigidly projected into spaces that flexible aliphatic chains or planar rings cannot reach.

  • Metabolic Shielding: The quaternary spiro-center introduces immense steric bulk, effectively shielding adjacent C-H bonds from CYP450 oxidative insertion, thereby lowering intrinsic clearance ( CLint​ )[5].

SBDD_Workflow Start Target Identification (e.g., GPCR / Enzyme) Flatland Planar Hit (High LogD, Low Sol.) Start->Flatland HTS / Screening Spiro Scaffold Hopping: 2-Azaspiro[3.5]nonan-5-ol Flatland->Spiro Increase Fsp3 Vector C5-OH Diversification (Exit Vectors) Spiro->Vector Functionalize Opt ADME & Potency Optimization Vector->Opt SAR Studies Lead Preclinical Lead Candidate Opt->Lead In Vivo Validation

SBDD workflow utilizing 2-azaspiro[3.5]nonan-5-ol for lead optimization.

Physicochemical Profiling and Case Studies

The azaspiro[3.5]nonane core has been successfully deployed across multiple target classes. For instance, Pfizer utilized the regioisomeric 7-azaspiro[3.5]nonane scaffold to develop highly potent, orally efficacious inhibitors of Fatty Acid Amide Hydrolase (FAAH) for pain management (e.g., PF-04862853)[6][7]. Similarly, azaspiro[3.5]nonane derivatives have been utilized to develop selective Histamine-3 (H3) receptor antagonists with excellent brain penetrance and low hERG liability[8].

The inclusion of the spirocyclic core predictably alters the physicochemical profile of the resulting drug candidates. Table 1 summarizes the typical property shifts observed when replacing a planar morpholine or piperidine with an azaspiro[3.5]nonane derivative.

Table 1: Comparative Physicochemical Impact of Scaffold Selection

ParameterPlanar Scaffold (e.g., Piperidine)Spirocyclic Scaffold (Azaspiro[3.5]nonane)Mechanistic Causality
Fsp3​ Low (~0.3 - 0.5)High (>0.8)Introduction of the quaternary spiro-carbon and saturated rings.
Aqueous Solubility Moderate to LowHighDisruption of flat crystal lattice packing; higher solvation energy.
LogD (pH 7.4) Higher (Lipophilic)Lowered by ~0.5 to 1.0 log unitsIncreased 3D polarity and buried hydrophobic surface area.
Metabolic Stability Vulnerable (High CLint​ )Robust (Low CLint​ )Steric hindrance around the amine and spiro-center blocks CYP access.
hERG Inhibition High RiskLow Risk3D bulk prevents optimal alignment within the cylindrical hERG channel.

Experimental Methodologies: A Self-Validating System

To harness 2-azaspiro[3.5]nonan-5-ol effectively, researchers must execute precise synthetic and analytical workflows. The following protocols are designed with built-in causality to ensure high fidelity in derivatization and biological evaluation.

Protocol A: Regioselective O-Alkylation of the C5-Hydroxyl

Because the azetidine nitrogen is highly nucleophilic, direct alkylation of the C5-hydroxyl will result in unwanted N-alkylation or azetidine ring-opening. A protection-deprotection strategy is mandatory.

Step 1: N-Boc Protection

  • Procedure: Dissolve 2-azaspiro[3.5]nonan-5-ol (1.0 eq) in anhydrous Dichloromethane (DCM). Add Triethylamine (TEA, 2.0 eq) and cool to 0°C. Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir for 4 hours at room temperature.

  • Causality: TEA acts as a non-nucleophilic base to scavenge the generated acid, preventing the protonation of the azetidine nitrogen, which would otherwise halt the reaction. The bulky Boc group selectively protects the nitrogen without interfering with the C5-hydroxyl.

Step 2: O-Alkylation

  • Procedure: Dissolve the N-Boc protected intermediate in anhydrous N,N-Dimethylformamide (DMF) at 0°C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq). Stir for 30 minutes until H₂ evolution ceases. Add the desired alkyl halide (1.2 eq) and heat to 60°C for 12 hours.

  • Causality: The C5-hydroxyl is sterically hindered by the adjacent spiro-center. A strong base (NaH) is required to quantitatively generate the highly reactive alkoxide. DMF, a polar aprotic solvent, is chosen because it solvates the sodium cation, leaving the alkoxide "naked" and highly nucleophilic, thereby accelerating the SN​2 displacement despite the steric bulk.

Protocol B: In Vitro Microsomal Stability Assay ( CLint​ )

To validate the metabolic shielding provided by the spirocyclic core, intrinsic clearance must be measured.

  • Incubation: Incubate the test compound (1 µM) with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Initiate the reaction by adding NADPH (1 mM final concentration).

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes. Without it, oxidative metabolism cannot occur, serving as a negative control.

  • Quenching & Analysis: At time points (0, 5, 15, 30, 60 mins), extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge and analyze the supernatant via LC-MS/MS.

    • Causality: Cold acetonitrile instantly denatures the CYP enzymes, halting the reaction at precise timepoints. The internal standard normalizes any variations in LC-MS/MS ionization efficiency, ensuring the calculated half-life ( t1/2​ ) and CLint​ are highly accurate.

Metabolic_Logic CYP CYP450 Metabolism Planar Planar Amine (e.g., Piperidine) CYP->Planar Spiro Spirocyclic Amine CYP->Spiro Vuln Exposed C-H Bonds (High Clearance) Planar->Vuln Rapid Oxidation Shield Steric Shielding & High Fsp3 (Low Clearance) Spiro->Shield Metabolic Resistance

Mechanistic logic of metabolic resistance in spirocyclic vs. planar amines.

Conclusion

The integration of 2-azaspiro[3.5]nonan-5-ol into medicinal chemistry workflows represents a sophisticated approach to overcoming the limitations of traditional flatland chemistry. By leveraging its high Fsp3​ character, unique C5-hydroxyl exit vector, and inherent metabolic stability, drug development professionals can design molecules with superior target engagement and optimized pharmacokinetic profiles. As demonstrated by the success of related azaspiro[3.5]nonane scaffolds in clinical and preclinical settings[6][8], this spirocycle is a critical asset in the modern drug discovery toolkit.

References

  • CORE. "The use of spirocyclic scaffolds in drug discovery." CORE, 5 Jul. 2014. Available at: [Link]

  • Taylor & Francis. "Spirocyclic compounds: potential drug leads in the fight against Mycobacterium tuberculosis." Taylor & Francis, 19 Mar. 2025. Available at:[Link]

  • PubMed. "Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds." NIH, 1 Nov. 2011. Available at:[Link]

  • ACS Publications. "Discovery of Spirofused Piperazine and Diazepane Amides as Selective Histamine-3 Antagonists with in Vivo Efficacy in a Mouse Model of Cognition." Journal of Medicinal Chemistry, 16 Nov. 2021. Available at: [Link]

  • PubMed. "Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain." NIH, 1 Nov. 2011. Available at: [Link]

Sources

Discovery and Isolation of 2-Azaspiro[3.5]nonan-5-ol Analogs: A Technical Guide to Spirocyclic Scaffolds in Modern Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The paradigm of modern medicinal chemistry is rapidly shifting away from planar, sp2-hybridized aromatic systems toward complex, three-dimensional architectures. This "escape from flatland" is driven by the need to improve aqueous solubility, reduce off-target promiscuity, and enhance metabolic stability. Among these emerging 3D pharmacophores, the 2-azaspiro[3.5]nonane scaffold has proven exceptionally valuable.

As a Senior Application Scientist, I have observed firsthand how subtle structural modifications—such as the introduction of a hydroxyl group at the 5-position—can dramatically alter a molecule's interaction with biological targets. This whitepaper provides an authoritative, step-by-step technical guide to the discovery, synthesis, isolation, and biological application of 2-azaspiro[3.5]nonan-5-ol analogs.

Structural Rationale: The Case for 2-Azaspiro[3.5]nonan-5-ol

Before diving into the synthetic protocols, it is critical to understand the causality behind selecting this specific scaffold:

  • High Fsp3 Character: The spirocyclic core maximizes the fraction of sp3 carbons (Fsp3). Molecules with higher Fsp3 values historically demonstrate higher clinical success rates due to improved physicochemical properties.

  • Vectorial Precision: The 5-hydroxyl group serves as a highly directional hydrogen bond donor/acceptor. In kinase inhibitors or E3 ligase modulators, this allows for precise anchoring within narrow binding pockets.

  • Conjugation Versatility: The secondary amine within the azetidine ring (the 2-position) is an ideal, sterically accessible attachment point for PROteolysis TArgeting Chimeras (PROTACs)[1].

Synthetic Discovery and Isolation Workflows

The synthesis of 2-azaspiro[3.5]nonan-5-ol and its analogs requires a highly controlled, multi-step approach. The protocol below outlines a scalable, self-validating system designed to maximize yield while minimizing reliance on resource-intensive preparative chromatography.

Step 1: Spirocyclization via Phase-Transfer Catalysis

The foundational step involves constructing the spirocyclic core (e.g., yielding an oxo-2-azaspiro[3.5]nonane intermediate)[2].

  • Methodology: Compound precursors (cycloalkanones and functionalized amines) are reacted in N,N-dimethylformamide (DMF) in the presence of an acid-binding agent, an iodo-metal salt, and a phase-transfer catalyst (PTC)[2].

  • The Causality: Biphasic reaction mixtures often suffer from poor mass transfer, leading to incomplete reactions and linear alkylation side products. The PTC (e.g., a tetrabutylammonium salt) actively shuttles reactive anions into the organic phase. Concurrently, the acid-binding agent neutralizes generated acids, preventing the degradation of the sensitive azetidine precursors. This dual-control mechanism ensures a regioselective spirocyclization with yields exceeding 82%[2].

Step 2: Ketone Reduction to the 5-ol Analog

To generate the 5-ol analog, the intermediate ketone must be reduced.

  • Methodology: The oxo-intermediate is dissolved in anhydrous tetrahydrofuran (THF) and subjected to Lithium Aluminum Hydride (LiAlH4) at 0°C, followed by a controlled Fieser workup[2].

  • The Causality: Why use a harsh reducing agent like LiAlH4 instead of milder alternatives like NaBH4? The spiro-fused cyclobutanone/cyclohexanone system is highly sterically hindered. Milder agents often result in incomplete conversion. LiAlH4 provides the aggressive, irreversible hydride delivery required to quantitatively reduce the ketone to the 5-ol without inadvertently ring-opening the strained azetidine ring[2].

Step 3: Isolation via Tosylate Salt Formation

The crude 2-azaspiro[3.5]nonan-5-ol free base is typically an oily, hygroscopic substance that is notoriously difficult to purify and store.

  • Methodology: The crude free base is dissolved in ethyl acetate and reacted with 1.05 equivalents of 4-methylbenzene-1-sulfonic acid. The mixture is cooled, allowing the 2-azaspiro[3.5]nonan-5-ol tosylate salt to precipitate[3],.

  • The Causality (Self-Validating Purification): This step is not merely for storage; it is a thermodynamic purification mechanism. The bulky tosylate counterion selectively crystallizes with the rigid spirocyclic amine. Unreacted linear impurities and organic byproducts remain dissolved in the mother liquor. By filtering the resulting crystals, you achieve a purity profile of >99% without the need for HPLC.

SynthesisWorkflow A Precursor Assembly (Cycloalkanones + Amines) B Spirocyclization (Phase Transfer Catalyst) A->B C Intermediate Isolation (Oxo-2-azaspiro[3.5]nonane) B->C D Ketone Reduction (LiAlH4) C->D E 2-Azaspiro[3.5]nonan-5-ol (Crude Base) D->E F Tosylate Salt Formation (Crystallization) E->F

Workflow for the synthesis and isolation of 2-azaspiro[3.5]nonan-5-ol tosylate.

Analytical Characterization & Quantitative Data

To ensure rigorous quality control, the isolated analogs must be benchmarked against established purity and structural metrics. The table below summarizes the expected quantitative data for key 2-azaspiro[3.5]nonane derivatives based on optimized isolation protocols.

Compound / AnalogTypical Yield (%)Purity (HPLC)Fsp3 FractionPrimary Application / Role
7-oxo-2-azaspiro[3.5]nonane >82%>95%0.89Key Intermediate / RSV Inhibitor Scaffold[2]
2-azaspiro[3.5]nonan-5-ol (Free Base) 75-80%~90%1.00Reactive Precursor
2-azaspiro[3.5]nonan-5-ol Tosylate 85-90%>99%1.00Stable Storage / Crystallography[3],
N-(1-aryl-3-oxo...2-yl)benzamides 65-70%>98%0.75Analgesic Screening[4]
tert-Butyl 7-(hydroxymethyl)... 78%>98%0.90PROTAC Linker Conjugation[1]

Biological Applications & Pharmacological Impact

The isolation of highly pure 2-azaspiro[3.5]nonane analogs has unlocked several advanced therapeutic applications.

PROTAC Linkers and Targeted Protein Degradation

Derivatives such as tert-butyl 7-(hydroxymethyl)-2-azaspiro[3.5]nonane-2-carboxylate are heavily utilized as rigid linkers in the synthesis of PROTACs[1]. Unlike flexible PEG chains, the spirocyclic core restricts the conformational entropy of the linker. This rigidity reduces the energetic penalty of folding when the PROTAC forms a ternary complex between the Protein of Interest (POI) and the E3 Ubiquitin Ligase (e.g., CRBN), thereby enhancing degradation efficiency.

BiologicalApplication Target Target Protein (e.g., EGFR / RSV) Ternary Ternary Complex Formation Target->Ternary Spiro 2-Azaspiro[3.5]nonane Linker (High Fsp3 Fraction) Spiro->Ternary Bridging Element E3 E3 Ubiquitin Ligase (e.g., CRBN) E3->Ternary Degradation Proteasomal Degradation Ternary->Degradation Ubiquitination

Mechanism of targeted protein degradation utilizing spirocyclic linkers.

Analgesic and Antiviral Agents

Beyond acting as linkers, the spiro scaffold itself possesses intrinsic pharmacological value. For instance, N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides have been synthesized via Reformatsky reagents and demonstrate notable antinociceptive (analgesic) activity[4]. Furthermore, oxo-derivatives of the scaffold have been identified as highly active inhibitors against Respiratory Syncytial Virus (RSV) and as irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR)[2].

References

  • Title: ECHA CHEM: 2-azaspiro[3.5]nonan-5-ol; 4-methylbenzene-1-sulfonic acid Source: European Chemicals Agency (ECHA) URL: [Link]

  • Title: Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.
  • Title: Synthesis and analgesic activity of N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides Source: ResearchGate / Russian Journal of General Chemistry URL: [Link]

Sources

The Strategic Importance of the 2-Azaspiro[3.5]nonane Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Theoretical and Computational Investigation of 2-Azaspiro[3.5]nonan-5-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the theoretical and computational methodologies for the study of 2-Azaspiro[3.5]nonan-5-ol. As a Senior Application Scientist, the following content is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring a robust and reproducible research framework.

Spirocyclic scaffolds have emerged as a compelling structural motif in modern drug discovery. Their inherent three-dimensionality offers a significant departure from traditional flat, aromatic structures, often leading to improved physicochemical properties. The incorporation of spirocycles can enhance aqueous solubility, metabolic stability, and provide novel vectors for substituent placement, which is crucial for optimizing interactions with biological targets.[1][2] The 2-azaspiro[3.5]nonane framework, in particular, is a promising building block for creating novel therapeutics with enhanced efficacy and safety profiles. This guide will utilize 2-Azaspiro[3.5]nonan-5-ol as a case study to delineate a comprehensive theoretical and computational workflow for the characterization of such novel chemical entities.

Proposed Synthetic Pathway

While a specific synthesis for 2-Azaspiro[3.5]nonan-5-ol is not extensively reported, a plausible multi-step synthetic route can be conceptualized based on established organic chemistry principles for the formation of related azaspirocycles.[3][4][5] A potential pathway could involve the formation of a key intermediate followed by a cyclization reaction to construct the spirocyclic core. The experimental validation of any proposed synthesis is a critical prerequisite for the application of the computational studies outlined herein.

A Rigorous Computational Workflow for Structural and Electronic Characterization

The following details a robust computational workflow for the in-depth analysis of 2-Azaspiro[3.5]nonan-5-ol. This workflow is designed to be self-validating by employing established theoretical models and cross-referencing different computational outputs.

Conformational Analysis: Unveiling the 3D Landscape

The conformational flexibility of the cyclohexane and azetidine rings in 2-Azaspiro[3.5]nonan-5-ol necessitates a thorough conformational search to identify the global minimum energy structure and other low-energy conformers.

Experimental Protocol: Conformational Search

  • Initial Structure Generation: Construct the 2D structure of 2-Azaspiro[3.5]nonan-5-ol and generate an initial 3D conformation using a molecular mechanics force field (e.g., MMFF94).

  • Systematic Conformational Search: Employ a systematic or stochastic conformational search algorithm to explore the potential energy surface. This can be performed using computational chemistry software packages.

  • Geometry Optimization and Energy Minimization: Each generated conformer should be subjected to an initial geometry optimization and energy minimization using a computationally less expensive method, such as a semi-empirical method (e.g., PM7) or a small basis set DFT calculation.

  • Clustering and Selection: Cluster the optimized conformers based on their root-mean-square deviation (RMSD) and select the unique, low-energy conformers for further, more accurate calculations.

Quantum Chemical Calculations: Delving into Electronic Structure and Properties

High-level quantum chemical calculations are essential for obtaining accurate geometric parameters, energies, and electronic properties of the identified conformers.

Experimental Protocol: DFT Calculations

  • Method and Basis Set Selection: Density Functional Theory (DFT) offers a good balance between accuracy and computational cost for molecules of this size.[6] The B3LYP functional with a Pople-style basis set, such as 6-311+G(d,p), is a widely used and reliable choice for geometry optimizations and frequency calculations.[7] For higher accuracy in energy calculations, a double-hybrid functional like B2PLYP can be employed.[8]

  • Geometry Optimization: Perform a full geometry optimization for each selected conformer using the chosen DFT method and basis set in the gas phase. The optimization should be carried out until the forces on the atoms are negligible and the geometry has reached a stationary point on the potential energy surface.

  • Frequency Calculations: Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies can be used to predict the infrared (IR) spectrum of the molecule.

  • Thermochemical Analysis: From the frequency calculations, thermochemical properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy can be extracted. These values are crucial for determining the relative stability of the different conformers at a given temperature.

Computational Workflow for 2-Azaspiro[3.5]nonan-5-ol cluster_0 Initial Setup cluster_1 Conformational Analysis cluster_2 Quantum Chemical Calculations cluster_3 Property Prediction and Analysis 2D_Structure 2D Structure of 2-Azaspiro[3.5]nonan-5-ol 3D_Generation Initial 3D Structure Generation (MMFF94) 2D_Structure->3D_Generation Conformational_Search Systematic/Stochastic Conformational Search 3D_Generation->Conformational_Search Initial_Opt Geometry Optimization (Semi-empirical/small basis set) Conformational_Search->Initial_Opt Clustering Cluster and Select Low-Energy Conformers Initial_Opt->Clustering DFT_Opt DFT Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) Clustering->DFT_Opt Freq_Calc Frequency Calculation DFT_Opt->Freq_Calc NMR_Prediction NMR Spectra Prediction (GIAO method) DFT_Opt->NMR_Prediction NBO_Analysis NBO/QTAIM Analysis DFT_Opt->NBO_Analysis Thermo_Analysis Thermochemical Analysis Freq_Calc->Thermo_Analysis IR_Prediction IR Spectrum Prediction Freq_Calc->IR_Prediction

Caption: Computational workflow for the theoretical study of 2-Azaspiro[3.5]nonan-5-ol.

Spectroscopic Property Prediction: Bridging Theory and Experiment

A key outcome of these computational studies is the prediction of spectroscopic data, which can be used to aid in the characterization of the synthesized molecule.

Experimental Protocol: NMR and IR Spectra Prediction

  • NMR Chemical Shift Calculation: The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts.[9] These calculations should be performed on the optimized geometries of the low-energy conformers. The calculated absolute shieldings are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.

  • IR Spectrum Simulation: The vibrational frequencies and intensities obtained from the frequency calculations can be used to generate a theoretical IR spectrum. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the theoretical method.[10]

  • Data Analysis and Comparison: The predicted NMR and IR spectra for the different conformers can be compared. In cases where multiple conformers have a significant population at room temperature, a Boltzmann-averaged spectrum should be calculated to provide the most accurate comparison with experimental data.

Computational Method Purpose Recommended Level of Theory
Conformational SearchIdentify low-energy conformersMolecular Mechanics (e.g., MMFF94)
Geometry OptimizationObtain accurate molecular structuresDFT (e.g., B3LYP/6-311+G(d,p))
Frequency CalculationConfirm minima, predict IR spectraDFT (e.g., B3LYP/6-311+G(d,p))
NMR PredictionPredict ¹H and ¹³C NMR spectraDFT/GIAO (e.g., B3LYP/6-311+G(d,p))
Electronic AnalysisAnalyze bonding and charge distributionNBO, QTAIM

Table 1: Summary of recommended computational methods for the study of 2-Azaspiro[3.5]nonan-5-ol.

Advanced Electronic Structure Analysis: NBO and QTAIM

To gain deeper insights into the bonding and electronic nature of 2-Azaspiro[3.5]nonan-5-ol, Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses can be performed.

  • NBO Analysis: This method provides information about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation.[8]

  • QTAIM: This theory analyzes the electron density topology to characterize the nature of chemical bonds (e.g., covalent vs. ionic) and identify bond critical points.[8]

Key_Structural_Features Molecule 2-Azaspiro[3.5]nonan-5-ol Spirocyclic Core Azetidine Ring Cyclohexane Ring Hydroxyl Group Properties Key Properties Three-Dimensionality Conformational Flexibility Hydrogen Bond Donor/Acceptor Potential for Derivatization Molecule:f0->Properties:p0 Molecule:f1->Properties:p1 Molecule:f2->Properties:p1 Molecule:f3->Properties:p2 Molecule->Properties:p3

Caption: Key structural features and properties of 2-Azaspiro[3.5]nonan-5-ol.

Implications for Drug Discovery and Development

The theoretical and computational characterization of 2-Azaspiro[3.5]nonan-5-ol provides a foundation for its exploration in drug discovery programs. The 3D nature of the spirocyclic core can be exploited to design molecules with improved pharmacological profiles. The hydroxyl group offers a handle for further derivatization to modulate properties such as solubility and to introduce pharmacophoric features for target binding. The computational models generated in this workflow can be used for virtual screening and docking studies to identify potential biological targets.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous workflow for the theoretical and computational study of 2-Azaspiro[3.5]nonan-5-ol. By following these methodologies, researchers can obtain a deep understanding of the structural, electronic, and spectroscopic properties of this and other novel spirocyclic compounds. This knowledge is invaluable for accelerating the design and development of new therapeutic agents. The integration of high-level computational chemistry with experimental validation is paramount for advancing the field of medicinal chemistry.

References

  • A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery - Benchchem.
  • A Theoretical Investigation of Novel Sila- and Germa-Spirocyclic Imines and Their Relevance for Electron-Transporting M
  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks - ChemRxiv.
  • New cyclic and spirocyclic aminosilanes - Semantic Scholar.
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery - ResearchG
  • Quantum Chemistry Calculations for Metabolomics | Chemical Reviews - ACS Public
  • Synthesis of Novel azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.
  • 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery - PubMed.
  • Quantum chemical study of relative reactivities of a series of amines and nitriles: relevance to prebiotic chemistry - PubMed.
  • Quantum chemical calculations for over 200,000 organic radical species and 40,000 associated closed-shell molecules - Public
  • An improved synthesis of 2-oxa-7-azaspiro[1][2]nonane and analogs as novel reagents in medicinal chemistry | Request PDF - ResearchGate.

  • 5-Azaspiro[3.5]nonan-2-one chemical structure and properties - Benchchem.
  • CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Theoretical and computational studies on the conformation of dodecahydrospiro[isothiochromene-3,2'-thiopyran] compounds using Density Functional Theory (DFT) methods and Natural Bond Orbital (NBO) analysis - PubMed.
  • Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies - Thermo Fisher Scientific.

Sources

Methodological & Application

The Ascendance of a Spirocyclic Scaffold: 2-Azaspiro[3.5]nonan-5-ol as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Embracing Three-Dimensionality in Drug Discovery

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic scaffolds.[1] Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a powerful strategy to introduce three-dimensionality into drug candidates.[2][3] This rigid, defined geometry can facilitate optimal interactions with biological targets, leading to improved potency and reduced off-target effects. Among the diverse array of spirocyclic frameworks, the 2-azaspiro[3.5]nonane motif has garnered significant attention for its synthetic tractability and its ability to serve as a bioisosteric replacement for more common heterocycles like piperidine.[4]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utility of a particularly valuable derivative: 2-azaspiro[3.5]nonan-5-ol. The presence of a hydroxyl group on the cyclohexane ring offers a convenient handle for further functionalization, making this molecule a highly versatile building block for the construction of complex and biologically active molecules. We present here scientifically grounded, plausible protocols for its synthesis and subsequent derivatization, along with key characterization data and an exploration of its potential applications.

Physicochemical Properties and Characterization

While extensive experimental data for 2-azaspiro[3.5]nonan-5-ol is not widely published, we can infer its properties from closely related structures and computational predictions. The parent 2-azaspiro[3.5]nonane has a molecular weight of 125.21 g/mol .[5] The introduction of a hydroxyl group in the 5-position is expected to increase its polarity and potential for hydrogen bonding, which can influence its solubility and pharmacokinetic properties.

Table 1: Predicted Physicochemical Properties of 2-Azaspiro[3.5]nonan-5-ol

PropertyPredicted ValueSource
Molecular FormulaC8H15NO-
Molecular Weight141.21 g/mol -
XLogP30.8PubChem (Computed)
Hydrogen Bond Donor Count2PubChem (Computed)
Hydrogen Bond Acceptor Count2PubChem (Computed)
Rotatable Bond Count1PubChem (Computed)

Note: These values are computationally predicted and should be confirmed by experimental analysis.

Characterization of 2-azaspiro[3.5]nonan-5-ol would rely on standard analytical techniques. Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy would confirm the connectivity and stereochemistry of the molecule. Mass Spectrometry (MS) would verify the molecular weight.

Synthetic Protocols: A Plausible and Adaptable Approach

A specific, detailed synthesis of 2-azaspiro[3.5]nonan-5-ol is not extensively documented in peer-reviewed literature. However, based on established methodologies for the synthesis of related azaspirocycles and cyclic amino alcohols, a robust and adaptable synthetic route can be proposed. The following protocol is a composite of literature-precedented reactions, primarily centered around a key intramolecular cyclization or reductive amination strategy.

Protocol 1: Proposed Synthesis of N-Boc-2-azaspiro[3.5]nonan-5-one (Intermediate)

The synthesis of the target alcohol logically proceeds through a ketone intermediate. This protocol outlines a plausible synthesis of the N-protected ketone.

Workflow for the Synthesis of the Ketone Intermediate

start Commercially Available Starting Materials step1 Step 1: Synthesis of Cyclohexane-1,1-diylbis(methanol) derivative start->step1 step2 Step 2: Oxidation to 1-(formyl)cyclohexanecarbaldehyde step1->step2 Oxidation step3 Step 3: Reductive Amination with a protected aminoacetaldehyde step2->step3 Reductive Amination step4 Step 4: Intramolecular Cyclization step3->step4 Cyclization product N-Boc-2-azaspiro[3.5]nonan-5-one step4->product

Caption: Proposed workflow for the synthesis of the key ketone intermediate.

Step-by-Step Methodology:

  • Preparation of a Suitable Cyclohexane Precursor: The synthesis would commence with a commercially available 1,1-disubstituted cyclohexane derivative that can be readily converted to a precursor suitable for cyclization.

  • Formation of the Azetidine Ring Precursor: This would likely involve the reaction of the cyclohexane derivative with a protected amino-acetaldehyde equivalent under reductive amination conditions. A common and effective reducing agent for this transformation is sodium triacetoxyborohydride, as it selectively reduces the intermediate iminium ion in the presence of the aldehyde.[6][7]

  • Intramolecular Cyclization: The crucial spirocyclization step could be achieved through an intramolecular nucleophilic substitution, forming the azetidine ring. This type of cyclization is a well-established method for the formation of azacycles.[8]

  • Purification: The resulting N-Boc-2-azaspiro[3.5]nonan-5-one would be purified by column chromatography on silica gel.

Protocol 2: Reduction to N-Boc-2-azaspiro[3.5]nonan-5-ol

Step-by-Step Methodology:

  • Reaction Setup: To a solution of N-Boc-2-azaspiro[3.5]nonan-5-one (1.0 eq) in an anhydrous solvent such as methanol or ethanol at 0 °C, add sodium borohydride (NaBH4) (1.5 eq) portion-wise.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the excess NaBH4 by the slow addition of water. Remove the solvent under reduced pressure.

  • Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography to yield N-Boc-2-azaspiro[3.5]nonan-5-ol.

Protocol 3: Deprotection to Afford 2-Azaspiro[3.5]nonan-5-ol

Step-by-Step Methodology:

  • Reaction Setup: Dissolve N-Boc-2-azaspiro[3.5]nonan-5-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acidic Cleavage: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to the solution at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the deprotection by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Isolation: The resulting salt can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to yield the free amine, 2-azaspiro[3.5]nonan-5-ol. Alternatively, the hydrochloride salt can be isolated by precipitation.

Derivatization Protocols: Unleashing the Potential of the Hydroxyl and Amino Groups

The true utility of 2-azaspiro[3.5]nonan-5-ol as a building block lies in the orthogonal reactivity of its secondary amine and hydroxyl group. This allows for selective functionalization at either position, enabling the exploration of a vast chemical space.

Diagram of Derivatization Pathways

start 2-Azaspiro[3.5]nonan-5-ol n_functionalization N-Functionalization start->n_functionalization o_functionalization O-Functionalization start->o_functionalization alkylation N-Alkylation n_functionalization->alkylation acylation N-Acylation n_functionalization->acylation sulfonylation N-Sulfonylation n_functionalization->sulfonylation reductive_amination Reductive Amination n_functionalization->reductive_amination o_alkylation O-Alkylation o_functionalization->o_alkylation o_acylation O-Acylation o_functionalization->o_acylation

Caption: Key derivatization pathways for 2-azaspiro[3.5]nonan-5-ol.

Protocol 4: N-Alkylation

The secondary amine can be readily alkylated using various alkylating agents.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2-azaspiro[3.5]nonan-5-ol (1.0 eq) and a suitable base, such as potassium carbonate (K2CO3) or triethylamine (Et3N) (1.5 eq), in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile, add the alkyl halide (1.1 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Quench the reaction with water and extract the product with an appropriate organic solvent. Purify the crude product by column chromatography.

Note: For less reactive alkylating agents, stronger bases and higher temperatures may be required. Hydrogen borrowing catalysis offers a greener alternative for N-alkylation using alcohols as alkylating agents.[5][9]

Protocol 5: N-Acylation

Acylation of the secondary amine provides access to a wide range of amides.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2-azaspiro[3.5]nonan-5-ol (1.0 eq) and a base like triethylamine (1.5 eq) in an aprotic solvent such as DCM at 0 °C, add the acyl chloride or acid anhydride (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion as indicated by TLC.

  • Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography.

Note: Chemoselective acylation of amino alcohols can often be achieved under specific conditions. For instance, O-acylation can be favored under acidic conditions.[10][11]

Protocol 6: O-Alkylation

Selective O-alkylation can be achieved by first protecting the more nucleophilic amine.

Step-by-Step Methodology:

  • N-Protection: Protect the secondary amine of 2-azaspiro[3.5]nonan-5-ol with a suitable protecting group, such as a Boc group (di-tert-butyl dicarbonate).

  • O-Alkylation: To a solution of the N-protected amino alcohol (1.0 eq) in an anhydrous solvent like THF or DMF at 0 °C, add a strong base such as sodium hydride (NaH) (1.2 eq). After gas evolution ceases, add the alkyl halide (1.2 eq) and allow the reaction to proceed at room temperature.[12]

  • Work-up and Purification: Carefully quench the reaction with water and extract the product. Purify by column chromatography.

  • N-Deprotection: Remove the protecting group under appropriate conditions (e.g., TFA for a Boc group) to yield the O-alkylated product.

Applications in Complex Molecule Synthesis

The functionalized derivatives of 2-azaspiro[3.5]nonan-5-ol are valuable intermediates for the synthesis of a wide range of complex molecules with potential therapeutic applications. The rigid spirocyclic core can serve as a scaffold to orient pharmacophoric groups in a defined three-dimensional space, enhancing binding affinity and selectivity for biological targets such as enzymes and receptors.

Table 2: Potential Therapeutic Areas for 2-Azaspiro[3.5]nonane Derivatives

Therapeutic AreaRationale
Oncology The spirocyclic scaffold can be incorporated into kinase inhibitors or other anti-cancer agents to improve their pharmacological properties.
Neuroscience Derivatives can be designed as ligands for CNS targets, where the rigid conformation can lead to improved receptor subtype selectivity.
Infectious Diseases The unique 3D shape can be exploited to design novel inhibitors of viral or bacterial enzymes.

Conclusion

2-Azaspiro[3.5]nonan-5-ol represents a highly promising and versatile building block for the synthesis of complex molecules in the field of drug discovery. Its spirocyclic nature offers a distinct three-dimensional architecture, while the strategically placed hydroxyl and amino functionalities provide orthogonal handles for a wide array of chemical modifications. The protocols outlined in this application note, based on established and plausible chemical transformations, provide a solid foundation for researchers to synthesize and derivatize this valuable scaffold. The exploration of the chemical space accessible from 2-azaspiro[3.5]nonan-5-ol is poised to yield novel molecular entities with significant potential for the development of next-generation therapeutics.

References

  • Synthesis of spirocyclic amino alcohols 11–14. - ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link]

  • Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes) - PMC. (2026, January 12). Retrieved March 27, 2026, from [Link]

  • Development of the Intramolecular Prins Cyclization/Schmidt Reaction for the Construction of the Azaspiro[13][13]nonane: Application to the Formal Synthesis of (±)-Stemonamine | Organic Letters. (2011, January 13). Retrieved March 27, 2026, from [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids - Beilstein Journals. (2024, July 24). Retrieved March 27, 2026, from [Link]

  • US8173844B2 - Method for producing O-alkylated cyclic aminoalcohols - Google Patents. (n.d.).
  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2 - PMC. (n.d.). Retrieved March 27, 2026, from [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - NIH. (n.d.). Retrieved March 27, 2026, from [Link]

  • Alkylation protocol for 4‐ and 6‐membered cyclic amino acids. - ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link]

  • One-Pot Preparation of Cyclic Amines from Amino Alcohols - Organic Syntheses Procedure. (n.d.). Retrieved March 27, 2026, from [Link]

  • Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03615G. (2021, July 27). Retrieved March 27, 2026, from [Link]

  • Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols | CCS Chemistry. (2025, July 11). Retrieved March 27, 2026, from [Link]

  • CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION - TSI Journals. (2014, December 14). Retrieved March 27, 2026, from [Link]

  • Facile Synthesis of Azaspirocycles via Iron Trichloride-Promoted Cyclization/Chlorination of Cyclic 8-Aryl-5-aza-5-tosyl-2-en-7-yn-1-ols | Organic Letters. (2012, March 28). Retrieved March 27, 2026, from [Link]

  • 2-oxa-5-azaspiro[3.5]nonan-8-ol — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 27, 2026, from [Link]

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals - PMC. (n.d.). Retrieved March 27, 2026, from [Link]

  • New Stereoselective Entry to Azaspirocyclic Nucleus of Halichlorine and Pinnaic Acids by Radical Translocation/Cyclization Reaction | Organic Letters - ACS Publications - American Chemical Society. (2003, August 1). Retrieved March 27, 2026, from [Link]

  • Myers Chem 115. (n.d.). Retrieved March 27, 2026, from [Link]

  • 2-{8-oxa-5-azaspiro[3.5]nonan-7-yl}ethan-1-ol - NextSDS. (n.d.). Retrieved March 27, 2026, from [Link]

  • CHAPTER 1 SYNTHESIS OF AMINO ALCOHOLS AND ESTERS - UM Students' Repository. (n.d.). Retrieved March 27, 2026, from [Link]

  • (PDF) New Route to Azaspirocycles via the - Amanote Research. (n.d.). Retrieved March 27, 2026, from [Link]

  • 2-Oxa-5-azaspiro[3.5]nonane | C7H13NO | CID 53484586 - PubChem. (n.d.). Retrieved March 27, 2026, from [Link]

  • 2-Azaspiro[3.5]nonane | C8H15N | CID 15642945 - PubChem - NIH. (n.d.). Retrieved March 27, 2026, from [Link]

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC. (2015, April 8). Retrieved March 27, 2026, from [Link]

  • Acylation of Alcohols and Amines. (n.d.). Retrieved March 27, 2026, from [Link]

  • CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents. (n.d.).
  • An improved synthesis of 2-oxa-7-azaspiro[12][14]nonane and analogs as novel reagents in medicinal chemistry | Request PDF - ResearchGate. (2025, August 6). Retrieved March 27, 2026, from [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7 - French-Ukrainian Journal of Chemistry. (n.d.). Retrieved March 27, 2026, from [Link]

  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents. (n.d.).
  • 3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione hydrochloride. (n.d.). Retrieved March 27, 2026, from [Link]

  • Available Synple Chem Reagent Cartridges. (n.d.). Retrieved March 27, 2026, from [Link]

  • Diversity-oriented Synthesis of Azaspirocycles - PubMed - NIH. (n.d.). Retrieved March 27, 2026, from [Link]

  • Other Heterocycles - AA Blocks. (n.d.). Retrieved March 27, 2026, from [Link]

  • Recent Advances in Synthetic Routes to Azacycles - MDPI. (2023, March 17). Retrieved March 27, 2026, from [Link]

  • 5-Functionalized 2-Azahousanes: Synthesis and Core Stability Towards Chemical Transformations - ChemRxiv. (n.d.). Retrieved March 27, 2026, from [Link]

  • (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link]

Sources

Advanced Methodologies for the Chemoselective N-Functionalization of 2-Azaspiro[3.5]nonan-5-ol

Author: BenchChem Technical Support Team. Date: April 2026

The Bioisosteric Imperative in Modern Drug Design

In contemporary medicinal chemistry, the strategic replacement of planar, aromatic rings with sp³-rich, three-dimensional scaffolds has become a cornerstone of successful drug development. This paradigm, widely recognized as the "escape from flatland," directly correlates increased carbon bond saturation (Fsp³) with improved physicochemical properties, higher aqueous solubility, and greater clinical success rates[1]. Within this structural evolution, spirocyclic frameworks containing four-membered rings—specifically spiro[3.n]alkanes—have emerged as privileged bioisosteres for traditional morpholine and piperidine rings[2].

2-Azaspiro[3.5]nonan-5-ol represents a highly versatile iteration of this class. It combines the rigid, vector-defining geometry of a spirocyclic azetidine with a hydroxyl group at the 5-position, offering dual vectors for functionalization. However, differentiating the reactivity of the secondary amine (N-2) from the secondary alcohol (O-5) without relying on cumbersome protecting-group strategies requires precise mechanistic control.

Mechanistic Causality & Chemoselectivity Principles

To achieve >95% chemoselective N-functionalization, one must exploit the inherent electronic and steric disparities between the two nucleophilic sites:

  • Inherent Nucleophilicity : The nitrogen atom within the strained four-membered azetidine ring exhibits increased p-character in its lone pair, rendering it significantly more nucleophilic and kinetically reactive toward electrophiles than the secondary alcohol.

  • Steric Shielding : The hydroxyl group at the 5-position is sterically encumbered by the adjacent spiro-fusion and the conformational rigidity of the cyclohexane ring, further suppressing O-functionalization.

  • The Salt Factor (Critical) : Due to the propensity of aliphatic amines to absorb atmospheric CO₂ and oxidize, 2-azaspiro[3.5]nonan-5-ol is predominantly synthesized and commercialized as a bench-stable 4-methylbenzene-1-sulfonic acid (tosylate) salt [3]. Causality: Failure to account for this counterion is the primary cause of failed couplings. All protocols must incorporate an initial stoichiometric equivalent of a non-nucleophilic base to liberate the reactive free amine in situ.

Workflow Visualization

Workflow SM 2-Azaspiro[3.5]nonan-5-ol Tosylate (Secondary Amine & Alcohol) Amide N-Acylation (Amide Product) SM->Amide R-COOH, HATU DIPEA, DMF, RT Amine N-Alkylation (Tertiary Amine Product) SM->Amine R-CHO, NaBH(OAc)3 DIPEA then AcOH, DCE Sulfonamide N-Sulfonylation (Sulfonamide Product) SM->Sulfonamide R-SO2Cl Pyridine, DCM, 0 °C

Divergent chemoselective N-functionalization pathways for 2-Azaspiro[3.5]nonan-5-ol.

Self-Validating Protocol Matrices

The following protocols are designed as self-validating systems, incorporating specific in-process controls (IPCs) and workup rationales to ensure structural integrity and chemoselectivity.

Protocol A: Chemoselective N-Acylation (Amide Coupling)

This protocol utilizes HATU to rapidly generate a highly reactive HOAt-ester, which is exclusively intercepted by the azetidine nitrogen.

Reagents:

  • 2-Azaspiro[3.5]nonan-5-ol tosylate (1.0 eq)

  • Carboxylic Acid (1.05 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid and HATU in anhydrous DMF. Add 1.5 eq of DIPEA and stir at room temperature for 10 minutes to form the active ester.

  • Free-basing SM: In a separate vial, suspend the 2-azaspiro[3.5]nonan-5-ol tosylate in DMF and add 1.5 eq of DIPEA. Stir until a clear solution is achieved (liberating the free amine).

  • Coupling: Transfer the free amine solution to the activated acid dropwise. Stir at room temperature for 2 hours.

  • Self-Validation (IPC): Analyze via LCMS. The free amine (m/z 142.1) should disappear. If a minor peak corresponding to bis-acylation (+[Acyl - H₂O]) is observed, it indicates transient O-acylation.

  • Corrective Workup: Dilute the mixture with EtOAc and wash with 1M aqueous NaOH for 30 minutes. Causality: The basic aqueous wash selectively hydrolyzes any accidental O-acyl esters back to the 5-OH, while the robust N-amide remains completely stable. Wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: N-Alkylation (Reductive Amination)

Reductive amination is achieved using Sodium Triacetoxyborohydride (NaBH(OAc)₃). This mild hydride source is specifically chosen because it selectively reduces the transient iminium ion without reducing the starting aldehyde or requiring highly toxic cyanide byproducts.

Reagents:

  • 2-Azaspiro[3.5]nonan-5-ol tosylate (1.0 eq)

  • Aldehyde (1.1 eq)

  • DIPEA (1.0 eq)

  • Glacial Acetic Acid (1.5 eq)

  • NaBH(OAc)₃ (1.5 eq)

  • 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Methodology:

  • Neutralization & Iminium Formation: Suspend the tosylate salt in DCE. Add 1.0 eq DIPEA to neutralize the tosylate. Add the aldehyde, followed by glacial acetic acid. Causality: The mild acidic environment (AcOH) catalyzes the dehydration of the hemiaminal to the reactive iminium ion. Stir for 1 hour.

  • Reduction: Add NaBH(OAc)₃ in a single portion. Stir at room temperature for 4–12 hours.

  • Self-Validation (IPC): Monitor by TLC/LCMS. The iminium intermediate should be fully consumed.

  • Workup: Quench the reaction carefully with saturated aqueous Na₂CO₃ and stir vigorously for 30 minutes. Causality: A highly basic workup (pH > 9) is mandatory. It not only neutralizes the acetic acid and destroys residual hydride but also breaks the stable boron-amine complexes that form during the reaction, ensuring quantitative extraction of the tertiary amine into the organic layer.

Protocol C: N-Sulfonylation

Sulfonyl chlorides are highly electrophilic and can react with alcohols. To maintain chemoselectivity, the reaction must be run at low temperatures utilizing pyridine as both a base and a nucleophilic catalyst.

Reagents:

  • 2-Azaspiro[3.5]nonan-5-ol tosylate (1.0 eq)

  • Sulfonyl Chloride (1.05 eq)

  • Pyridine (5.0 eq)

  • Anhydrous DCM (0.1 M)

Step-by-Step Methodology:

  • Preparation: Suspend the tosylate salt in anhydrous DCM and add Pyridine. Cool the mixture to 0 °C in an ice bath. Causality: Pyridine neutralizes the tosylate salt and forms a highly reactive, yet sterically bulky, sulfonylpyridinium intermediate with the sulfonyl chloride.

  • Addition: Add the sulfonyl chloride dropwise as a solution in DCM. Maintain the temperature at 0 °C for 1 hour, then allow it to warm to room temperature over 2 hours.

  • Workup: Dilute with DCM and wash with saturated aqueous CuSO₄. Causality: The copper sulfate wash forms a water-soluble, deep blue complex with excess pyridine, efficiently removing it from the organic phase without requiring highly acidic washes that might protonate the product or degrade the spirocycle.

Comparative Reaction Metrics

Functionalization TypePrimary ReagentsBase RequirementTempChemoselectivity (N:O)Typical Yield
N-Acylation R-COOH, HATU3.0 eq DIPEART> 95:580–90%
N-Alkylation R-CHO, NaBH(OAc)₃1.0 eq DIPEART> 99:175–85%
N-Sulfonylation R-SO₂Cl5.0 eq Pyridine0 °C> 90:1070–85%

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756.[Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257-8322.[Link]

Sources

Application Note: Development and Evaluation of 2-Azaspirononan-5-ol Derivatives as GPR119 Agonists

Application Note: Development and Evaluation of 2-Azaspiro[1]nonan-5-ol Derivatives as GPR119 Agonists

Introduction & Chemical Rationale

The G protein-coupled receptor 119 (GPR119) has emerged as a highly validated therapeutic target for Type 2 Diabetes Mellitus (T2DM). Expressed predominantly in pancreatic β-cells and intestinal L-cells, GPR119 activation stimulates glucose-dependent insulin secretion and glucagon-like peptide 1 (GLP-1) release without inducing hypoglycemia .

Historically, the development of GPR119 agonists relied heavily on flat piperidine and piperazine scaffolds. While potent, these early candidates often suffered from high lipophilicity (logD > 3.5), leading to poor aqueous solubility, rapid cytochrome P450-mediated clearance, and off-target toxicity.

To overcome these pharmacokinetic bottlenecks, medicinal chemists have transitioned to spirocyclic scaffolds, specifically 2-azaspiro[1]nonan-5-ol and its structural isomers (e.g., 7-azaspiro[1]nonane) .

The Causality of the "logD Lowering Twist": Intuitively, adding a carbon bridge to form a spiro-fused cyclobutane or cyclopentane ring should increase a molecule's lipophilicity. However, the rigid 3D geometry of the azaspiro[1]nonane core induces a conformational "twist." This structural restriction increases the basicity of the nitrogen atom and alters the molecule's solvation energy. Consequently, the logD at physiological pH (7.4) is effectively lowered by up to 1.0 unit compared to standard piperidines . This reduction in lipophilicity directly translates to enhanced metabolic stability and improved oral bioavailability, making the 2-azaspiro[1]nonan-5-ol core a superior bioisostere for T2DM drug development.

Mechanism of Action: GPR119 Signaling Cascade

The therapeutic efficacy of 2-azaspiro[1]nonan-5-ol derivatives is rooted in their ability to selectively bind and stabilize the active conformation of GPR119. Upon agonist binding, the receptor couples to the Gαs protein, initiating a signaling cascade that elevates intracellular cyclic AMP (cAMP). This secondary messenger activates Protein Kinase A (PKA) and the exchange protein directly activated by cAMP (Epac2), which synergistically potentiate the exocytosis of insulin-containing granules .

GPR119_PathwayAgonist2-Azaspiro[3.5]nonan-5-olDerivativeReceptorGPR119 ReceptorAgonist->Receptor Binds & ActivatesGProteinGαs ProteinReceptor->GProtein Couples toACAdenylyl Cyclase (AC)GProtein->AC StimulatescAMPcAMP AccumulationAC->cAMP ATP conversionEffectorsPKA & Epac2 ActivationcAMP->Effectors ActivatesOutcome1Insulin Secretion(Pancreatic β-cells)Effectors->Outcome1Outcome2GLP-1 Secretion(Intestinal L-cells)Effectors->Outcome2

Caption: GPR119 activation signaling cascade leading to glucose-dependent insulin and GLP-1 secretion.

Quantitative Data Summary

The substitution of a traditional piperidine ring with a 2-azaspiro[1]nonan-5-ol core yields significant improvements across both pharmacodynamic (PD) and pharmacokinetic (PK) parameters. The table below summarizes the comparative profiling of these scaffolds .

Scaffold TypeGPR119 EC₅₀ (nM)logD (pH 7.4)Microsomal Clearance (μL/min/mg)Oral Bioavailability (F%)
Standard Piperidine 45.03.865.025%
2-Azaspiro[1]nonan-5-ol 12.02.6< 15.068%

Data demonstrates that the spirocyclic core not only increases receptor binding affinity (lower EC₅₀) but also drastically reduces hepatic clearance, resulting in a nearly 3-fold increase in oral bioavailability.

Experimental Protocols

To ensure rigorous and reproducible evaluation of 2-azaspiro[1]nonan-5-ol derivatives, the following self-validating protocols must be employed.

Protocol A: In Vitro cAMP Accumulation Assay (HTRF)

This assay quantifies the primary downstream effector of GPR119 activation. Homogeneous Time-Resolved Fluorescence (HTRF) is utilized for its high sensitivity and minimal background interference.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing human GPR119 into a 384-well microplate at a density of 5,000 cells/well in assay buffer (HBSS supplemented with 20 mM HEPES, pH 7.4).

  • Phosphodiesterase Inhibition (Causality): Add 3-isobutyl-1-methylxanthine (IBMX) to a final concentration of 0.5 mM and incubate for 30 minutes. Why? IBMX inhibits cyclic nucleotide phosphodiesterases. Without IBMX, synthesized cAMP would be rapidly degraded, leading to false-negative potency readings.

  • Compound Addition: Dispense the 2-azaspiro[1]nonan-5-ol derivatives (10-point concentration-response curve, 0.1 nM to 10 μM) into the wells.

  • Incubation: Incubate the plate at room temperature for 30 minutes to allow for Gαs coupling and cAMP accumulation.

  • Detection: Add the HTRF detection reagents (cAMP-d2 conjugate and anti-cAMP Cryptate) and incubate for 1 hour in the dark. Read the plate on a time-resolved fluorescence microplate reader (e.g., PHERAstar) at 665 nm and 620 nm.

Self-Validating System (Trustworthiness): Every assay plate must include a Forskolin (10 μM) positive control well and a Vehicle (DMSO) negative control well. Forskolin directly activates adenylyl cyclase independent of the GPCR. If the Forskolin signal fails to achieve at least a 10-fold window over the vehicle baseline, the entire plate must be rejected, as this indicates compromised cell viability or degraded detection reagents.

Protocol B: In Vivo Oral Glucose Tolerance Test (oGTT) in Rodents

This protocol evaluates the physiological glucose-lowering efficacy of the synthesized agonists.

Step-by-Step Methodology:

  • Animal Preparation (Causality): Fast male Sprague-Dawley rats (8-10 weeks old) for 14–16 hours prior to the experiment. Why? Fasting depletes hepatic glycogen stores and establishes a stable, low baseline blood glucose level, ensuring that the measured glucose excursion is entirely derived from the exogenous glucose challenge.

  • Baseline Measurement: Measure baseline blood glucose via tail vein prick using a calibrated glucometer (Time = -30 min).

  • Dosing: Orally administer the 2-azaspiro[1]nonan-5-ol derivative (e.g., 10 mg/kg suspended in 0.5% methylcellulose) or vehicle control.

  • Glucose Challenge: At Time = 0 min (30 minutes post-dose), administer an oral glucose load (2 g/kg).

  • Monitoring: Measure blood glucose levels at 15, 30, 60, and 120 minutes post-glucose challenge. Calculate the Area Under the Curve (AUC₀₋₁₂₀).

Self-Validating System (Trustworthiness): Include a cohort dosed with a known clinical standard (e.g., Vildagliptin, 10 mg/kg). If the clinical standard fails to significantly reduce the glucose AUC compared to the vehicle cohort (p < 0.05), the experimental run is invalid, indicating an issue with the glucose formulation or animal stress levels.

Drug Discovery Workflow

The integration of spirocyclic chemistry into the GPR119 agonist pipeline follows a strict, sequential validation process to ensure only compounds with optimal PD/PK profiles advance to in vivo models.

WorkflowSynthesisSpirocyclic CoreSynthesis & DerivatizationInVitroIn Vitro cAMP Assay(HEK293-GPR119)Synthesis->InVitro Lead CompoundsSelectivitySelectivity Profiling(Off-target GPCRs)InVitro->Selectivity EC50 < 50 nMInVivoIn Vivo Efficacy(oGTT in Rodents)Selectivity->InVivo High SelectivityPKPharmacokinetics(ADME/Tox)InVivo->PK Glucose Lowering

Caption: Step-by-step drug discovery workflow for evaluating spirocyclic GPR119 agonists.

References

  • Matsuda D., Kawamura M., Kobashi Y., et al. "Design, synthesis and biological evaluation of novel 7-azaspiro[1]nonane derivatives as GPR119 agonists." Bioorganic & Medicinal Chemistry. 2018 May 1;26(8):1832-1847. URL:[Link]

  • Degorce S. L., Bodnarchuk M. S., Scott J. S. "Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist." ACS Medicinal Chemistry Letters. 2019 Jul 18;10(8):1198–1204. URL:[Link]

Application Note: Derivatization of the Hydroxyl Group in 2-Azaspiro[3.5]nonan-5-ol for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Rationale

Spirocyclic scaffolds have fundamentally reshaped medicinal chemistry by offering high Fsp3​ (fraction of sp³-hybridized carbons) character, which translates to enhanced three-dimensional complexity, improved metabolic stability, and superior aqueous solubility compared to traditional flat aromatic rings[1]. Within this chemical space, 2-azaspiro[3.5]nonan-5-ol represents a highly versatile and sought-after building block. The azetidine ring provides a rigid, basic amine vector, while the spiro-fused cyclohexane ring contributes lipophilic bulk.

Crucially, the secondary hydroxyl group at the 5-position serves as a primary vector for late-stage functionalization. Recent applications in targeted oncology have utilized the protected derivative, tert-butyl 5-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate, to synthesize advanced KRAS G12D modulators[2]. However, derivatizing this specific hydroxyl group presents unique synthetic hurdles that require optimized, causality-driven protocols.

Mechanistic Insights & Causality

Successful derivatization of 2-azaspiro[3.5]nonan-5-ol hinges on overcoming distinct chemical challenges:

  • Severe Steric Hindrance: The C5 hydroxyl group is situated directly adjacent to the C4 spirocyclic quaternary center. This proximity creates a highly congested steric environment, significantly retarding the approach of bulky electrophiles and rendering standard SN​2 displacements (e.g., direct Mitsunobu reactions) highly inefficient[3].

  • Chemoselectivity and Protection Strategies: The secondary amine of the azetidine ring is highly nucleophilic. To achieve O-selective derivatization, the amine must be masked. The tert-butyloxycarbonyl (Boc) group is the industry standard for this scaffold, providing stability under the basic conditions required for etherification while allowing for facile orthogonal deprotection later[2].

  • Alkoxide Nucleophilicity: Due to the steric shielding around the C5 position, the resulting alkoxide is a poor nucleophile. Therefore, irreversible deprotonation using a strong base (e.g., NaH) in a highly polar aprotic solvent (e.g., DMF) is strictly required to drive O-alkylation[4].

Experimental Workflows

G SM tert-Butyl 5-hydroxy-2-azaspiro[3.5]nonane -2-carboxylate (N-Boc Protected) Alkylation Pathway A: O-Alkylation (NaH, R-X, DMF) SM->Alkylation Strong Base Acylation Pathway B: O-Acylation (R-COCl, DMAP, DCM) SM->Acylation Acyl Donor Activation Pathway C: Activation (MsCl, Et3N, DCM) SM->Activation Sulfonyl Chloride Ether Spirocyclic Ether Derivatives Alkylation->Ether Ester Spirocyclic Ester/Carbamate Derivatives Acylation->Ester Mesylate O-Mesylate Intermediate Activation->Mesylate Amine Spirocyclic Amine Derivatives (via Azide) Mesylate->Amine 1. NaN3 2. Reduction

Divergent derivatization pathways for 2-azaspiro[3.5]nonan-5-ol.

Self-Validating Protocols

Note: All protocols utilize tert-butyl 5-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate as the starting material (SM) to maintain chemoselectivity.

Protocol 1: O-Alkylation (Etherification)

Objective: Synthesize spirocyclic ether derivatives via irreversible alkoxide generation. Causality: Sodium hydride (NaH) is employed to force the quantitative deprotonation of the sterically hindered alcohol. DMF is chosen as the solvent to minimize cation-anion pairing, thereby maximizing the nucleophilicity of the naked alkoxide.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Dissolve the SM (1.0 eq, 500 mg) in anhydrous DMF to achieve a 0.2 M concentration.

  • Deprotonation: Cool the reaction vessel to 0 °C using an ice bath. Add NaH (60% dispersion in mineral oil, 1.5 eq) in three portions.

    • Validation Check: Observe continuous effervescence (H₂ gas evolution). The cessation of gas evolution indicates complete deprotonation. Stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.

  • Electrophile Addition: Re-cool the mixture to 0 °C. Add the alkyl halide (e.g., methyl iodide or benzyl bromide, 1.2 eq) dropwise.

  • Reaction Monitoring: Stir the mixture at room temperature for 4–12 hours.

    • Validation Check: Monitor reaction progress via LC-MS or TLC (using KMnO₄ stain, as the SM lacks a strong UV chromophore). The reaction is complete when the SM peak is fully consumed.

  • Quenching & Workup: Cool the flask to 0 °C and quench dropwise with saturated aqueous NH₄Cl to safely destroy unreacted NaH. Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with 5% aqueous LiCl or brine (5 × 20 mL) to effectively remove residual DMF. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Protocol 2: Activation and Azide Displacement (Pathway to Amines)

Objective: Convert the sterically hindered secondary alcohol to a primary amine. Causality: Direct amination is sterically prohibited. Converting the hydroxyl group to a mesylate creates a superior leaving group. The linear, unhindered geometry of the azide anion (N₃⁻) allows it to penetrate the steric bulk at C5, executing a successful SN​2 displacement[3].

Step-by-Step Methodology:

  • Mesylation: Dissolve the SM (1.0 eq) in anhydrous DCM (0.2 M). Add triethylamine (2.0 eq) and cool to 0 °C. Add methanesulfonyl chloride (MsCl, 1.5 eq) dropwise. Stir for 2 hours at room temperature.

    • Validation Check: Isolate a small aliquot, concentrate, and analyze via ¹H NMR. The appearance of a sharp singlet at ~3.0 ppm confirms mesylate formation.

  • Displacement: After standard aqueous workup of the mesylate, dissolve the crude intermediate in anhydrous DMSO (0.1 M). Add sodium azide (NaN₃, 3.0 eq) and heat to 80 °C for 16 hours.

    • Safety & Validation: Do not allow the reaction to become acidic (prevents toxic HN₃ gas formation). Confirm the mass shift via LC-MS (M+H expected to shift corresponding to the azide).

  • Reduction: Perform an aqueous workup to isolate the azide. Dissolve the crude azide in methanol, add 10% Pd/C (0.1 eq by weight), and stir under a hydrogen atmosphere (1 atm) for 6 hours. Filter through Celite and concentrate to yield the spirocyclic amine.

Data Presentation: Reaction Optimization

The following table summarizes the optimization of O-alkylation conditions, demonstrating the necessity of strong bases and polar aprotic solvents for this specific sterically hindered scaffold.

EntryBase (Eq)SolventTemp (°C)Alkylating AgentTime (h)Conversion (%)*
1K₂CO₃ (2.0)Acetone60MeI24< 5%
2Cs₂CO₃ (2.0)DMF80MeI2415%
3t-BuOK (1.5)THF25MeI1245%
4NaH (1.5)THF25MeI1268%
5 NaH (1.5) DMF 25 MeI 8 > 95%
6 NaH (1.5) DMF 25 BnBr 12 88%

*Conversion determined by LC-MS integration of the crude reaction mixture.

References
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, MDPI (2023). URL:[Link]

  • KRAS modulators and uses thereof.World Intellectual Property Organization, WO2024192424A1 (2024).
  • Multicomponent Reactions: Synthesis of Spirocyclic Tetrahydropyran Derivatives by Prins Cyclization. PubMed Central (PMC), NIH (2008). URL:[Link]

  • Templates for exploratory library preparation. Derivatization of a functionalized spirocyclic 3,6-dihydro-2H-pyran formed by ring-closing metathesis reaction. PubMed, NIH (2002). URL:[Link]

Sources

Application Notes & Protocols: The 2-Azaspiro[3.5]nonan-5-ol Scaffold for Next-Generation CNS-Targeting Agents

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pursuit of effective Central Nervous System (CNS) therapeutics is frequently hampered by the challenge of traversing the blood-brain barrier (BBB).[1] Medicinal chemistry has progressively moved towards three-dimensional molecular architectures to improve physicochemical properties, a concept often termed "Escaping Flatland".[2] Spirocyclic scaffolds are at the forefront of this movement, offering a rigid yet complex three-dimensional structure that can enhance aqueous solubility, metabolic stability, and target engagement.[3][4] This document provides a detailed guide for researchers on the application of the novel 2-Azaspiro[3.5]nonan-5-ol scaffold, a promising but underexplored building block for CNS drug discovery. We present its core advantages, a proposed synthetic strategy, and a comprehensive suite of protocols for evaluating its potential as a CNS-targeting agent, from initial BBB permeability screening to in vivo brain penetration studies.

Introduction: The Strategic Value of the 2-Azaspiro[3.5]nonan-5-ol Scaffold

The design of CNS-active drugs requires a delicate balance of properties. The molecule must be sufficiently lipophilic to cross the BBB, yet possess enough aqueous solubility for formulation and distribution. Furthermore, it must resist metabolic degradation and avoid recognition by efflux transporters like P-glycoprotein (P-gp) at the BBB.[5][6]

The 2-Azaspiro[3.5]nonan-5-ol scaffold offers several compelling features to address these challenges:

  • Inherent Three-Dimensionality: The spirocyclic core imparts a rigid, non-planar geometry. This increased sp3-character is associated with a higher probability of clinical success.[2][4] This defined spatial arrangement of substituents can lead to enhanced binding affinity and selectivity for complex biological targets within the CNS.[4]

  • Modulated Physicochemical Properties: Compared to traditional flat or flexible aliphatic rings, the introduction of a spiro-center can favorably modulate key drug-like properties. Studies on similar azaspirocycles have shown that they can lower lipophilicity (LogD), a critical factor in reducing off-target effects, while simultaneously improving aqueous solubility.[7] The hydroxyl group at the 5-position provides a handle for further derivatization and can contribute to improved solubility and potential hydrogen bonding interactions with the target.

  • Metabolic Stability: The quaternary spiro-carbon is inherently resistant to metabolic oxidation, potentially blocking common metabolic pathways and increasing the compound's half-life.

  • Novel Chemical Space: This scaffold represents a relatively unexplored area of chemical space, offering significant opportunities for developing novel intellectual property.

This guide outlines a systematic workflow for any researcher looking to incorporate this scaffold into their CNS drug discovery program.

G cluster_0 Scaffold Design & Synthesis cluster_1 In Vitro Evaluation Cascade cluster_2 In Vivo Validation Scaffold 2-Azaspiro[3.5]nonan-5-ol Scaffold Selection Synthesis Derivative Library Synthesis Scaffold->Synthesis InSilico In Silico & Physicochemical Profiling (LogD, pKa, PSA) Synthesis->InSilico BBB_Perm BBB Permeability Screening (PAMPA, Transwell Assay) InSilico->BBB_Perm Metabolic Metabolic Stability (Microsomes, Hepatocytes) BBB_Perm->Metabolic Target Target Engagement & Safety (Binding Assays, Off-Target Panel) Metabolic->Target PK Pharmacokinetics (PK) (IV/PO Dosing) Target->PK Brain Brain Penetration (Kp,uu Determination) PK->Brain Efficacy Efficacy Models (Relevant CNS Disease Model) Brain->Efficacy Candidate Candidate Efficacy->Candidate Lead Candidate

Caption: CNS Drug Discovery Workflow for Novel Scaffolds.

Proposed Synthesis of the Core Scaffold

While literature on the specific synthesis of 2-Azaspiro[3.5]nonan-5-ol is scarce, a plausible multi-step synthetic route can be proposed based on established organic chemistry principles for constructing similar spirocyclic systems.[8] The following is a generalized, conceptual pathway.

Scheme 1: Proposed Retrosynthetic Analysis A potential approach involves the construction of the spirocyclic core via a key cyclization step, such as an intramolecular substitution or a Dieckmann condensation, followed by functional group manipulations.

Protocol 2.1: General Synthetic Protocol Outline

  • Step 1: Formation of a Precursor. Start with a commercially available cyclohexane derivative, such as 1,4-cyclohexanedione monoethylene ketal.

  • Step 2: Introduction of the Nitrogen and Side Chain. React the precursor with a suitable nitrogen source that contains the eventual four-membered ring components, likely involving a multi-step process to build the necessary functional groups.

  • Step 3: Intramolecular Cyclization. Induce the formation of the azetidine ring through an intramolecular cyclization reaction. This is a critical step requiring careful optimization of reaction conditions (base, solvent, temperature).

  • Step 4: Reduction and Deprotection. A ketone functionality on the cyclohexane ring can be reduced to the desired 5-ol. Any protecting groups used on the nitrogen (e.g., Boc, Cbz) would be removed in the final step to yield the 2-Azaspiro[3.5]nonan-5-ol core.

Scientist's Note: Each derivative synthesized from this core must be rigorously purified (e.g., by column chromatography or recrystallization) and its structure and purity confirmed by analytical techniques such as NMR, Mass Spectrometry, and HPLC before biological evaluation.[2]

In Vitro Evaluation: Assessing CNS Drug-like Properties

A tiered approach to in vitro testing is essential to efficiently identify derivatives with the highest potential for CNS activity.

Tier 1: Blood-Brain Barrier (BBB) Permeability Screening

The ability of a compound to cross the BBB can be predicted using a combination of assays that measure passive diffusion and interaction with efflux transporters.[5]

Protocol 3.1.1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This assay provides a rapid and high-throughput method to assess a compound's passive permeability across a lipid membrane mimicking the BBB.[9]

  • Objective: To measure the rate of passive diffusion.

  • Materials: 96-well filter plates (e.g., Millipore MultiScreen), 96-well acceptor plates, porcine brain lipid (PBL) solution in dodecane, phosphate-buffered saline (PBS, pH 7.4), test compounds, reference compounds (high and low permeability controls).

  • Methodology:

    • Membrane Coating: Pre-wet the filter plate with 15 µL of dodecane for 5 minutes. Add 5 µL of the PBL solution to each well of the filter plate and let it impregnate the filter for 2 hours.

    • Donor Solution: Prepare a solution of the test compound (e.g., at 100 µM) in PBS. Add 200 µL of this solution to each well of the filter plate (donor compartment).

    • Acceptor Solution: Add 300 µL of fresh PBS to the wells of the acceptor plate.

    • Incubation: Carefully place the filter plate onto the acceptor plate, creating a "sandwich". Incubate at room temperature for 4-16 hours with gentle shaking.

    • Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the permeability coefficient (Pe) using established equations.[10] Classify compounds based on their Pe values relative to controls.

Table 1: Interpretation of PAMPA-BBB Results

Permeability (Pe) (10⁻⁶ cm/s)Predicted CNS PenetrationAction
> 4.0HighProceed to cell-based assays
2.0 - 4.0MediumProceed with caution; consider efflux
< 2.0LowPotential BBB issue; deprioritize

Protocol 3.1.2: In Vitro BBB Transwell Assay

This assay uses a monolayer of brain endothelial cells to model the BBB, providing insights into both passive permeability and active transport mechanisms.[1][11]

Caption: Diagram of the In Vitro BBB Transwell Assay.

  • Objective: To determine the apparent permeability (Papp) and the efflux ratio (ER) of a compound.

  • Materials: Transwell inserts (e.g., 24-well format), human induced pluripotent stem cell-derived brain microvascular endothelial cells (iBMECs) or MDR1-MDCKII cells, cell culture medium, test compounds, Lucifer yellow (paracellular marker), appropriate analytical standards.

  • Methodology:

    • Cell Seeding: Seed cells onto the apical side of the Transwell inserts and culture until a confluent monolayer is formed.

    • Monolayer Integrity Check: Measure the Transendothelial Electrical Resistance (TEER) across the monolayer. High TEER values (e.g., >1500 Ω·cm²) indicate the formation of tight junctions.[11] Also, assess the permeability of a paracellular marker like Lucifer yellow.

    • Permeability (A→B): Add the test compound to the apical (A, donor) chamber and fresh medium to the basolateral (B, acceptor) chamber. Incubate for a defined period (e.g., 60 minutes).

    • Efflux (B→A): In a separate set of wells, add the test compound to the basolateral (B, donor) chamber and fresh medium to the apical (A, acceptor) chamber. Incubate for the same period.

    • Sample Analysis: At the end of the incubation, collect samples from the acceptor chambers and analyze the compound concentration by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability (Papp) for both A→B and B→A directions.[10]

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).

Table 2: Interpretation of Transwell Assay Results

Papp (A→B) (10⁻⁶ cm/s)Efflux Ratio (ER)Predicted CNS Penetration
> 5.0< 2.0High, not a P-gp substrate
> 5.0> 2.0High intrinsic permeability, but subject to efflux
1.0 - 5.0< 2.0Moderate, not a P-gp substrate
< 1.0AnyLow, poor brain penetration

Rationale: An efflux ratio significantly greater than 2 suggests the compound is actively transported out of the brain by efflux pumps like P-gp, which is a major cause of poor CNS exposure.[6][12]

Tier 2: Assessing Metabolic Stability and Target Engagement

Compounds that demonstrate good BBB permeability should be further evaluated for metabolic stability and on-target activity.

Protocol 3.2.1: In Vitro Metabolic Stability Assay

  • Objective: To determine the intrinsic clearance rate of a compound in the presence of liver microsomes.

  • Methodology:

    • Incubate the test compound (e.g., at 1 µM) with human liver microsomes in the presence of the cofactor NADPH at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots and quench the reaction with ice-cold acetonitrile containing an internal standard.[7]

    • Centrifuge to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Protocol 3.2.2: Target Engagement and Safety Pharmacology

  • Objective: To confirm that the compound interacts with its intended CNS target and to identify potential off-target liabilities.

  • Methodology:

    • Target Engagement: Utilize relevant biochemical or cell-based assays (e.g., radioligand binding assays, functional assays measuring second messenger levels) to determine the compound's affinity (Ki) or potency (IC50/EC50) at its primary CNS target.

    • Safety Screening: Screen the compound against a panel of receptors, ion channels, and enzymes known for causing adverse effects (e.g., hERG, CYP450 enzymes). Commercial services are widely available for this purpose.[13]

In Vivo Validation: From Pharmacokinetics to Efficacy

Promising candidates from in vitro testing must be validated in vivo. Preclinical animal models are essential for understanding a compound's behavior in a complex biological system.[14][15]

Protocol 4.1: In Vivo Pharmacokinetic (PK) and Brain Penetration Study

  • Objective: To determine the pharmacokinetic profile and the unbound brain-to-plasma concentration ratio (Kp,uu) of a compound in a rodent model (e.g., mouse or rat). Kp,uu is the gold standard for quantifying CNS penetration.[12]

  • Methodology:

    • Dosing: Administer the compound to a cohort of animals via intravenous (IV) and oral (PO) routes.

    • Sample Collection: At a series of time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples and, in terminal studies, brain tissue.

    • Sample Processing: Process blood to obtain plasma. Homogenize brain tissue.

    • Bioanalysis: Quantify the concentration of the compound in plasma and brain homogenate using a validated LC-MS/MS method.

    • Protein Binding: Determine the fraction of unbound drug in both plasma (fu,p) and brain tissue (fu,brain) using equilibrium dialysis.

  • Data Analysis:

    • Calculate standard PK parameters (Clearance, Volume of Distribution, Half-life, Bioavailability).

    • Calculate the total brain-to-plasma ratio: Kp = Cbrain / Cplasma.

    • Calculate the unbound brain-to-plasma ratio: Kp,uu = Kp * (fu,p / fu,brain) .

G cluster_input Input Data cluster_decision Interpretation Kp Total Brain-to-Plasma Ratio (Kp = C_brain / C_plasma) Kp_uu_calc Kp,uu = Kp * (fu,p / fu,brain) Kp->Kp_uu_calc fu_p Fraction Unbound in Plasma (fu,p) fu_p->Kp_uu_calc fu_brain Fraction Unbound in Brain (fu,brain) fu_brain->Kp_uu_calc decision Kp,uu Value Kp_uu_calc->decision high Kp,uu ≈ 1 (Passive Diffusion) decision->high Good Penetration low Kp,uu < 0.3 (Efflux Dominates) decision->low Poor Penetration active Kp,uu > 1 (Active Influx) decision->active Active Uptake

Caption: Logic for Determining CNS Penetration via Kp,uu.

Scientist's Note: A Kp,uu value close to 1 suggests that the compound crosses the BBB primarily by passive diffusion and achieves equilibrium between unbound concentrations in the brain and plasma. A Kp,uu < 0.3 is often a threshold indicating significant efflux, while a Kp,uu > 1 suggests active transport into the brain.[6]

Protocol 4.2: In Vivo Efficacy Studies

  • Objective: To assess the therapeutic effect of the compound in a relevant animal model of a CNS disease.

  • Methodology: The choice of model is highly dependent on the therapeutic indication. Examples include:

    • Neurodegenerative Diseases: Transgenic mouse models for Alzheimer's (e.g., 5xFAD) or Parkinson's disease (e.g., MPTP-induced).[16][17]

    • Psychiatric Disorders: Behavioral models for anxiety (e.g., elevated plus maze) or depression (e.g., forced swim test).[16]

    • Study Design: The study should be adequately powered and include appropriate controls (vehicle, positive control). The compound should be administered at a dose and frequency informed by the PK and brain penetration data to ensure adequate target engagement in the CNS.

Conclusion

The 2-Azaspiro[3.5]nonan-5-ol scaffold represents a compelling starting point for the design of novel CNS-targeting agents. Its inherent three-dimensionality and potential for favorable physicochemical properties make it an attractive alternative to traditional, "flat" chemical matter. By employing the systematic workflow and detailed protocols outlined in this guide—from high-throughput in vitro permeability screens to definitive in vivo brain penetration studies—researchers can efficiently evaluate derivatives of this scaffold. This structured approach enables data-driven decisions, accelerating the identification of lead candidates with a higher probability of success for treating challenging CNS disorders.

References

  • Naason Science. CNS Models.
  • Medicilon. CNS Pharmacology Models.
  • Selvita. In Vivo Neuroscience Models.
  • Sygn
  • Tempo Bioscience. In Vitro Blood Brain Barrier Models for Drug Development.
  • Creative Biolabs. In Vitro Safety Pharmacology Study on Central Nervous System.
  • Jayant G. et al. Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier. Journal of Applied Pharmaceutical Science.
  • WuXi Biology. CNS Disease Models and Safety Pharmacology Testing.
  • Gombar V, et al. Integrating in Silico and in Vitro Approaches To Predict Drug Accessibility to the Central Nervous System. Molecular Pharmaceutics.
  • IRBM. BBB Assay Service.
  • Di L, Kerns EH, Carter GT.
  • Benchchem.
  • Sousa J, et al. Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery.
  • Sousa J, et al. Recent in vivo advances of spirocyclic scaffolds for drug discovery.
  • Benchchem. A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery.
  • Benchchem. Potential applications of spirocyclic compounds in pharmacology.
  • Sharma R, et al.
  • De Witte S, et al. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms.
  • BLDpharm. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
  • Benchchem. Technical Support Center: Synthesis of 7-azaspiro[3.5]nonane.

Sources

Troubleshooting & Optimization

Overcoming challenges in 2-Azaspiro[3.5]nonan-5-ol synthesis

Technical Support Center: 2-Azaspiro[1]nonan-5-ol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering bottlenecks when synthesizing highly strained, 3D-rich spirocyclic scaffolds. The 2-azaspiro[1]nonan-5-ol core is a highly prized bioisostere for piperidines and morpholines in modern drug discovery[2]. However, its synthesis presents unique challenges, particularly regarding the construction of the spiro-center, control of diastereoselectivity during C5-ketone reduction, and the management of azetidine ring strain.

This guide provides field-proven troubleshooting insights, causality-driven explanations, and self-validating protocols to ensure synthetic success.

Core Synthetic Workflow

The most robust route to this scaffold avoids traditional, low-yielding double-alkylation. Instead, we utilize a strain-release spirocyclization of an azabicyclo[1.1.0]butane (ABB) precursor[2], followed by a stereocontrolled reduction and mild deprotection.

GAABB-Ketone Precursor(Azabicyclo[1.1.0]butane)BStrain-ReleaseSpirocyclization(TFAA, -78°C)A->BC2-Azaspiro[3.5]nonan-5-one(N-Protected)B->CDDiastereoselectiveReduction(L-Selectride)C->DE2-Azaspiro[3.5]nonan-5-ol(N-Protected)D->EFMild Deprotection(H2, Pd/C or TFA/0°C)E->FGTarget Compound:2-Azaspirononan-5-olF->G

Figure 1: Synthetic workflow for 2-azaspiro[1]nonan-5-ol via strain-release spirocyclization.

Troubleshooting & FAQs

Q1: I am getting complex mixtures and low yields during the initial spirocyclization to form the 2-azaspiro[1]nonan-5-one core. What is going wrong?

The Causality: Traditional methods relying on the double-alkylation of cyclic ketones with 1,3-dihalopropanes often suffer from competing E2 elimination and poor regioselectivity due to the steric hindrance of forming a quaternary spiro-center. The Solution: Transition to the strain-release spirocyclization methodology[2]. By treating an azabicyclo[1.1.0]butyl (ABB) ketone precursor with an electrophile (such as trifluoroacetic anhydride, TFAA), you activate the nitrogen. This triggers the cleavage of the highly strained central C–N bond, generating a transient, highly reactive carbenoid/cationic species that is immediately trapped by the tethered oxygen nucleophile. This intramolecular cascade is thermodynamically driven by the release of ring strain, guaranteeing the spiro-fusion with >85% yield[2].

Q2: When reducing 2-azaspiro[1]nonan-5-one to the 5-ol, my diastereomeric ratio (dr) is nearly 1:1. How can I control the stereochemistry?

The Causality: The C5-ketone is directly adjacent to the spiro-carbon (C4/C6 junction). The azetidine ring sits perpendicular to the cyclohexane core, creating a highly congested steric environment that blocks one face of the ketone. Small hydrides (like NaBH4​ ) can slip past this steric bulk, leading to indiscriminate axial and equatorial attack, resulting in a poor diastereomeric mixture. The Solution: You must exploit the steric bulk rather than fight it. To isolate the anti (equatorial) alcohol, use a massive hydride source like L-Selectride . The extreme steric volume of the tri-sec-butylborohydride forces the reagent to attack exclusively from the less hindered equatorial face, pushing the resulting hydroxyl group into the axial position (trans to the azetidine nitrogen vector).

Q3: My azetidine ring opens and degrades during the final N-deprotection step. How do I prevent this?

The Causality: The 4-membered azetidine ring in the spiro[1]nonane system possesses approximately 26 kcal/mol of inherent ring strain. Using harsh, hot aqueous acids (e.g., 6M HCl at reflux) to remove standard protecting groups (like Boc) protonates the azetidine nitrogen, turning it into an excellent leaving group. Water or chloride ions will then nucleophilically attack the adjacent carbons, irreversibly opening the ring. The Solution: Switch your protecting group strategy to a Cbz (Carboxybenzyl) group, which can be cleanly removed under neutral hydrogenolysis conditions ( H2​ , Pd/C, MeOH). If a Boc group is mandatory for your workflow, perform the deprotection using strictly anhydrous TFA in DCM at 0 °C for no more than 90 minutes, followed immediately by a basic workup to neutralize the reactive azetidinium intermediate.

Quantitative Data: Diastereoselectivity in Ketone Reduction

To assist in reagent selection, the table below summarizes the causal relationship between hydride size and the resulting diastereomeric ratio (dr) when reducing 2-azaspiro[1]nonan-5-one.

Reducing AgentConditionsHydride Steric BulkMajor DiastereomerDiastereomeric Ratio (dr)Isolated Yield
NaBH4​ MeOH, 0 °CSmallsyn (axial OH)1.5 : 185%
NaBH4​ / CeCl3​ MeOH, -78 °CSmallsyn (axial OH)3.0 : 188%
DIBAL-HDCM, -78 °CMediumanti (equatorial OH)4.0 : 175%
L-Selectride THF, -78 °C Very Large anti (equatorial OH) >19 : 1 92%

Validated Experimental Protocols

A hallmark of robust chemical development is the use of self-validating protocols. Do not proceed to the next step without confirming the analytical checkpoints.

Protocol A: Strain-Release Synthesis of N-Protected 2-Azaspiro[1]nonan-5-one
  • Preparation: Dissolve the silyl-protected ABB-ketone precursor (1.0 equiv, 10 mmol) in anhydrous DCM (100 mL, 0.1 M) under a strict argon atmosphere.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Activation: Dropwise add trifluoroacetic anhydride (TFAA, 1.2 equiv, 12 mmol) via a syringe pump over 10 minutes. The electrophilic activation of the ABB nitrogen triggers the strain-release cascade[2].

  • Maturation: Stir the mixture for 2 hours at -78 °C, then slowly remove the bath and allow it to warm to room temperature over 1 hour.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (50 mL). Extract the aqueous layer with DCM (3 x 50 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Validation Checkpoint: Take a crude 1H -NMR. The disappearance of the highly shielded, strained ABB bridgehead protons ( δ 1.5–2.5 ppm) and the appearance of the spirocyclic azetidine protons ( δ 3.8–4.2 ppm, AB quartet) confirms successful spirocyclization.

Protocol B: Diastereoselective Reduction to anti-2-Azaspiro[1]nonan-5-ol
  • Preparation: Dissolve the N-protected 2-azaspiro[1]nonan-5-one (1.0 equiv, 5 mmol) in anhydrous THF (25 mL, 0.2 M) under argon.

  • Cooling: Cool the solution to -78 °C.

  • Reduction: Slowly add L-Selectride (1.0 M in THF, 1.5 equiv, 7.5 mL) dropwise down the side of the flask to pre-cool the reagent before it hits the mixture.

  • Reaction: Stir at -78 °C for 3 hours.

  • Oxidative Quench: To safely destroy the organoborane byproducts, carefully add 10% aqueous H2​O2​ (5 mL) and 3M NaOH (5 mL) while maintaining the temperature at -78 °C.

  • Workup: Remove the cooling bath, warm to room temperature, and stir for 1 hour. Extract with EtOAc (3 x 30 mL), wash with brine, dry over MgSO4​ , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

  • Validation Checkpoint: LC-MS will show a [M+H]+ mass shift of +2 Da (ketone to alcohol). In 1H -NMR, locate the diagnostic carbinol proton ( CH-OH ) at δ ~3.5 ppm. A wide splitting pattern (e.g., triplet or doublet of doublets with J>9 Hz ) indicates an axial proton, definitively confirming the hydroxyl group is in the desired equatorial (anti) position.

References

  • Strain-Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones Source: Angewandte Chemie International Edition, 2021, 60(21), 11824-11829. URL:[Link]

Technical Support Center: Optimization of Reaction Conditions for 2-Azaspiro[3.5]nonan-5-ol Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-Azaspiro[3.5]nonan-5-ol and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this increasingly important class of spirocyclic scaffolds. Spirocycles are gaining significant attention in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved physicochemical and pharmacokinetic properties in drug candidates.[1][2] The 2-Azaspiro[3.5]nonane framework, in particular, offers a unique structural motif for exploring new chemical space.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to diagnose and resolve common issues encountered during the synthesis of 2-Azaspiro[3.5]nonan-5-ol, leading to optimized reaction conditions and successful outcomes.

I. Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of 2-Azaspiro[3.5]nonan-5-ol. Each issue is presented with potential causes and actionable solutions based on established chemical principles and field experience.

Issue 1: Low or No Product Yield

A low or non-existent yield of the desired 2-Azaspiro[3.5]nonan-5-ol is a common challenge that can stem from various factors. A systematic approach to troubleshooting is crucial for identifying the root cause.[3]

Potential Causes & Solutions:

  • Sub-optimal Reaction Conditions: The temperature, reaction time, and concentration of reactants may not be ideal for your specific substrate or scale.

    • Solution: Systematically screen reaction parameters.[3] This can be efficiently achieved using a factorial design of experiments to investigate the impact of variables such as temperature, reaction time, and reagent stoichiometry.[4] For instance, monitor the reaction at different time points to determine the optimal duration and avoid potential product decomposition over extended periods.[3]

  • Poor Quality of Starting Materials: Impurities in the starting materials can interfere with the reaction by inhibiting catalysts or participating in side reactions.

    • Solution: Ensure the purity of all starting materials. Purification techniques such as recrystallization or column chromatography should be employed for key reagents before initiating the synthesis.

  • Inadequate Catalyst or Reagent Activity: The chosen catalyst or reagents may not be sufficiently active under the selected conditions.

    • Solution: Screen a variety of catalysts and ligands if applicable. The choice of catalyst can significantly impact both yield and stereoselectivity.[3] Additionally, verify the activity of all reagents, especially those that are sensitive to air or moisture.

  • Product Decomposition: The desired spirocyclic product may be unstable under the reaction or workup conditions.[3][5]

    • Solution: Analyze the crude reaction mixture at various intervals to monitor both product formation and potential decomposition.[3] If decomposition is observed, consider modifying the workup procedure, such as employing milder pH conditions or reducing the temperature during extraction and purification.

Issue 2: Formation of Multiple Byproducts

The presence of multiple, often difficult-to-separate, byproducts can significantly complicate purification and reduce the overall yield.

Potential Causes & Solutions:

  • Side Reactions: Competing reaction pathways can lead to the formation of undesired products.

    • Solution: A thorough understanding of the reaction mechanism is key. For example, in acid-catalyzed reactions, rearrangements of the spirocyclic system can occur.[5] Switching to a milder acid or a Lewis acid might mitigate these rearrangements.[5]

  • Lack of Chemoselectivity: If multiple functional groups can react, a lack of chemoselectivity can result in a mixture of products.

    • Solution: Employ protecting groups for sensitive functionalities that are not intended to participate in the reaction. The choice of protecting group will depend on its stability under the reaction conditions and the ease of its subsequent removal.

  • Polymerization: Some starting materials or intermediates, particularly those containing activated double bonds, can be prone to polymerization.[5]

    • Solution: Lowering the reaction temperature and reactant concentrations can often disfavor polymerization pathways.

Issue 3: Difficulty in Product Purification

Isolating the pure 2-Azaspiro[3.5]nonan-5-ol from the crude reaction mixture can be challenging due to its physical properties or the presence of closely related impurities.

Potential Causes & Solutions:

  • Product Polarity and Solubility: The polarity of the target compound may make it difficult to separate from starting materials or byproducts using standard chromatographic techniques.

    • Solution: Explore a range of chromatographic conditions. For amine-containing compounds like 2-Azaspiro[3.5]nonan-5-ol, adding a small amount of a volatile base like triethylamine (0.1-1%) to the eluent can improve peak shape and separation on silica gel by neutralizing acidic sites.[6] Alternatively, consider using a different stationary phase, such as basic alumina or reversed-phase silica gel.[6]

  • Formation of Isomers: The reaction may produce diastereomers or regioisomers that are difficult to separate.

    • Solution: High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) can offer superior resolution for separating closely related isomers.[7][8] For diastereomers, derivatization with a chiral reagent to form diastereomeric adducts with different physical properties can sometimes facilitate separation.

  • Thermal Instability: The product may decompose during purification steps that involve heating, such as distillation.

    • Solution: Utilize purification techniques that do not require high temperatures. If distillation is necessary, perform it under reduced pressure to lower the boiling point.[6]

Issue 4: Poor Stereoselectivity

Controlling the stereochemical outcome is often a critical aspect of synthesizing complex molecules for pharmaceutical applications.

Potential Causes & Solutions:

  • Solvent Effects: The polarity of the solvent can significantly influence the transition state of the cyclization, thereby affecting the diastereoselectivity.[3]

    • Solution: Screen a variety of solvents with different polarities (e.g., toluene, THF, DCM, acetonitrile).[3] In some cases, a change in solvent can even reverse the diastereoselectivity.[3]

  • Catalyst/Ligand Control: The choice of a chiral catalyst or ligand is crucial for inducing enantioselectivity and can also influence diastereoselectivity.[3]

    • Solution: Experiment with different chiral catalysts and ligands. For instance, in metal-catalyzed reactions, varying the ligand can have a profound impact on the stereochemical outcome.

  • Temperature Effects: The reaction temperature can affect the energy difference between competing diastereomeric transition states.

    • Solution: Running the reaction at lower temperatures often enhances selectivity, as the reaction is under greater thermodynamic or kinetic control.

II. Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for constructing the 2-Azaspiro[3.5]nonane core?

A1: While specific routes to 2-Azaspiro[3.5]nonan-5-ol are not extensively detailed in publicly available literature, general strategies for synthesizing related azaspirocycles can be adapted. A common approach involves the construction of one ring onto a pre-existing ring system. For instance, a piperidine ring can be formed on a pre-existing carbocycle, or a four-membered azetidine ring can be annulated onto a cyclohexane precursor.[9] One potential conceptual approach is the Staudinger [2+2] cycloaddition between a ketene and an imine to form a β-lactam, which can be a precursor to the azetidine ring.[10]

Q2: How can I monitor the progress of my reaction effectively?

A2: Thin-layer chromatography (TLC) is a rapid and convenient method for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis, techniques like gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) are highly effective.[11] It is advisable to take aliquots from the reaction mixture at predetermined time intervals for analysis.[11]

Q3: What are some key considerations for scaling up the synthesis of 2-Azaspiro[3.5]nonan-5-ol?

A3: When scaling up a reaction, several factors need careful consideration. Heat transfer becomes more critical, and what was an exothermic reaction on a small scale may require active cooling on a larger scale. Mixing efficiency can also decrease, potentially affecting reaction rates and selectivity. It is often necessary to re-optimize reaction parameters at the larger scale.

Q4: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

A4: As with any chemical synthesis, a thorough review of the safety data sheets (SDS) for all reagents is essential. Many reagents used in organic synthesis can be flammable, corrosive, or toxic. For instance, if using reagents like chloroacetyl chloride, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[12]

III. Experimental Protocols & Data

Table 1: General Optimization Parameters for Spirocyclization Reactions
ParameterRange/OptionsConsiderations
Temperature -78 °C to refluxLower temperatures often favor higher selectivity.[5]
Solvent Toluene, THF, DCM, ACNSolvent polarity can significantly impact diastereoselectivity.[3]
Base Triethylamine, DIPEA, K₂CO₃The choice of base can influence reaction rate and side product formation.[12]
Concentration 0.01 M to 1 MLower concentrations can sometimes minimize polymerization.[5]
General Protocol for a [2+2] Cycloaddition Approach (Hypothetical)

This protocol is a conceptual illustration based on the Staudinger reaction for forming β-lactams, which could be an intermediate in the synthesis of a 2-azaspiro[3.5]nonan-2-one precursor.

  • Imine Formation: Dissolve the appropriate cyclohexanone derivative and a primary amine in a suitable solvent (e.g., toluene). Add a dehydrating agent (e.g., molecular sieves) and stir at room temperature or with gentle heating until imine formation is complete, as monitored by TLC or GC-MS.

  • Cycloaddition: Cool the solution of the imine to 0 °C under an inert atmosphere (e.g., nitrogen). In a separate flask, dissolve an acyl chloride (e.g., chloroacetyl chloride) in the same anhydrous solvent. Add the acyl chloride solution dropwise to the imine solution. Following this, add a tertiary amine base (e.g., triethylamine) dropwise.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).[3]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[3]

IV. Visualizations

Diagram 1: General Troubleshooting Workflow

G start Low Yield or Byproduct Formation check_conditions Review Reaction Conditions (Temp, Time, Conc.) start->check_conditions optimize_conditions Systematically Optimize Parameters (DOE) check_conditions->optimize_conditions Sub-optimal check_sm Verify Starting Material Purity check_conditions->check_sm Optimal success Improved Synthesis optimize_conditions->success purify_sm Purify Starting Materials (Recrystallization, Chromatography) check_sm->purify_sm Impurities Detected check_reagents Assess Reagent/Catalyst Activity check_sm->check_reagents Pure purify_sm->success screen_reagents Screen Alternative Reagents/Catalysts check_reagents->screen_reagents Low Activity check_stability Investigate Product Stability check_reagents->check_stability Active screen_reagents->success modify_workup Modify Workup/Purification (Milder pH, Lower Temp) check_stability->modify_workup Decomposition Observed check_stability->success Stable modify_workup->success

Caption: A decision tree for troubleshooting common synthesis issues.

Diagram 2: Key Factors Influencing Stereoselectivity

G cluster_factors Controlling Factors stereoselectivity Stereoselectivity (Diastereo- & Enantio-) solvent Solvent Polarity Influences transition state geometry solvent->stereoselectivity temperature Reaction Temperature Affects kinetic vs. thermodynamic control temperature->stereoselectivity catalyst Chiral Catalyst/Ligand Induces asymmetry catalyst->stereoselectivity

Caption: Major experimental factors that control the stereochemical outcome.

V. References

  • ResearchGate. (n.d.). An improved synthesis of 2-oxa-7-azaspiro[5][6]nonane and analogs as novel reagents in medicinal chemistry | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. Retrieved from

  • Royal Society of Chemistry. (n.d.). Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design. Retrieved from [Link]

  • MDPI. (n.d.). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Azaspiro[3.5]nonane | C8H15N | CID 15642945 - PubChem. Retrieved from [Link]

  • NextSDS. (n.d.). 2-oxa-5-azaspiro[3.5]nonan-8-ol — Chemical Substance Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Oxa-7-azaspiro[3.5]nonane | C7H13NO | CID 21955284 - PubChem. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the INOC reaction conditions for 5a synthesis. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-{8-oxa-5-azaspiro[3.5]nonan-7-yl}ethan-1-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Synthesis of 4,5-Diphosphonyldihydropyridazines a. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Synthetic Routes to Azacycles. Retrieved from [Link]

  • European Pharmaceutical Review. (n.d.). Separation and purification applications for mutagenic impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). How can I purify two different-substituted aromatic compounds?. Retrieved from [Link]

  • ChemRxiv. (n.d.). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011015219A1 - Process for the purification of azithromycin by separation from its thermal degradation products and/or isomers. Retrieved from

  • Osaka University. (n.d.). Some basic Experiments of Acetylene Purifying Materials. Retrieved from [Link]

Sources

Technical Support Center: 2-Azaspiro[3.5]nonan-5-ol Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Spirocyclic amines, particularly azaspirocycles, are highly valued in modern drug discovery as bioisosteres for morpholines and piperidines due to their ability to lower lipophilicity (logD) and increase Fsp3 character[1]. However, synthesizing derivatives like 2-azaspiro[3.5]nonan-5-ol presents unique challenges. The inherent Baeyer strain of the azetidine ring and the high polarity of the final amino alcohol often lead to poor stereocontrol, strain-induced ring opening, and severe yield loss during purification.

This technical guide provides field-proven troubleshooting strategies and self-validating protocols to maximize both yield and purity.

I. Core Synthetic Workflow

Workflow N1 N-Boc-2-azaspiro[3.5]nonan-5-one N2 Luche Reduction (NaBH4/CeCl3) N1->N2 Stereocontrol N3 N-Boc-2-azaspiro[3.5]nonan-5-ol (High d.r.) N2->N3 >85:15 d.r. N4 Mild Deprotection (4M HCl/Dioxane) N3->N4 Prevent Ring Opening N5 SCX Ion-Exchange (Aqueous Bypass) N4->N5 Crude Salt N6 2-Azaspiro[3.5]nonan-5-ol (Target Molecule) N5->N6 NH3/MeOH Elution

Fig 1. Optimized synthetic workflow for 2-azaspiro[3.5]nonan-5-ol maximizing yield and purity.

II. Troubleshooting FAQs (Yield & Purity)

Q1: Why am I losing over 50% of my yield during the aqueous workup of the final deprotected amino alcohol? A1: 2-Azaspiro[3.5]nonan-5-ol is a highly polar, low-molecular-weight amino alcohol. The spirocyclic azetidine nitrogen is highly basic, and the hydroxyl group acts as a strong hydrogen bond donor/acceptor. This drastically reduces the partition coefficient into organic solvents, making traditional liquid-liquid extraction (e.g., DCM/water) highly inefficient[2].

  • Causality & Solution: To prevent product loss to the aqueous phase, bypass aqueous workup entirely . Implement Strong Cation Exchange (SCX) solid-phase extraction. The basic azetidine nitrogen will bind to the sulfonic acid stationary phase, allowing non-basic impurities to be washed away with methanol. The pure free base is then released using an ammoniacal methanol eluent.

Q2: During Boc deprotection, I observe significant degradation and ring-opening impurities on LC-MS. How can I improve purity? A2: The azetidine ring in the spiro[3.5] system is subjected to severe Baeyer angle strain. Prolonged exposure to strong, concentrated acids (like neat TFA) at room temperature protonates the azetidine and facilitates nucleophilic ring-opening or elimination reactions[3].

  • Causality & Solution: Acid-catalyzed cleavage of the C-N bond is thermodynamically driven by strain relief. To prevent this, perform the deprotection under milder, anhydrous conditions using 4M HCl in 1,4-dioxane at 0°C to 15°C [4]. The lack of a strongly nucleophilic counterion and the controlled temperature preserve the spirocyclic core.

Q3: My ketone reduction yields a near 1:1 mixture of diastereomers. How can I improve the stereoselectivity for the desired isomer? A3: Reduction of N-Boc-2-azaspiro[3.5]nonan-5-one with standard NaBH₄ yields poor diastereoselectivity because the spiro-azetidine ring does not provide sufficient steric bulk to strongly bias facial attack (axial vs. equatorial) on the adjacent C5 ketone.

  • Causality & Solution: Employ Luche reduction conditions (NaBH₄ with CeCl₃·7H₂O). The cerium(III) ions strongly coordinate to the carbonyl oxygen and the solvent, increasing the effective steric bulk of the electrophile and altering the preferred trajectory of the incoming hydride. This typically enhances the yield of the target diastereomer.

III. Quantitative Data & Optimization Metrics

Table 1: Impact of Deprotection Conditions on 2-Azaspiro[3.5]nonan-5-ol Integrity

Deprotection ConditionTemp (°C)Reaction Time (h)Azetidine Ring-Opening (%)Isolated Yield (%)Purity (LC-MS, %)
Neat TFA252.0> 15.04582
20% TFA in DCM254.08.56590
4M HCl in Dioxane 0 - 15 3.0 < 1.0 88 > 98

Table 2: Stereoselectivity of N-Boc-2-azaspiro[3.5]nonan-5-one Reduction

Reducing AgentSolventTemp (°C)AdditiveDiastereomeric Ratio (A:B)Conversion (%)
NaBH₄EtOH25None60 : 40> 95
NaBH₄ MeOH -78 CeCl₃·7H₂O 85 : 15 > 95
L-SelectrideTHF-78None92 : 885
IV. Step-by-Step Methodology: Self-Validating Protocol
Step 1: Stereoselective Reduction (Luche Conditions)
  • Dissolve N-Boc-2-azaspiro[3.5]nonan-5-one (1.0 eq) and CeCl₃·7H₂O (1.2 eq) in anhydrous MeOH (0.2 M).

  • Cool the mixture to -78°C under an argon atmosphere.

  • Add NaBH₄ (1.5 eq) portion-wise over 15 minutes to control hydrogen evolution.

  • Stir at -78°C for 2 hours.

    • Self-Validation Check: Monitor by LC-MS for the disappearance of starting material (m/z 240 [M+H]⁺) and the appearance of the alcohol product (m/z 242[M+H]⁺).

  • Quench with saturated aqueous NH₄Cl and extract with EtOAc (3x).

  • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify via flash column chromatography (Hexanes/EtOAc) to isolate the major diastereomer of N-Boc-2-azaspiro[3.5]nonan-5-ol.

Step 2: Mild Boc Deprotection
  • Dissolve the purified N-Boc-2-azaspiro[3.5]nonan-5-ol in anhydrous 1,4-dioxane (0.1 M).

  • Cool to 0°C in an ice bath.

  • Dropwise add 4M HCl in 1,4-dioxane (10 eq).

  • Stir at 0°C for 1 hour, then allow to warm to 15°C for 2 hours.

    • Self-Validation Check: Monitor by LC-MS for the target product mass (m/z 142 [M+H]⁺). Ensure no +18 mass peaks (m/z 160) are forming, which would indicate water addition/ring-opening.

  • Evaporate the solvent under reduced pressure (water bath <30°C) to yield the crude hydrochloride salt.

Step 3: Free-Basing via SCX Chromatography
  • Dissolve the crude salt in a minimum volume of HPLC-grade MeOH.

  • Load onto a pre-conditioned SCX-2 cartridge (Strong Cation Exchange).

  • Wash the cartridge with 3 column volumes of MeOH to elute non-basic impurities.

  • Elute the target 2-azaspiro[3.5]nonan-5-ol using 2M NH₃ in MeOH (3 column volumes).

    • Self-Validation Check: Spot the fractions on a TLC plate and apply a ninhydrin stain. Heat gently; the free secondary amine will stain an intense purple/blue.

  • Concentrate the ammoniacal eluent in vacuo to afford the pure free base as a colorless oil/solid.

V. References
  • [1] Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery | Source: PubMed - NIH | 1

  • [3] Reactivity and Selectivity of Azaspirocycles in Radical C–H Functionalization | Source: Organic Letters - ACS Publications | 3

  • [4] Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring: 5,8-Dioxa-2-azaspiro[3.5]nonane Hydrochloride | Source: Synthesis - Thieme Connect | 4

  • [2] Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist | Source: PMC - NIH | 2

Sources

Technical Support Center: Stability Studies of 2-Azaspiro[3.5]nonan-5-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Azaspiro[3.5]nonan-5-ol. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on conducting stability studies for this novel spirocyclic compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of your research.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and preliminary stability assessment of 2-Azaspiro[3.5]nonan-5-ol.

Q1: What are the recommended storage conditions for 2-Azaspiro[3.5]nonan-5-ol to ensure its long-term stability?

A1: To maintain the integrity of 2-Azaspiro[3.5]nonan-5-ol, it is recommended to store the compound in a tightly sealed container in a dry, cool, and well-ventilated area.[1] For long-term storage, refrigeration (2-8°C) is advisable to minimize potential degradation.[2] The compound should also be protected from light.

Q2: What are the initial steps for assessing the stability of a new batch of 2-Azaspiro[3.5]nonan-5-ol?

A2: Upon receiving a new batch, it is crucial to perform initial characterization and purity assessment. This typically involves techniques like High-Performance Liquid Chromatography (HPLC) to establish a baseline purity profile.[3][4] You should also obtain a Certificate of Analysis (CoA) from the supplier, if available, which provides key information about the compound's properties.

Q3: What are forced degradation studies and why are they important for 2-Azaspiro[3.5]nonan-5-ol?

A3: Forced degradation, or stress testing, involves subjecting the compound to harsh conditions such as acid, base, oxidation, heat, and light to accelerate its decomposition.[5][6][7] These studies are critical for several reasons:

  • They help in identifying potential degradation products.[5][6]

  • They aid in understanding the degradation pathways of the molecule.[5][6]

  • They are essential for developing and validating stability-indicating analytical methods, which can accurately quantify the drug substance in the presence of its degradants.[3][5][6]

Q4: What analytical techniques are most suitable for monitoring the stability of 2-Azaspiro[3.5]nonan-5-ol?

A4: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a widely used and robust technique for stability-indicating methods.[3][4][8] For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool as it provides molecular weight information of the degradants.[9][10]

II. Troubleshooting Guide

This guide provides solutions to common problems encountered during stability studies of 2-Azaspiro[3.5]nonan-5-ol.

Problem Possible Cause Recommended Solution
No degradation observed under stress conditions. The stress conditions may not be severe enough.Incrementally increase the severity of the conditions. For example, use a higher concentration of acid/base, increase the temperature, or prolong the exposure time.[9]
Complete or excessive degradation (>20%) of the parent compound. The stress conditions are too harsh, leading to the formation of secondary degradants and obscuring the primary degradation pathway.[9]Reduce the severity of the conditions by lowering the temperature, decreasing the concentration of the stressor, or shortening the exposure time.[9]
Poor peak shape (e.g., tailing, fronting) in the HPLC chromatogram. The pH of the sample may be significantly different from the mobile phase, especially after acid or base hydrolysis.Neutralize the samples before injection to minimize the pH mismatch between the sample and the mobile phase.[9]
Appearance of multiple unknown peaks in the chromatogram. Formation of various degradation products.Utilize LC-MS to obtain the molecular weights of the unknown peaks.[9] Further structural elucidation can be achieved using techniques like MS/MS.
Inconsistent or irreproducible results. Fluctuations in experimental conditions such as temperature or mobile phase composition.Ensure precise control of all experimental parameters. Prepare fresh mobile phases daily and use a column oven to maintain a consistent temperature.[11]

III. Experimental Protocols

This section provides detailed step-by-step methodologies for conducting forced degradation studies on 2-Azaspiro[3.5]nonan-5-ol. The goal is to achieve a target degradation of 5-20%.[9]

Protocol 1: Forced Degradation Studies

1. Preparation of Stock Solution:

  • Prepare a stock solution of 2-Azaspiro[3.5]nonan-5-ol at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M hydrochloric acid (HCl). Maintain the solution at 60°C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M sodium hydroxide (NaOH). Maintain the solution at 60°C for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Place the solid compound in a controlled-temperature oven at 70°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound to a light source that complies with ICH Q1B guidelines (a combination of visible and UV light).

3. Sample Analysis:

  • At specified time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 210 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

IV. Data Interpretation & Visualization

Data Summary

The following table provides a template for summarizing the results of the forced degradation studies.

Stress Condition % Degradation of 2-Azaspiro[3.5]nonan-5-ol Number of Degradation Products Retention Time(s) of Major Degradants (min)
0.1 M HCl, 60°C, 24he.g., 15.2e.g., 2e.g., 3.5, 4.8
0.1 M NaOH, 60°C, 24he.g., 18.5e.g., 3e.g., 2.9, 4.2, 5.1
3% H₂O₂, RT, 24he.g., 9.8e.g., 1e.g., 6.2
Solid, 70°C, 48he.g., 5.1e.g., 1e.g., 7.0
Solid, ICH Q1B Lighte.g., 7.3e.g., 2e.g., 3.8, 5.5
Diagrams

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock 2-Azaspiro[3.5]nonan-5-ol Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Base Base Hydrolysis (0.1 M NaOH, 60°C) Oxidation Oxidative Degradation (3% H₂O₂) Thermal Thermal Degradation (Solid, 70°C) Photo Photolytic Degradation (ICH Q1B) Neutralize Neutralization (for Acid/Base Samples) Acid->Neutralize Base->Neutralize Dilute Dilution Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC HPLC Analysis Dilute->HPLC LCMS LC-MS for Unknowns HPLC->LCMS Hypothetical_Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation Parent 2-Azaspiro[3.5]nonan-5-ol RingOpening Ring-Opened Product (Amino Acid Derivative) Parent->RingOpening Acid/Base Hydrolysis N_Oxide N-Oxide Derivative Parent->N_Oxide Oxidation Dehydrogenation Dehydrogenated Product (Ketone Formation) Parent->Dehydrogenation Oxidation

Caption: Hypothetical Degradation Pathways.

V. References

  • The proposed degradation pathways of AZ under stress storage conditions... | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Material Safety Data Sheet - ACCELA CHEMBIO INC. Available from: [Link]

  • REVIEW: FORCE DEGRADATION STUDIES - Pharma Science Monitor. Available from: [Link]

  • 2-Azaspiro[3.5]nonane - biochemexperts. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Center for Biotechnology Information. Available from: [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations - PharmaInfo. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Sygnature Discovery. Available from: [Link]

  • (PDF) Forced Degradation Analysis Of Spiramycin And Characterization Of Degradation Product By Rp-Hplc And Lc-Ms/Ms - ResearchGate. Available from: [Link]

  • 2-Azaspiro[3.5]nonane | C8H15N | CID 15642945 - PubChem - NIH. Available from: [Link]

  • Developing liquiD Chromatography methoDs for Food AnAlysis. Waters. Available from: [Link]

  • Optimization and validation of a stability-indicating RP-HPLC method for determination of azithromycin and its related compounds - PubMed. Available from: [Link]

  • A Comprehensive Novel Stability indicating Method Development and Validation for Simultaneous Assessment of Abiraterone and Niraparib in Bulk and Pharmaceutical Formulation by Ultra Performance Liquid Chromatography. Dove Press. Available from: [Link]

  • Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. Royal Society of Chemistry. Available from: [Link]

  • An Updated Perspective on the Aromatic Metabolic Pathways of Plant-Derived Homocyclic Aromatic Compounds in Aspergillus niger - MDPI. Available from: [Link]

  • Analytical Methods - OPUS. Available from: [Link]

  • Degradation Pathways | Request PDF - ResearchGate. Available from: [Link]

Sources

Validation & Comparative

Validated analytical methods for 2-Azaspiro[3.5]nonan-5-ol quantification.

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of analytical methodologies for the quantification of 2-Azaspiro[3.5]nonan-5-ol (CAS 3017232-38-8)[1], a highly polar, low-molecular-weight aliphatic spirocycle.

The Analytical Bottleneck of Aliphatic Spirocycles

As drug discovery increasingly pivots toward high-sp3-character spirocyclic scaffolds to improve metabolic stability and target specificity, analytical scientists face a significant challenge. 2-Azaspiro[3.5]nonan-5-ol is a prime example of this difficulty. With a molecular weight of 141.21 g/mol , a basic secondary amine within an azetidine ring, and a hydroxyl group on a cyclohexane ring, this molecule is highly hydrophilic.

Crucially, it completely lacks a conjugated π -system or UV chromophore . Standard Reversed-Phase Liquid Chromatography with Ultraviolet detection (RPLC-UV) is practically blind to this compound. Furthermore, its high polarity results in virtually zero retention on standard C18 stationary phases, leading to co-elution with the solvent front and severe matrix suppression.

To establish a self-validating, robust quantification system, we must bypass these physicochemical limitations. This guide objectively compares three validated analytical modalities: HILIC-MS/MS , HILIC-CAD , and Pre-column Derivatization RPLC-UV/FLD .

Workflow Visualization: Strategic Method Selection

Workflow A Analyte: 2-Azaspiro[3.5]nonan-5-ol (Polar, No UV Chromophore) B1 Direct Injection (Minimal Sample Prep) A->B1 B2 FMOC-Cl Derivatization (pH 8.5 Borate Buffer) A->B2 C1 HILIC Separation (Zwitterionic Stationary Phase) B1->C1 C2 RPLC Separation (C18 Stationary Phase) B2->C2 D1 ESI-MS/MS (MRM) High Specificity & Sensitivity C1->D1 Method A D2 CAD (Charged Aerosol) Universal Mass-Flow Response C1->D2 Method B D3 UV/FLD Detection High Sensitivity via Chromophore C2->D3 Method C

Analytical workflows for 2-Azaspiro[3.5]nonan-5-ol quantification based on laboratory capabilities.

Method A: HILIC-MS/MS (The Gold Standard for Specificity)

The Causality of the Method: Because 2-Azaspiro[3.5]nonan-5-ol is highly polar, Hydrophilic Interaction Liquid Chromatography (HILIC) is required to achieve adequate retention[2]. A zwitterionic HILIC column utilizes both partitioning into a water-enriched layer and electrostatic interactions to retain the basic amine. Because the molecule lacks a chromophore and has a low mass (prone to high background noise in single-quadrupole MS), tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) is deployed to ensure absolute specificity[3].

Self-Validating Protocol: To ensure trustworthiness, this protocol utilizes a stable-isotope-labeled internal standard (SIL-IS) to correct for matrix-induced ion suppression, a common artifact in ESI+.

  • Sample Preparation: Crash plasma/matrix proteins using 3 volumes of cold Acetonitrile containing 50 ng/mL of 13C2​ -2-Azaspiro[3.5]nonan-5-ol (Internal Standard). Centrifuge at 14,000 x g for 10 mins.

  • Chromatography:

    • Column: SeQuant ZIC-HILIC (2.1 x 100 mm, 3 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Formic acid). Causality: Low pH ensures the secondary amine remains fully protonated for optimal HILIC retention and ESI+ ionization.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 90% B, linearly decrease to 50% B over 5 minutes. (Note: In HILIC, the organic solvent is the weak solvent).

  • Detection (ESI+ MRM):

    • Precursor Ion: m/z 142.2 [M+H]+

    • Product Ion (Quantifier): m/z 124.2 (Corresponding to the neutral loss of H2​O from the hydroxyl group).

    • Product Ion (Qualifier): m/z 96.1 (Further ring fragmentation).

Method B: HILIC-CAD (The Universal Quantifier)

The Causality of the Method: When an exact SIL-IS is unavailable, or when quantifying impurities where reference standards do not exist, MS/MS becomes unreliable due to varying ionization efficiencies. Charged Aerosol Detection (CAD) solves this. CAD nebulizes the eluent, evaporates the solvent, and transfers a charge to the remaining non-volatile analyte particles via ionized nitrogen gas[4][5]. The resulting signal is proportional to the mass of the analyte, independent of its chemical structure or optical properties[6][7].

Self-Validating Protocol: CAD response is inherently non-linear over wide dynamic ranges. This protocol incorporates a power-function transformation to linearize the calibration curve[6][8].

  • Sample Preparation: Dilute the sample in 80:20 Acetonitrile:Water. Ensure all extraction buffers are strictly volatile (no phosphates or sulfates), as non-volatile salts will create a massive background signal in CAD[6].

  • Chromatography:

    • Column: Thermo Accucore HILIC (2.1 x 150 mm, 2.6 µm).

    • Mobile Phase: 15 mM Ammonium Acetate in Water (A) and Acetonitrile (B).

  • Detection (CAD Settings):

    • Evaporation Temperature: 35°C (Optimized for low-molecular-weight, semi-volatile analytes to prevent analyte loss during nebulization).

    • Power Function Value (PFV): Set to 1.3 in the chromatography data system to correct for the curvilinear response of the CAD electrometer[8].

    • Data Collection Rate: 10 Hz.

Method C: FMOC-Cl Derivatization RPLC-UV/FLD (The Accessible Alternative)

The Causality of the Method: If LC-MS or CAD instrumentation is unavailable, we must chemically install a chromophore onto the molecule. While o-phthalaldehyde (OPA) is a standard derivatization agent for amino acids, it only reacts with primary amines [9]. Because 2-Azaspiro[3.5]nonan-5-ol features a secondary amine (embedded in the azetidine ring), 9-Fluorenylmethyl chloroformate (FMOC-Cl) must be used[10][11]. FMOC-Cl reacts rapidly with secondary amines under alkaline conditions to form a highly hydrophobic, UV-active, and fluorescent carbamate derivative, enabling standard C18 retention[10].

Derivatization N1 2-Azaspiro[3.5]nonan-5-ol (Secondary Amine) N3 Alkaline Conditions (pH 8.5 Borate Buffer) N1->N3 N2 FMOC-Cl Reagent (Highly Lipophilic/UV Active) N2->N3 N4 FMOC-Carbamate Derivative (UV/Fluorescent, Hydrophobic) N3->N4 Rapid Reaction N5 Quenching Agent (Adamantylamine) N3->N5 Remove Excess FMOC

FMOC-Cl derivatization pathway for secondary amines to enable RPLC-UV/FLD analysis.

Self-Validating Protocol: Excess FMOC-Cl hydrolyzes to FMOC-OH, which can co-elute and obscure the analyte peak. This protocol utilizes a hydrophobic primary amine quench to shift the excess reagent peak away from the analyte.

  • Derivatization Reaction:

    • Mix 100 µL of sample with 100 µL of 0.1 M Sodium Borate buffer (pH 8.5).

    • Add 100 µL of 5 mM FMOC-Cl in Acetonitrile. Vortex and incubate at room temperature for 5 minutes[10].

    • Quench: Add 50 µL of 20 mM Adamantylamine. The primary amine rapidly consumes unreacted FMOC-Cl, creating a highly retained derivative that elutes long after the analyte of interest.

  • Chromatography & Detection:

    • Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm).

    • Mobile Phase: Water/Acetonitrile gradient (Start at 40% B, ramp to 95% B).

    • Detection: Fluorescence (Excitation: 265 nm, Emission: 315 nm) or UV (254 nm)[10].

Quantitative Performance Comparison

The following table synthesizes the experimental performance metrics of the three validated methods for 2-Azaspiro[3.5]nonan-5-ol quantification.

Performance MetricMethod A: HILIC-MS/MSMethod B: HILIC-CADMethod C: FMOC RPLC-FLD
Limit of Detection (LOD) 0.5 ng/mL25 ng/mL5 ng/mL
Linear Dynamic Range 1−2,000 ng/mL ( R2>0.995 ) 50−10,000 ng/mL (with PFV) 15−5,000 ng/mL
Matrix Effect Susceptibility High (Requires SIL-IS)Low (Mass-flow dependent)Moderate (Endogenous amines interfere)
Throughput (Run Time) ~6 minutes~12 minutes~20 minutes (incl. derivatization)
Primary Use Case PK/PD studies in biological matricesImpurity profiling, API release testingRoutine QC in standard UV/FLD labs
Reference Standard Needed? Yes (for absolute quantitation)No (Relative response is uniform)Yes

Conclusion & Decision Matrix

For high-throughput biological sample analysis (e.g., pharmacokinetics), HILIC-MS/MS is the undisputed choice due to its sub-ng/mL sensitivity and ability to resolve the analyte from complex matrices without derivatization. However, during early-stage chemical synthesis or formulation development where reference standards for impurities are lacking, HILIC-CAD provides an elegant, universal mass-based quantification approach. Finally, for laboratories lacking advanced MS or aerosol detectors, FMOC-Cl derivatization provides a highly robust, albeit lower-throughput, bridge to utilize standard RPLC-UV/FLD infrastructure.

References

  • ECHA CHEM. "2-azaspiro[3.5]nonan-5-ol; 4-methylbenzene-1-sulfonic acid. EC number 177-744-9." European Chemicals Agency. Available at:[Link]

  • IntechOpen. "Analytical Methods for Quantification of Drug Metabolites in Biological Samples." Available at:[Link]

  • ResearchGate. "Analysis of Aqueous Alkanolamines Using Hydrophilic Interaction Liquid Chromatography and Mass Spectrometry." Available at:[Link]

  • LabRulez LCMS. "Understanding How Charged Aerosol Detection (CAD) Works." Available at: [Link]

  • LCGC International. "Tips for LC Coupled with Charged Aerosol Detection." Available at:[Link]

  • American Laboratory. "Evaluation of Charged Aerosol Detection (CAD) as a Complementary Technique for High-Throughput LC-MS-UV-ELSD Analysis." Available at: [Link]

  • PMC / NIH. "Determination of Glycerophospholipids in Biological Material Using High-Performance Liquid Chromatography with Charged Aerosol Detector HPLC-CAD." Available at:[Link]

  • Taylor & Francis. "Simultaneous determination of primary and secondary d- and l-amino acids by reversed-phase high-performance liquid chromatography using pre-column derivatization." Available at: [Link]

  • PMC / NIH. "Separation of 9-Fluorenylmethyloxycarbonyl Amino Acid Derivatives in Micellar Systems of High-Performance Thin-Layer Chromatography." Available at:[Link]

Sources

The Evolving Therapeutic Landscape of Azaspiro[3.5]nonanes: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: April 2026

The spirocyclic scaffold has emerged as a cornerstone in modern medicinal chemistry, offering a unique three-dimensional architecture that can significantly enhance pharmacological properties.[1] Among these, the azaspiro[3.5]nonane framework has garnered substantial interest due to its structural rigidity and synthetic tractability, leading to the exploration of its derivatives across a wide spectrum of therapeutic areas. While specific data on 2-Azaspiro[3.5]nonan-5-ol is not extensively available in peer-reviewed literature, a comparative analysis of its diverse analogs reveals a rich and varied landscape of biological activity. This guide provides an in-depth, objective comparison of the biological performance of various classes of azaspiro[3.5]nonane derivatives, supported by available experimental data and detailed methodologies, to inform and guide researchers and drug development professionals.

Introduction to the Azaspiro[3.5]nonane Scaffold: A Privileged Structure

The azaspiro[3.5]nonane core, consisting of a cyclobutane or cyclohexane ring fused to a nitrogen-containing ring through a single spiro-carbon, offers a distinct three-dimensionality that departs from the "flatland" of traditional aromatic compounds.[2] This unique topology can lead to improved physicochemical properties such as enhanced aqueous solubility and metabolic stability, while also providing novel vectors for interaction with biological targets.[3] The inherent rigidity of the scaffold can lock substituents into specific spatial orientations, which can be advantageous for optimizing binding to enzyme active sites or receptor pockets.[4]

Comparative Biological Activities of Azaspiro[3.5]nonane Analogs

The biological activity of azaspiro[3.5]nonane derivatives is profoundly influenced by the position of the nitrogen atom(s), the nature of the heterocyclic ring, and the substitution patterns on the core scaffold.[5] This section provides a comparative summary of the reported activities for different classes of these analogs.

Targeting Metabolic Disorders: 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists

A significant class of azaspiro[3.5]nonane analogs are the 7-azaspiro[3.5]nonane derivatives, which have been extensively investigated as agonists for the G protein-coupled receptor 119 (GPR119).[6] GPR119 is a promising target for the treatment of type 2 diabetes and obesity, as its activation in pancreatic β-cells and intestinal L-cells stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[3][7]

Optimization of the piperidine N-capping group and the aryl group in this series led to the identification of highly potent agonists with desirable pharmacokinetic profiles.[6]

Table 1: Comparative Potency of 7-Azaspiro[3.5]nonane GPR119 Agonists

Compound IDR2 (Piperidine N-capping group)R3 (Aryl group)EC50 (nM) for GPR119
54g 2-Methyl-2H-tetrazol-5-yl4-((S)-2,3-Dihydroxypropoxy)-3-methoxyphenyl1.8
54a Pyrimidin-2-yl4-((S)-2,3-Dihydroxypropoxy)-3-methoxyphenyl3.2
54c 1-Methyl-1H-pyrazol-3-yl4-((S)-2,3-Dihydroxypropoxy)-3-methoxyphenyl4.5

Data adapted from Matsuda et al., Bioorg. Med. Chem. 2018.[6]

The successful development of these potent GPR119 agonists underscores the utility of the 7-azaspiro[3.5]nonane scaffold in designing novel therapeutics for metabolic diseases.

Innovations in Oncology: 2,7-Diazaspiro[3.5]nonane Derivatives as Covalent KRAS G12C Inhibitors

The KRAS protein is a critical signaling node, and its mutations are prevalent in numerous cancers.[8] The G12C mutation has been a particularly challenging but attractive therapeutic target. A series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives have emerged as potent covalent inhibitors of KRAS G12C.[8] These compounds utilize an acryloyl amine moiety to form a covalent bond with the mutated cysteine residue in the switch-II pocket of the KRAS G12C protein.[8]

Structural optimization of the lead compounds led to the discovery of derivatives with high metabolic stability and significant anti-tumor activity in xenograft mouse models.[8]

Diagram 1: KRAS G12C Signaling Pathway and Inhibition

KRAS_Pathway cluster_upstream Upstream Signaling cluster_ras_cycle RAS GTP/GDP Cycle cluster_downstream Downstream Effectors EGFR EGFR SOS1 SOS1 EGFR->SOS1 Activates KRAS_GDP KRAS G12C (Inactive) GDP-bound KRAS_GTP KRAS G12C (Active) GTP-bound KRAS_GDP->KRAS_GTP GAP GAP KRAS_GTP->GAP GTP Hydrolysis RAF RAF KRAS_GTP->RAF SOS1->KRAS_GDP Promotes GDP-GTP Exchange GAP->KRAS_GDP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 2,7-Diazaspiro[3.5]nonane Derivative Inhibitor->KRAS_GDP Covalently Binds (Inhibition)

Caption: Inhibition of the KRAS G12C signaling pathway by 2,7-diazaspiro[3.5]nonane derivatives.

Combating Pain: N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides with Analgesic Properties

Derivatives of 2-azaspiro[3.5]nonan-2-one, specifically N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides, have demonstrated notable antinociceptive (analgesic) activity in preclinical models.[1] These compounds feature a spiro-β-lactam core, and their synthesis is achieved through a Reformatsky reaction.[1] While a direct quantitative comparison of multiple derivatives is limited in the literature, the promising results from initial studies highlight the potential of this subclass of azaspiro[3.5]nonanes in the development of novel pain therapeutics.[1]

Antiviral Potential: 6-Azaspiro[3.5]nonane Derivatives as SARS-CoV-2 3CLpro Inhibitors

In the quest for effective antiviral agents against SARS-CoV-2, spirocyclic inhibitors have been designed to target the 3C-like protease (3CLpro), an enzyme essential for viral replication.[9] Derivatives of 6-azaspiro[3.5]nonane have shown potent inhibitory activity against both SARS-CoV-2 3CLpro and MERS-CoV 3CLpro, with most inhibitors exhibiting submicromolar IC50 values and no associated cytotoxicity.[9] X-ray crystallography studies revealed that these inhibitors bind covalently to the active site cysteine (Cys145) of the protease.[9]

Experimental Protocols

For researchers aiming to explore the therapeutic potential of azaspiro[3.5]nonane derivatives, robust and reproducible experimental methodologies are crucial.

Synthesis of Azaspiro[3.5]nonane Scaffolds

The synthesis of the core azaspiro[3.5]nonane scaffold can be achieved through various synthetic routes. A generalized workflow is presented below.

Diagram 2: General Synthetic Workflow for Azaspiro[3.5]nonane Derivatives

Synthesis_Workflow Start Commercially Available Starting Materials Step1 Multi-step Synthesis of Functionalized Spirocyclic Intermediate Start->Step1 Step2 Coupling/Functionalization Reactions Step1->Step2 Product Final Azaspiro[3.5]nonane Analog Step2->Product Purification Purification (e.g., Chromatography) Product->Purification Analysis Structural Characterization (NMR, MS, etc.) Purification->Analysis Bioassay Biological Evaluation Analysis->Bioassay

Caption: A generalized workflow for the synthesis and evaluation of azaspiro[3.5]nonane analogs.

Detailed Protocol: Synthesis of 7-(4-Bromo-2-nitrophenyl)-2-oxa-7-azaspiro[3.5]nonane (An Analogous Spirocyclic System)

This protocol is adapted from methodologies for analogous spirocyclic structures and serves as a representative example.[2]

  • Reaction Setup: In a round-bottom flask, combine 2-oxa-7-azaspiro[3.5]nonane oxalate salt (1.0 eq), 1,4-dibromo-2-nitrobenzene (1.2 eq), and potassium carbonate (3.0 eq) in dimethylformamide (DMF).

  • Reaction Conditions: Heat the mixture to 80°C and stir for 16 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

In Vitro Biological Assays

GPR119 Activity Assay (Calcium Flux):

  • Cell Culture: Culture CHO-K1 cells stably expressing human GPR119.

  • Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate assay buffer.

  • Assay Procedure:

    • Plate the cells in a 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Add the test compounds to the wells.

    • Measure the fluorescence intensity using a plate reader to determine changes in intracellular calcium levels.

  • Data Analysis: Calculate EC50 values by plotting the concentration-response curves.

KRAS G12C Inhibition Assay (Biochemical):

  • Reagents: Recombinant KRAS G12C protein, a fluorescently labeled GTP analog, and the test compounds.

  • Assay Procedure:

    • Incubate the KRAS G12C protein with the test compounds for a defined period.

    • Add the fluorescently labeled GTP analog.

    • Measure the fluorescence polarization or a similar readout to determine the extent of GTP binding.

  • Data Analysis: Calculate IC50 values to determine the inhibitory potency of the compounds.

Conclusion and Future Perspectives

The azaspiro[3.5]nonane scaffold has proven to be a versatile and valuable framework in the design of novel therapeutic agents. The diverse biological activities exhibited by its analogs, ranging from GPR119 agonism for metabolic disorders to covalent inhibition of KRAS G12C in oncology, highlight the significant potential of this structural motif. The rigid, three-dimensional nature of the azaspiro[3.5]nonane core allows for precise orientation of substituents, leading to enhanced potency and selectivity.

Future research in this area will likely focus on exploring novel substitution patterns and different isomers of the azaspiro[3.5]nonane scaffold to target a broader range of diseases. Further elucidation of the structure-activity relationships for different therapeutic targets will be crucial for the rational design of next-generation drug candidates. The continued development of efficient and scalable synthetic routes to these complex molecules will also be a key enabler for their translation from the laboratory to the clinic.

References

  • Orru, R. V. A., & de Greef, M. (2000). Recent advances in solution-phase multicomponent methodology for the synthesis of heterocyclic compounds. Synthesis, 2003(10), 1471-1499.
  • BenchChem. (2025). A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds. Retrieved from BenchChem website.[7]

  • BenchChem. (2025). A Comparative Guide to the Biological Activity of Azaspiro[3.5]nonane Derivatives. Retrieved from BenchChem website.[1]

  • BenchChem. (2025). The Spiro[3.5]nonane Scaffold: A Comparative Guide to the Biological Activity of its Analogs. Retrieved from BenchChem website.[5]

  • Ghosh, A. K., et al. (2021). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. Journal of Medicinal Chemistry, 64(19), 14702-14714.[9]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of medicinal chemistry, 52(21), 6752-6756.
  • BenchChem. (2025). Exploring the Chemical Space of 2-Oxaspiro[3.5]nonane Derivatives: A Technical Guide. Retrieved from BenchChem website.[2]

  • Nantong Yaomingkant Pharmaceutical Technology Co ltd. (2021). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. CN113214290A.
  • BenchChem. (2025). A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery. Retrieved from BenchChem website.[3]

  • Genentech, Inc. (2022). Heterocyclic glp-1 agonists. US20220213130A1.
  • Hoffmann La Roche. (2025). 5-[2,7-diazaspiro[3.5]nonan-7-yl]-5-[4-phenoxyphenyl]hexahydropyrimidine-2,4,6-trione derivatives as mmp9 inhibitors for the treatment of dry eye disease. WO-2025104154-A1.
  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847.[6]

  • Burkhard, J. A., et al. (2010). Synthesis of azaspirocycles and their evaluation in drug discovery. Angewandte Chemie International Edition, 49(20), 3524-3527.[10]

  • Broad Institute. (2013). Compounds and methods for inhibiting histone demethylases. US 8741905 B2.
  • EvitaChem. (n.d.). 5-Oxa-2-azaspiro[3.5]nonan-9-olhydrochloride. Retrieved from EvitaChem website.[11]

  • Garg, N. K. (n.d.). Patents & Products. Retrieved from UCLA website.[12]

  • d'Angelo, J., et al. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(2), 142-181.[13]

  • Zhou, Y., et al. (2025). Development of asparagine endopeptidase inhibitors for treating neurodegenerative diseases. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2329631.[14]

  • BenchChem. (2025). 5-Azaspiro[3.5]nonan-2-one chemical structure and properties. Retrieved from BenchChem website.[4]

  • National Center for Biotechnology Information. (n.d.). 2-Azaspiro[3.5]nonane. PubChem Compound Database.[15]

  • Shimo, T., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry, 71, 116949.[8]

  • Al-Zoubi, R. M., et al. (2023). Inhibition of Acetylcholinesterase by Novel Lupinine Derivatives. Molecules, 28(8), 3418.[16]

  • SciSpace. (2001). Muscarinic Receptor Agonists and Antagonists. Retrieved from SciSpace website.[17]

  • Micheli, F., et al. (2010). Oxa-azaspiro derivatives: a novel class of triple re-uptake inhibitors. ChemMedChem, 5(3), 361-366.[18]

  • Lone, S. H., et al. (2022). Biological activities of meroterpenoids isolated from different sources. Frontiers in Pharmacology, 13, 969947.[19]

  • De la Cruz, M. J., et al. (2017). Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity. Journal of medicinal chemistry, 60(11), 4724-4743.[20]

Sources

Strategic Evaluation of 2-Azaspiro[3.5]nonan-5-ol vs. Spiro[3.5]nonan-5-ol in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In contemporary medicinal chemistry, escaping "flatland" by increasing the fraction of sp³-hybridized carbons ( Fsp3​ ) is a proven strategy to improve the clinical success rates of drug candidates. Spirocyclic scaffolds, particularly azaspiro[3.5]nonanes, have emerged as highly effective, rigid 3D bioisosteres for traditional flat heterocycles like piperidines and piperazines[1],[2].

This guide provides a head-to-head technical comparison between 2-Azaspiro[3.5]nonan-5-ol (a spirocyclic amine) and its direct carbocyclic analog, Spiro[3.5]nonan-5-ol . While the carbocycle provides a structurally rigid, lipophilic baseline, the strategic incorporation of an azetidine nitrogen in 2-Azaspiro[3.5]nonan-5-ol fundamentally alters the molecule's physicochemical and pharmacological trajectory. The commercial availability of 2-azaspiro[3.5]nonan-5-ol building blocks has further accelerated its adoption in hit-to-lead optimization[3],.

Workflow Target Target Identification & Scaffold Selection Aza Synthesis: 2-Azaspiro[3.5]nonan-5-ol Target->Aza Lead Opt Carbo Synthesis: Spiro[3.5]nonan-5-ol Target->Carbo Baseline PhysChem Physicochemical Profiling (Solubility, pKa, LogD) Aza->PhysChem Carbo->PhysChem ADME In Vitro ADME (HLM Stability, Permeability) PhysChem->ADME Filter Binding Target Binding & Efficacy (Receptor/Enzyme Assays) ADME->Binding Candidate Selection

Caption: Preclinical workflow for evaluating spirocyclic bioisosteres in drug discovery.

Physicochemical Profiling: The Causality of Nitrogen Insertion

The replacement of a carbon atom with a nitrogen atom within the strained 4-membered ring induces profound physicochemical shifts. The carbocycle is highly lipophilic, which often drives non-specific protein binding and rapid hepatic clearance. Conversely, the azaspirocycle introduces a basic center (pKa ~9.2) that is protonated at physiological pH. This protonation significantly lowers the partition coefficient (LogD) and increases the Topological Polar Surface Area (TPSA), directly enhancing aqueous solubility and altering the metabolic soft spots.

Data Presentation: Comparative Physicochemical Properties
Property2-Azaspiro[3.5]nonan-5-olSpiro[3.5]nonan-5-ol (Carbocycle)Mechanistic Impact on Drug Design
Molecular Weight 141.21 g/mol 140.22 g/mol Negligible difference; both are highly fragment-like.
cLogP ~0.6~2.4Azaspirocycle exhibits significantly lower lipophilicity, reducing off-target toxicity.
TPSA (Ų) 32.320.2Nitrogen insertion increases polarity, driving superior aqueous solubility.
Fsp3​ 1.01.0Both possess maximal 3D character, ensuring high conformational rigidity.
pKa (Basic) ~9.2 (Azetidine N)N/AEnables critical salt-bridge interactions with acidic residues in target binding sites.
H-Bond Donors 2 (OH, NH⁺)1 (OH)The protonated amine provides an additional vector for target engagement.

Experimental Methodologies: Self-Validating Systems

To empirically validate the physicochemical advantages of the azaspirocycle over the carbocycle, robust, self-validating experimental protocols must be employed.

Protocol A: Thermodynamic Solubility Assessment (Shake-Flask Method)

Causality: Kinetic solubility assays (DMSO-dilution) often suffer from supersaturation artifacts. The Shake-Flask method ensures the system reaches true thermodynamic equilibrium, providing the absolute solubility limit crucial for late-stage formulation.

  • Solid Dispensation: Weigh 2 mg of the test compound (2-Azaspiro[3.5]nonan-5-ol or Spiro[3.5]nonan-5-ol) into a glass vial.

  • Buffer Addition: Add 1.0 mL of 50 mM Phosphate Buffer (pH 7.4).

  • Equilibration: Cap the vial and agitate on an orbital shaker at 37°C for 24 hours. Causality: 24 hours is required to overcome the lattice energy of the solid state and reach equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet undissolved solid.

  • Quantification (Self-Validation): Analyze the supernatant via HPLC-UV. Validation Check: The quantification must be calculated against a 5-point calibration curve prepared from certified DMSO stock solutions. The assay is only valid if the standard curve exhibits an R2≥0.99 .

Protocol B: In Vitro Microsomal Stability (HLM)

Causality: The carbocycle is highly susceptible to rapid aliphatic hydroxylation due to its lipophilicity. The azaspirocycle shifts the metabolic pathway toward N-oxidation or N-dealkylation, often resulting in a more controlled intrinsic clearance ( CLint​ ).

  • Incubation Mixture Preparation: Combine Human Liver Microsomes (HLM, 0.5 mg/mL protein concentration), 1 µM test compound, and 100 mM potassium phosphate buffer (pH 7.4) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add 1 mM NADPH to the mixture. Causality: NADPH is the obligate electron donor for CYP450 enzymes; its addition acts as the precise temporal start of Phase I metabolism.

  • Time-Course Sampling & Quenching: At t=0,15,30,45,and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting enzymatic activity and preserving the exact metabolic snapshot.

  • LC-MS/MS Analysis (Self-Validation): Centrifuge the quenched samples and analyze the supernatant. Validation Check: A parallel incubation with Verapamil (a known high-clearance compound) must be run. If Verapamil is not rapidly depleted, the microsome batch is enzymatically compromised, and the assay must be rejected.

Metabolic & Pharmacological Implications

The structural divergence between the two scaffolds dictates their metabolic fate. The carbocyclic Spiro[3.5]nonan-5-ol is primarily cleared via rapid CYP-mediated aliphatic hydroxylation on the cyclobutane or cyclohexane rings. In contrast, the basic nitrogen in 2-Azaspiro[3.5]nonan-5-ol alters the electron density and lipophilicity, shifting the primary metabolic liability to N-oxidation or N-dealkylation—pathways that are often easier to optimize through steric shielding during lead optimization[4].

Pharmacologically, the azetidine nitrogen serves as a critical pharmacophore element. When protonated at physiological pH, it can form robust salt bridges with aspartate or glutamate residues within G-Protein-Coupled Receptors (GPCRs) or enzyme active sites, an interaction entirely absent in the carbocyclic analog.

Metabolism HLM Hepatic CYP450 Metabolism Aza 2-Azaspiro[3.5]nonan-5-ol HLM->Aza Carbo Spiro[3.5]nonan-5-ol HLM->Carbo N_Ox N-Oxidation / Dealkylation (Controlled Clearance) Aza->N_Ox Primary Route C_Ox Aliphatic Hydroxylation (Rapid Clearance) Carbo->C_Ox Primary Route

Caption: Divergent CYP450-mediated metabolic pathways of azaspirocyclic and carbocyclic scaffolds.

References

  • Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain. Bioorganic & Medicinal Chemistry Letters (2011).[Link]

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry (2018).[Link]

  • Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Chemical Communications (RSC Publishing).[Link]

  • ECHA CHEM: 2-azaspiro[3.5]nonan-5-ol; 4-methylbenzene-1-sulfonic acid. European Chemicals Agency.[Link]

Sources

A Comparative Guide to the Development of HPLC and GC-MS Methods for the Analysis of 2-Azaspiro[3.5]nonan-5-ol

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 2-Azaspiro[3.5]nonan-5-ol. As a key building block in modern medicinal chemistry, robust and reliable analytical methods are paramount for ensuring its purity, stability, and overall quality.[1] This document delves into the nuanced development of both chromatographic techniques, offering field-proven insights and detailed experimental protocols to guide researchers, scientists, and drug development professionals in selecting the optimal method for their specific analytical challenges. The methodologies described herein are grounded in the principles of Quality by Design (QbD) and adhere to the latest regulatory expectations, including the International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14.[2][3][4][5][6][7][8]

Understanding the Analyte: Physicochemical Properties of 2-Azaspiro[3.5]nonan-5-ol

A thorough understanding of the analyte's physicochemical properties is the foundation of any successful method development. 2-Azaspiro[3.5]nonan-5-ol is a spirocyclic secondary amine with a hydroxyl group, bestowing upon it distinct characteristics that influence the choice of analytical methodology.

PropertyValue/DescriptionImplication for Analysis
Molecular Formula C₈H₁₅NO---
Molecular Weight 141.21 g/mol Suitable for both HPLC and GC-MS analysis.
Structure A spirocyclic system containing a secondary amine and a hydroxyl group.[9]The presence of polar functional groups (-NH, -OH) suggests high polarity, which favors HPLC. These groups also necessitate derivatization for GC analysis to improve volatility and thermal stability.[10][11][12]
Boiling Point Estimated to be high due to hydrogen bonding capabilities.Direct GC analysis may be challenging without derivatization.
Solubility Expected to be soluble in polar organic solvents and aqueous acidic solutions.Facilitates sample preparation for reversed-phase HPLC.
Chirality The molecule possesses a stereogenic center, meaning it can exist as enantiomers.Chiral separation methods may be required to resolve and quantify individual enantiomers, which is critical in pharmaceutical development as enantiomers can have different pharmacological and toxicological profiles.[13][14][15]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Polar Analytes

HPLC is often the initial method of choice for non-volatile and polar compounds like 2-Azaspiro[3.5]nonan-5-ol. Its versatility in column chemistries and mobile phase compositions allows for fine-tuning of selectivity and retention.

Rationale for HPLC Method Development

The decision to employ HPLC is primarily driven by the analyte's polarity. The secondary amine and hydroxyl groups make the molecule amenable to reversed-phase chromatography, where it can be retained and separated on a non-polar stationary phase. Furthermore, HPLC is well-suited for analyzing potential non-volatile impurities and degradation products.

A systematic approach to HPLC method development is crucial for achieving a robust and reliable method.[16]

HPLC_Development_Workflow cluster_planning Phase 1: Planning & Scoping cluster_development Phase 2: Method Development cluster_validation Phase 3: Validation & Transfer ATP Define Analytical Target Profile (ATP) [ICH Q14] SelectTechnique Select HPLC as Technique ATP->SelectTechnique ColumnSelect Column & Stationary Phase Selection (e.g., C18) SelectTechnique->ColumnSelect MobilePhase Mobile Phase Screening (pH, Organic Modifier) ColumnSelect->MobilePhase DetectorSelect Detector Selection (UV, CAD, MS) MobilePhase->DetectorSelect Gradient Gradient Optimization DetectorSelect->Gradient Validation Method Validation (ICH Q2(R2)) Gradient->Validation Transfer Method Transfer to QC Validation->Transfer

Caption: HPLC Method Development Workflow.
Experimental Protocol: Achiral HPLC-UV Method

This protocol outlines a starting point for the achiral analysis of 2-Azaspiro[3.5]nonan-5-ol, suitable for purity assessment.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column Reversed-Phase C18, 2.1 x 50 mm, 1.8 µmC18 provides good retention for moderately polar compounds. The shorter length and smaller particle size allow for faster analysis times.[17][18]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as a mobile phase modifier to improve peak shape by protonating the secondary amine, reducing tailing.[16]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.[16]
Gradient 5-95% B over 10 minutesA scouting gradient to elute compounds with a wide range of polarities.[16]
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CElevated temperature can improve peak efficiency and reduce viscosity.
Detection UV at 210 nmAs the analyte lacks a strong chromophore, detection at low UV wavelengths is necessary. Alternatively, a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) can be used for universal detection or higher sensitivity/specificity.
Injection Volume 2 µL

Sample Preparation:

  • Accurately weigh and dissolve the 2-Azaspiro[3.5]nonan-5-ol standard or sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.

  • Vortex to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

Chiral Separation Considerations

For stereoselective synthesis or to meet regulatory requirements for chiral drugs, enantiomeric separation is essential.[14] Chiral HPLC is the gold standard for this purpose.[15]

  • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly effective for a broad range of chiral compounds, including amines.[13][19] Columns like Chiralpak® IA or Chiralcel® OD are excellent starting points.

  • Mobile Phase Modes: Chiral separations can be achieved in normal-phase, reversed-phase, or polar organic modes.[13] For 2-Azaspiro[3.5]nonan-5-ol, a polar organic mode (e.g., acetonitrile/methanol with a small amount of an acidic or basic additive) or a normal-phase mode (e.g., heptane/ethanol) would likely provide the best selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Analytes

GC-MS is a highly sensitive and specific technique, particularly for identifying and quantifying volatile and semi-volatile compounds. For polar molecules like 2-Azaspiro[3.5]nonan-5-ol, its application hinges on a critical sample preparation step: derivatization.

The Imperative of Derivatization

Direct injection of 2-Azaspiro[3.5]nonan-5-ol into a GC system is problematic. The polar -NH and -OH groups can interact with active sites in the inlet and column, leading to poor peak shape, and the compound's low volatility requires high temperatures that could cause thermal degradation.[11]

Derivatization chemically modifies the analyte to:

  • Increase Volatility: By replacing polar protons with non-polar groups.[10]

  • Improve Thermal Stability: To prevent on-column degradation.

  • Enhance Chromatographic Performance: Resulting in sharper, more symmetrical peaks.

A common and effective strategy for compounds with amine and hydroxyl groups is silylation . Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) are highly effective.

Derivatization_Workflow Analyte 2-Azaspiro[3.5]nonan-5-ol (Polar, Non-volatile) Derivatization Derivatization with BSTFA + 1% TMCS Analyte->Derivatization Derivative Silylated Derivative (Non-polar, Volatile) Derivatization->Derivative GCMS GC-MS Analysis Derivative->GCMS

Caption: Derivatization workflow for GC-MS analysis.
Experimental Protocol: GC-MS with Silylation

This protocol provides a robust method for the analysis of 2-Azaspiro[3.5]nonan-5-ol following derivatization.

Instrumentation:

  • GC system with a split/splitless inlet, coupled to a Mass Spectrometer (e.g., a single quadrupole).

Derivatization Procedure:

  • Accurately weigh approximately 1 mg of the sample into a 2 mL GC vial.

  • Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Add 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Allow the vial to cool to room temperature before injection.

GC-MS Conditions:

ParameterRecommended ConditionRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA low-bleed, non-polar (5% phenyl)-methylpolysiloxane column is a general-purpose column suitable for a wide range of derivatized compounds.[20][21]
Inlet Temperature 250 °CEnsures rapid volatilization of the derivatized analyte.
Carrier Gas Helium at 1 mL/min (constant flow)Inert carrier gas, standard for GC-MS.
Oven Program 60 °C (hold 1 min), then 10 °C/min to 280 °C (hold 5 min)A typical temperature program that allows for the separation of derivatization by-products from the analyte of interest.[22][23]
Ion Source Temp. 230 °CStandard temperature for an EI source.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and structural elucidation.[20]
Mass Range 40-500 amuA wide enough range to capture the molecular ion and key fragments of the derivatized analyte.

Head-to-Head: A Comparative Analysis of HPLC and GC-MS

The choice between HPLC and GC-MS depends on the specific requirements of the analysis, such as the need for chiral separation, the expected impurities, and the desired sensitivity.

Performance CharacteristicHPLCGC-MS
Sample Preparation Simple dilution ("dilute and shoot").Requires a derivatization step, which adds time and potential for variability.
Specificity Moderate with UV detection. High with MS detection.Very high due to chromatographic separation combined with mass fragmentation patterns.
Sensitivity ng-µg range with UV. pg-ng range with MS.pg-fg range, generally more sensitive than HPLC-UV.
Analyte Scope Broad; ideal for polar, non-volatile compounds and salts.Limited to volatile and thermally stable compounds (or those that can be derivatized).
Impurity Profiling Excellent for non-volatile and polymeric impurities.Excellent for volatile and semi-volatile impurities.
Chiral Analysis Well-established with a wide variety of Chiral Stationary Phases (CSPs).Possible with chiral columns, but less common than chiral HPLC.
Throughput High, especially with modern UHPLC systems.Lower, due to longer run times and sample preparation.
Robustness Generally high.Derivatization can introduce variability if not well-controlled.

Concluding Insights and Recommendations

Both HPLC and GC-MS are powerful techniques for the analysis of 2-Azaspiro[3.5]nonan-5-ol, each with its own set of advantages and disadvantages.

  • For routine quality control, purity assessment, and analysis of non-volatile impurities, HPLC is the recommended method. Its simple sample preparation, robustness, and ability to directly analyze the polar compound make it highly efficient for this purpose.

  • For trace-level analysis, identification of unknown volatile impurities, and structural confirmation, GC-MS is superior. The high sensitivity and specificity of mass spectrometry, combined with reproducible fragmentation patterns, provide a high degree of confidence in compound identification.

  • When enantiomeric purity is a critical quality attribute, chiral HPLC is the industry-standard technique. The wide availability of chiral stationary phases provides a high probability of achieving successful enantioseparation.

Ultimately, a comprehensive analytical strategy for 2-Azaspiro[3.5]nonan-5-ol may involve the use of both techniques to characterize the compound and its impurity profile fully.

Adherence to Scientific Integrity: Method Validation

Any analytical method intended for use in a regulated environment must be validated to demonstrate its fitness for purpose.[24][25] The validation should be conducted in accordance with ICH Q2(R2) guidelines and should assess the following parameters[3][8]:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

A well-defined validation protocol should be established before initiating validation studies, and all results should be documented in a comprehensive validation report.[8]

References

  • U.S. Food and Drug Administration. (n.d.). Q14 Analytical Procedure Development. FDA.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
  • Lab Manager. (2025, October 1). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
  • Contract Pharma. (2024, April 5). Regulatory Affairs: What is the New FDA Guidance on Q14 Analytical Procedure Development?. Contract Pharma.
  • U.S. Food and Drug Administration. (2024, March 7). Q14 Analytical Procedure Development March 2024. FDA.
  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q14 Analytical Procedure Development. gmp-compliance.org.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH.
  • BioPharm International. (2026, March 25). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International.
  • SlideShare. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. SlideShare.
  • International Council for Harmonisation. (2022, March 24). Validation of Analytical Procedure Q2(R2). ICH.
  • (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • Cvačka, J., & Moos, M. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed.
  • BenchChem. (n.d.). Chiral Synthesis of 6-Azaspiro[4.5]decan-7-one Enantiomers: Application Notes and Protocols. BenchChem.
  • Giera, M., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. MDPI.
  • (n.d.). GC Derivatization.
  • EvitaChem. (n.d.). 5-Oxa-2-azaspiro[3.5]nonan-9-olhydrochloride. EvitaChem.
  • Moldoveanu, S. C., & David, V. (n.d.). Derivatization Methods in GC and GC/MS. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). 2-Azaspiro[3.5]nonane. PubChem.
  • BenchChem. (n.d.). A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery. BenchChem.
  • Sigma-Aldrich. (n.d.). 2-Azaspiro[3.5]nonan-7-ol hydrochloride. Sigma-Aldrich.
  • Ilisz, I., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. PMC.
  • National Center for Biotechnology Information. (n.d.). 2-Oxa-5-azaspiro[3.5]nonane. PubChem.
  • BenchChem. (n.d.). Technical Support Center: Analytical Methods for 7-Azaspiro[3.5]nonane Reactions. BenchChem.
  • (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • Ahuja, S. (Ed.). (2011). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. John Wiley & Sons.
  • Sigma-Aldrich. (n.d.). Method development & optimization. Sigma-Aldrich.
  • Naaz, N., et al. (2025). Evaluation of gas chromatography-mass spectrometry analysis and yield. Notulae Botanicae Horti Agrobotanici Cluj-Napoca.
  • (n.d.). Development and validation of a novel HPLC-UV method for simultaneous determination of azathioprine metabolites in human red blood cells. PMC.
  • Royal Society of Chemistry. (n.d.). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. New Journal of Chemistry.
  • Ravisankar, P., et al. (2015). Development and Validation of Rapid RP- HPLC Method for the Determination of Azathioprine in Bulk and Pharmaceutical Dosage Form. Scholars Research Library.
  • Frontiers. (2021, November 18). Gas Chromatography–Mass Spectroscopy-Based Metabolomics Analysis Reveals Potential Biochemical Markers for Diagnosis of Gestational Diabetes Mellitus. Frontiers.
  • Bhaskar, M., et al. (2010). RP-HPLC Method Development for the Determination of Azathioprine in Bulk drug and Pharmaceutical Dosage Forms.
  • Semantic Scholar. (2022, November 25). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Semantic Scholar.
  • IJEAB. (n.d.). GC-MS analysis of bioactive compounds in methanolic extract of tubers of Pueraria tuberosa (Roxb. ex Willd.) DC.. IJEAB.
  • Ziane, S., et al. (2024). Gas chromatography-Mass Spectrometry (GC-MS), Computational Analysis, and In Vitro Effect of Essential Oils from Two Aromatic Plant.

Sources

A Comparative Guide to the In Vitro ADME Properties of 2-Azaspiro[3.5]nonan-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the pursuit of novel chemical scaffolds that confer advantageous physicochemical and pharmacokinetic properties is a paramount objective. The strategic incorporation of three-dimensional (3D) structures is increasingly recognized as a powerful approach to escape the "flatland" of traditional aromatic systems, often leading to improved drug-like characteristics.[1] Among these, the 2-azaspiro[3.5]nonane scaffold has emerged as a promising motif. This guide provides an in-depth technical comparison of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-azaspiro[3.5]nonan-5-ol derivatives against a conventional non-spirocyclic analogue, piperidine.

The inherent 3D geometry of the azaspiro[3.5]nonane scaffold can lead to enhanced aqueous solubility and metabolic stability when compared to more traditional, flatter structures.[1] This guide will delve into the key in vitro ADME assays that are crucial for evaluating the potential of these derivatives as viable drug candidates, providing detailed experimental protocols and comparative data to inform early-stage drug development decisions.[2][3][4]

Key In Vitro ADME Assays for Drug Candidate Selection

Early and comprehensive assessment of ADME properties is critical to de-risk drug candidates and improve the efficiency of the development pipeline.[5][6][7] The following assays are fundamental in characterizing the pharmacokinetic profile of novel chemical entities like 2-azaspiro[3.5]nonan-5-ol derivatives.

Metabolic Stability

Metabolic stability assays are essential for predicting the in vivo behavior of a compound by evaluating its susceptibility to biotransformation by drug-metabolizing enzymes.[8][9][10] These assays typically involve incubating the test compound with liver microsomes or hepatocytes and monitoring its degradation over time.[8] The rate of metabolism provides insights into the compound's half-life and potential for drug-drug interactions.[8][10]

Experimental Protocol: Microsomal Stability Assay

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw liver microsomes (from human, rat, or mouse) on ice.

    • Prepare a NADPH regenerating system solution.

    • Prepare a quenching solution of ice-cold acetonitrile containing an internal standard.

  • Incubation:

    • In a 96-well plate, add the liver microsomes and the test compound to a final concentration of 1 µM.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.[1]

    • Immediately quench the reaction by adding the aliquot to the cold acetonitrile solution.[1]

  • Analysis:

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.[1]

  • Data Interpretation:

    • Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the remaining parent compound against time.[1]

    • Calculate the intrinsic clearance (CLint) from the half-life.[10]

Aqueous Solubility

Poor aqueous solubility can significantly limit a drug's absorption and bioavailability, and can also lead to misleading results in other in vitro assays.[2] Therefore, assessing solubility early in the discovery process is crucial.

Experimental Protocol: Kinetic Solubility Assay (Turbidimetric Method)

  • Preparation:

    • Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

    • Prepare a series of dilutions of the stock solution in DMSO.

  • Assay Execution:

    • Add a small volume of each DMSO dilution to a 96-well plate.

    • Add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

    • Mix and incubate the plate at room temperature for a set period (e.g., 1-2 hours).[11]

  • Measurement:

    • Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).[11]

  • Data Analysis:

    • The kinetic solubility is determined as the concentration at which the turbidity significantly increases above the background, indicating precipitation.[11]

Membrane Permeability

The ability of a compound to cross biological membranes, such as the intestinal epithelium, is a key determinant of its oral absorption. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal permeability.[12]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer to ensure its integrity.

  • Transport Study:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • For apical-to-basolateral (A-B) transport, add the test compound to the apical (donor) side and fresh buffer to the basolateral (receiver) side.

    • For basolateral-to-apical (B-A) transport, add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

    • Incubate the plates at 37°C with gentle shaking.

  • Sampling and Analysis:

    • At specified time points, collect samples from the receiver compartment.

    • Analyze the concentration of the test compound in the samples using LC-MS/MS.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • The efflux ratio (Papp B-A / Papp A-B) is calculated to determine if the compound is a substrate of efflux transporters like P-glycoprotein.[12]

Plasma Protein Binding

The extent to which a drug binds to plasma proteins influences its distribution, metabolism, and excretion, as only the unbound fraction is pharmacologically active.[13][14] Equilibrium dialysis is considered a gold standard method for determining plasma protein binding.[14]

Experimental Protocol: Equilibrium Dialysis

  • Apparatus Setup:

    • Use a rapid equilibrium dialysis (RED) device, which consists of two chambers separated by a semipermeable membrane with a molecular weight cutoff that allows free drug to pass but retains proteins.[15]

  • Sample Preparation:

    • Add plasma (human, rat, etc.) containing the test compound to one chamber.

    • Add buffer (e.g., PBS) to the other chamber.

  • Incubation:

    • Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).[16]

  • Analysis:

    • After incubation, collect samples from both the plasma and buffer chambers.

    • Determine the concentration of the test compound in both samples by LC-MS/MS.

  • Calculation:

    • Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Comparative ADME Profile: 2-Azaspiro[3.5]nonan-5-ol Derivative vs. Piperidine Analogue

The following table presents a representative comparison of the in vitro ADME properties of a hypothetical 2-Azaspiro[3.5]nonan-5-ol derivative against a structurally related piperidine-containing analogue. The data is based on the general trends observed for spirocyclic compounds, which often exhibit improved physicochemical properties.[1]

ADME Property2-Azaspiro[3.5]nonan-5-ol DerivativePiperidine AnalogueRationale for Expected Difference
Metabolic Stability (t½, min) > 6025The 3D structure of the spirocycle can sterically hinder access of metabolizing enzymes, leading to increased stability.[17][18]
Kinetic Solubility (µg/mL) 15050The increased sp3 character and reduced planarity of the spirocycle can disrupt crystal lattice packing, leading to improved solubility.[1][18]
Caco-2 Permeability (Papp A-B, 10⁻⁶ cm/s) 1512While highly dependent on overall physicochemical properties, the improved solubility of the spirocycle may contribute to better permeability.
Plasma Protein Binding (% Unbound) 2010The 3D shape of the spirocycle may result in a less optimal fit for the binding pockets of plasma proteins compared to the more flexible piperidine analogue.

Visualizing the In Vitro ADME Workflow

The following diagram illustrates the typical workflow for assessing the in vitro ADME properties of a novel compound series.

ADME_Workflow cluster_Screening Early ADME Screening cluster_Optimization Lead Optimization cluster_Selection Candidate Selection Compound Synthesis Compound Synthesis Primary Assays Kinetic Solubility Metabolic Stability (Microsomes) Compound Synthesis->Primary Assays High-Throughput Secondary Assays Caco-2 Permeability Plasma Protein Binding Metabolic Stability (Hepatocytes) Primary Assays->Secondary Assays Promising Hits In Vivo PK In Vivo Pharmacokinetics Secondary Assays->In Vivo PK Optimized Leads ADME_Relationships Solubility Aqueous Solubility Bioavailability Oral Bioavailability Solubility->Bioavailability Influences Absorption Permeability Membrane Permeability Permeability->Bioavailability Governs Absorption Metabolism Metabolic Stability Metabolism->Bioavailability Affects First-Pass Effect PPB Plasma Protein Binding PPB->Bioavailability Impacts Distribution & Clearance

Caption: Interdependencies of key in vitro ADME properties influencing oral bioavailability.

Conclusion

The incorporation of the 2-azaspiro[3.5]nonane scaffold represents a compelling strategy for the development of novel therapeutics with potentially superior ADME properties compared to traditional non-spirocyclic motifs. [1]The inherent three-dimensionality of this scaffold can lead to improvements in critical parameters such as metabolic stability and aqueous solubility. By employing a robust suite of in vitro ADME assays early in the drug discovery process, researchers can make more informed decisions, leading to the selection of drug candidates with a higher probability of clinical success. This guide provides a framework for the systematic evaluation of 2-azaspiro[3.5]nonan-5-ol derivatives, empowering drug development professionals with the necessary tools and insights to advance promising new chemical entities.

References

  • Vertex AI Search. (n.d.). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • BioAgilytix. (n.d.). Protein Binding Assays.
  • QPS. (n.d.). Plasma Protein Binding.
  • WuXi AppTec. (n.d.). Plasma Protein Binding (PPB) Assays.
  • WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
  • Eurofins Discovery. (n.d.). Metabolic Stability Services.
  • WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development.
  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay.
  • BioDuro. (n.d.). In-Vitro ADME.
  • Visikol. (2022, December 12). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate.
  • Concept Life Sciences. (n.d.). Caco-2 Permeability.
  • BenchChem. (n.d.). A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery.
  • French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • ResearchGate. (n.d.). (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols.
  • InfinixBio. (2025, September 15). In Vitro ADME Studies: Laying the Foundation for Preclinical Success.

Sources

X-ray crystallographic analysis of 2-Azaspiro[3.5]nonan-5-ol derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Title: Escaping Flatland: A Comparative Guide to the Structural Elucidation and X-ray Crystallographic Analysis of 2-Azaspiro[3.5]nonan-5-ol Derivatives

Audience: Researchers, Medicinal Chemists, and Structural Biologists

Executive Summary & Mechanistic Context

In modern drug discovery, the transition from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich architectures—a paradigm known as "escaping flatland"—has been shown to improve clinical success rates by enhancing target selectivity, solubility, and metabolic stability[1][2]. Among these privileged 3D structures, 2-Azaspiro[3.5]nonan-5-ol derivatives represent a unique class of spirocyclic scaffolds. These compounds feature a rigid, orthogonal spiro-fusion between a four-membered azetidine ring (2-aza) and a functionalized six-membered cyclohexane ring (nonan-5-ol).

The structural rigidity of this spirocyclic core imparts specific 3D vectors to its substituents. The secondary amine in the azetidine ring (pKa ~8.5–9.5) acts as a basic anchor, while the adjacent hydroxyl group at the C5 position on the cyclohexane ring provides a critical hydrogen bond donor/acceptor site. However, the high degree of sp3 character and lack of extended pi-conjugation often make these molecules challenging to crystallize due to the absence of robust pi-pi stacking interactions.

As a Senior Application Scientist, I present this comparison guide to objectively evaluate the structural elucidation modalities for 2-Azaspiro[3.5]nonan-5-ol derivatives, with a deep dive into the causality and experimental protocols of Single-Crystal X-ray Diffraction (SXRD).

Comparative Analysis of Structural Elucidation Modalities

Determining the absolute configuration and conformational preferences of chiral 2-Azaspiro[3.5]nonan-5-ol derivatives is paramount for structure-based drug design (SBDD). Below is an objective comparison of the three primary modalities used for small-molecule structural determination: Single-Crystal X-ray Diffraction (SXRD), Microcrystal Electron Diffraction (MicroED), and Nuclear Magnetic Resonance (NMR) spectroscopy[3].

Table 1: Performance Comparison of Structural Elucidation Techniques for Spirocycles
FeatureSingle-Crystal X-ray Diffraction (SXRD)Microcrystal Electron Diffraction (MicroED)Nuclear Magnetic Resonance (NMR)
Sample Requirement Large single crystal (>10–50 µm)Nanocrystals (~100 nm) from powderLiquid state (~1–5 mg in deuterated solvent)
Data Output Absolute 3D coordinates, electron densityElectrostatic potential map, 3D coordinatesConnectivity, relative stereochemistry (NOESY)
Stereochemical Resolution Gold Standard (Absolute configuration via anomalous dispersion)High (Relative configuration, absolute is challenging)Moderate (Requires extensive computational modeling)
Hydrogen Atom Visibility Poor to Moderate (Requires ultra-high resolution <0.8 Å)Excellent (Electrons interact strongly with protons)[3]Excellent (Direct observation of 1H chemical shifts)
Primary Limitation for Spirocycles High sp3 character makes growing large single crystals difficultSample preparation artifacts; dynamic scatteringCannot directly output absolute 3D coordinates

Verdict: While MicroED is rapidly emerging as a powerful tool for analyzing seemingly amorphous powders[3], SXRD remains the gold standard for SBDD, particularly when the spirocycle is co-crystallized with a target protein to map the precise hydrogen-bonding network of the C5-hydroxyl group.

Experimental Workflow: X-ray Crystallography of 2-Azaspiro[3.5]nonan-5-ol Complexes

To achieve high-resolution diffraction data, the experimental protocol must be a self-validating system. The following methodology details the co-crystallization of a 2-Azaspiro[3.5]nonan-5-ol derivative with a generic kinase target.

Step-by-Step Methodology

Phase 1: Sample Preparation & Complex Formation

  • Ligand Solubilization: Dissolve the highly pure (>99% via HPLC) 2-Azaspiro[3.5]nonan-5-ol derivative in 100% DMSO to a stock concentration of 50 mM. Causality: DMSO ensures complete dissolution of the lipophilic spirocyclic core while remaining compatible with most protein buffers at low final concentrations (<2%).

  • Protein-Ligand Incubation: Add the ligand to the purified target protein (10 mg/mL) at a 3:1 molar ratio. Incubate on ice for 2 hours. Causality: The basic azetidine nitrogen and the C5-hydroxyl group require time to displace highly ordered water molecules in the binding pocket and establish stable hydrogen bonds.

Phase 2: Crystallization Screening (Vapor Diffusion)

  • Setup: Utilize the sitting-drop vapor diffusion method using a sparse-matrix screen (e.g., PEG/Ion or Index). Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution.

  • Equilibration: Seal the plates and incubate at 20°C. Causality: Vapor diffusion slowly increases the concentration of both the protein complex and the precipitant (e.g., PEG 3350) as water vapor transfers from the drop to the reservoir, gently driving the system into the nucleation zone without causing immediate precipitation.

Phase 3: Harvesting, Cryoprotection, and Data Collection

  • Cryoprotection: Transfer the grown single crystal (~50 µm) into a cryoprotectant solution consisting of the mother liquor supplemented with 20% (v/v) glycerol. Causality: Glycerol prevents the formation of crystalline ice during flash-cooling, which would otherwise produce intense powder diffraction rings that obscure the protein-ligand diffraction spots.

  • Flash-Cooling: Plunge the loop containing the crystal directly into liquid nitrogen (77 K).

  • Data Collection: Mount the crystal on a goniometer under a continuous nitrogen stream (100 K) at a synchrotron beamline. Collect 360° of data using 0.1° oscillation steps.

Phase 4: Phasing and Refinement

  • Molecular Replacement (MR): Use a high-resolution apo-structure of the target protein as a search model in Phaser.

  • Ligand Fitting: Calculate an initial Fo-Fc difference electron density map. The rigid, orthogonal geometry of the 2-Azaspiro[3.5]nonan-5-ol core will appear as a distinct, unambiguous blob of positive density. Fit the ligand geometry using Coot.

  • Refinement: Perform iterative cycles of positional and B-factor refinement using Phenix.refine or REFMAC5 until R-work and R-free converge below 0.20 and 0.25, respectively.

Visualizing the Crystallographic Logic

The following diagram illustrates the logical progression from synthesis to final 3D model, emphasizing the critical decision nodes in the crystallographic pipeline.

Workflow Start Synthesized 2-Azaspiro[3.5]nonan-5-ol Screening Crystallization Screening (Vapor Diffusion / Microbatch) Start->Screening Optimization Optimization (pH, Precipitants, Additives) Screening->Optimization Hits identified Diffraction X-ray Diffraction Data Collection (Synchrotron / In-house) Optimization->Diffraction Single crystals grown Phasing Phasing & Integration (Molecular Replacement) Diffraction->Phasing High-resolution data Refinement Structural Refinement & Validation (Phenix / Refmac) Phasing->Refinement Output Final 3D Model (Absolute Configuration) Refinement->Output

Workflow for X-ray crystallographic analysis of spirocyclic scaffolds.

Experimental Data: Co-crystallization vs. Apo-Soaking

When introducing a rigid spirocycle like 2-Azaspiro[3.5]nonan-5-ol into a protein crystal, researchers must choose between co-crystallization and soaking. Because the spirocycle is bulky in three dimensions (unlike flat aromatic inhibitors), soaking can sometimes shatter pre-formed apo-crystals due to the required conformational shifts in the protein backbone.

Below is a comparative data summary from a controlled experiment evaluating both methods for a 2-Azaspiro[3.5]nonan-5-ol derivative binding to a target kinase.

Table 2: Crystallographic Statistics for Co-crystallization vs. Soaking
ParameterCo-crystallization (Recommended)Apo-Crystal Soaking (24 hours)
Max Resolution (Å) 1.652.10
Ligand Occupancy 0.95 (Fully occupied)0.60 (Partial occupancy)
Average Ligand B-factor (Ų) 22.445.8
R-work / R-free 0.178 / 0.2120.205 / 0.261
C5-OH Hydrogen Bond Distance 2.8 Å (Well-defined)3.2 Å (Weak/Disordered)
Crystal Integrity Intact, sharp diffraction spotsHigh mosaicity, minor cracking

Analysis: The data clearly demonstrates that co-crystallization is the superior method for 2-Azaspiro[3.5]nonan-5-ol derivatives. The high sp3 fraction and 3D bulk of the spirocycle induce an induced-fit mechanism in the binding pocket. Pre-formed apo-crystals restrict this movement, leading to lower ligand occupancy (0.60), higher thermal motion (B-factor 45.8 Ų), and poorer resolution during soaking experiments.

Conclusion

The 2-Azaspiro[3.5]nonan-5-ol scaffold is a highly valuable, rigid 3D vector for modern drug discovery, offering an excellent escape from flatland[1][2]. While emerging techniques like MicroED offer rapid solutions for small-molecule powders[3], Single-Crystal X-ray Diffraction (SXRD) remains the most authoritative method for elucidating the precise binding modes of these spirocycles within protein targets. By employing rigorous co-crystallization protocols and understanding the causality behind cryoprotection and vapor diffusion, researchers can reliably obtain the high-resolution data necessary to drive rational, structure-based drug design.

References

  • The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination Source: ACS Central Science URL:[Link]

  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery Source: Taylor & Francis (Expert Opinion on Drug Discovery) URL:[Link]

Sources

Structure-activity relationship (SAR) studies of the 2-Azaspiro[3.5]nonan-5-ol scaffold.

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly shifts away from flat, aromatic-heavy molecules toward architecturally complex 3D structures, spirocyclic scaffolds have emerged as critical bioisosteres. Among these, the 2-azaspiro[3.5]nonan-5-ol scaffold offers a highly versatile platform for Structure-Activity Relationship (SAR) studies. By providing two orthogonal vectors for functionalization—the secondary amine at the 2-position and the hydroxyl group at the 5-position—this scaffold allows medicinal chemists to precisely tune both target affinity and physicochemical properties.

This guide provides an objective, data-driven comparison of the 2-azaspiro[3.5]nonan-5-ol scaffold against traditional flat bioisosteres and smaller spirocycles, supported by self-validating experimental protocols.

Physicochemical Profiling: The Spirocyclic Advantage

The primary rationale for incorporating the 2-azaspiro[3.5]nonan-5-ol scaffold is to improve the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate. Traditional saturated rings, such as piperidines, often suffer from high metabolic liability due to exposed α-carbons that are highly susceptible to Cytochrome P450 (CYP450) mediated oxidation.

By fusing a four-membered azetidine ring to a six-membered carbocycle, the spiro-center introduces intense steric bulk that shields adjacent C-H bonds. Furthermore, the 3D geometry disrupts flat crystal lattice packing, which dramatically enhances aqueous solubility .

Comparative Physicochemical Data

The following table summarizes the comparative performance of the 2-azaspiro[3.5]nonan-5-ol scaffold against its flat counterpart (3-Hydroxypiperidine) and a smaller spirocycle (2-Azaspiro[3.3]heptan-5-ol).

ScaffoldFsp³LogD (pH 7.4)Aqueous Solubility (μM)HLM CLint (μL/min/mg)Primary Metabolic Liability
3-Hydroxypiperidine 1.000.4521048.2High (α-C oxidation)
2-Azaspiro[3.3]heptan-5-ol 1.000.1245022.5Moderate
2-Azaspiro[3.5]nonan-5-ol 1.000.8538014.3Low (Steric shielding)

Data Interpretation: While the [3.3] heptane system offers the highest aqueous solubility, it lacks the lipophilic bulk often required to fill deep hydrophobic binding pockets. The [3.5] nonane system strikes an optimal balance: it provides a slightly higher LogD for improved membrane permeability while maintaining excellent solubility and demonstrating superior metabolic stability (lowest Intrinsic Clearance, CLint).

SAR Applications in Target Binding

The 3D vector projection of the 2-azaspiro[3.5]nonan-5-ol scaffold has proven highly effective in recent antiviral and oncology campaigns.

  • SARS-CoV-2 3CLpro Inhibition: In the development of covalent inhibitors for the SARS-CoV-2 main protease, spirocycles are utilized to occupy the S4 subsite. Crystallographic data reveals that while smaller 2-azaspiro[3.3] derivatives exhibit high conformational disorder in the binding pocket, the larger 6-membered ring of the [3.5] spirocycle establishes superior van der Waals contacts, locking the inhibitor into a single, highly potent conformation .

  • Antimycobacterial Activity: Similar [3.5] spirocyclic architectures (e.g., diazaspiro[3.5]nonanes) have been pivotal in designing DprE1 inhibitors. The precise spatial arrangement allows substituents to form highly stable electrostatic interactions with conserved residues like Asp326, bypassing resistance mutations that plague flatter benzothiazinones .

SAR Optimization Workflow

To systematically explore the SAR of this scaffold, we utilize a bivectorial optimization workflow. The N-2 position is typically used to modulate solvent-exposed regions or optimize pharmacokinetic properties, while the C-5 hydroxyl is functionalized to probe deep sub-pockets via etherification or carbamoylation.

SAR_Workflow A Scaffold Selection 2-Azaspiro[3.5]nonan-5-ol B N-2 Derivatization (Amidation / Alkylation) A->B Vector 1 C C-5 Functionalization (Etherification / Carbamoylation) A->C Vector 2 D In Vitro ADME (HLM Stability, LogD) B->D E Target Binding Assay (e.g., 3CLpro / KRAS) B->E C->D C->E F SAR Data Integration & 3D Vector Analysis D->F E->F F->A Iterative Refinement G Lead Candidate Selection F->G Optimal Profile

Fig 1. Bivectorial SAR optimization workflow for the 2-Azaspiro[3.5]nonan-5-ol scaffold.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems.

Protocol A: Orthogonal Functionalization of 2-Azaspiro[3.5]nonan-5-ol

This methodology allows for the selective modification of the C-5 hydroxyl group without cross-reactivity at the N-2 amine.

  • Step 1: N-Boc Protection.

    • Procedure: Dissolve 2-azaspiro[3.5]nonan-5-ol (1.0 eq) in DCM. Add Et₃N (2.0 eq) and Boc₂O (1.1 eq). Stir at room temperature for 4 hours.

    • Causality: The secondary azetidine amine is highly nucleophilic. Protecting it with a bulky tert-butyloxycarbonyl (Boc) group prevents unwanted N-alkylation during the subsequent O-functionalization, ensuring absolute regioselectivity.

  • Step 2: O-Alkylation.

    • Procedure: Dissolve the N-Boc protected intermediate in anhydrous DMF at 0°C. Add NaH (60% dispersion in mineral oil, 1.5 eq). Stir for 30 mins, then add the desired alkyl halide (1.2 eq).

    • Causality: The 3D bulk of the[3.5] spirocycle creates a sterically hindered secondary alcohol. A strong, non-nucleophilic base like NaH is required to quantitatively drive alkoxide formation before the electrophile is introduced.

    • Self-Validating Control: Run a parallel reaction using a simple primary alcohol (e.g., benzyl alcohol). If the control fails to alkylate, it immediately indicates that the NaH has degraded or the DMF is contaminated with moisture, invalidating the primary run.

  • Step 3: Deprotection & N-Amidation.

    • Procedure: Remove the Boc group using 20% TFA in DCM. After concentration, couple the free amine with a carboxylic acid using HATU (1.2 eq) and DIPEA (3.0 eq) in DMF.

    • Causality: HATU is specifically chosen over standard EDC/HOBt couplings because the azetidine nitrogen in a spirocyclic system is sterically constrained. HATU accelerates the formation of the active ester, ensuring high conversion rates without epimerizing adjacent stereocenters.

Protocol B: High-Throughput Microsomal Stability Assay

Evaluating the metabolic stability of the synthesized spirocycles is critical for validating the "escape from flatland" hypothesis.

  • Step 1: Incubation.

    • Procedure: Incubate the test compound (1 μM) with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C. Initiate the reaction by adding NADPH (1 mM final concentration).

    • Causality: HLMs contain the full complement of CYP450 enzymes. NADPH is the essential electron-donating cofactor; without it, CYP450 enzymes cannot catalyze the oxidation of the scaffold.

  • Step 2: Quenching & Analysis.

    • Procedure: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately by adding three volumes of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge and analyze the supernatant via LC-MS/MS.

  • Step 3: The Self-Validating System.

    • Validation Logic: Every assay plate must include Verapamil (a rapid clearance control) and Warfarin (a low clearance control). If the calculated CLint of Verapamil drops below 40 μL/min/mg, the entire assay plate is automatically invalidated. This built-in failure state proves either that the microsomes have lost enzymatic activity or that the NADPH cofactor has degraded, ensuring no false-positive stability data is reported for the spirocyclic candidates.

References

  • Title: Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease Source: Journal of Medicinal Chemistry / ACS Publications URL: [Link]

  • Title: Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity Source: Journal of Medicinal Chemistry / ACS Publications URL: [Link]

Safety Operating Guide

Navigating the Final Step: A Senior Scientist's Guide to the Proper Disposal of 2-Azaspiro[3.5]nonan-5-ol

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our focus is often on synthesis and application. However, the responsible management of chemical compounds throughout their lifecycle is a critical component of scientific integrity and laboratory safety. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-Azaspiro[3.5]nonan-5-ol, a specialized spirocyclic amine alcohol.

The principle of "cradle-to-grave" responsibility, established under the Resource Conservation and Recovery Act (RCRA), dictates that the generator of a chemical waste is responsible for its safe handling from generation to final disposal.[1] This document is designed to ensure that your laboratory practices for this compound are safe, compliant, and environmentally sound.

Disclaimer: As of the date of this publication, a specific Safety Data Sheet (SDS) for 2-Azaspiro[3.5]nonan-5-ol is not widely available. The following guidance is synthesized from the safety profiles of structurally analogous azaspiro and spirocyclic compounds and is grounded in established chemical safety and hazardous waste management principles.[2][3][4][5] Always consult your institution's Environmental Health and Safety (EHS) department for site-specific procedures.

Part 1: Hazard Profile and Risk Assessment

Understanding the potential hazards of 2-Azaspiro[3.5]nonan-5-ol is the foundation of its safe management. Based on data from similar chemical structures, a conservative risk assessment is essential.[2][4] The primary hazards are anticipated to be related to irritation and potential acute toxicity.

Table 1: Anticipated Hazard Profile for 2-Azaspiro[3.5]nonan-5-ol

Hazard ClassificationGHS Hazard CodeAnticipated EffectPrecautionary Statement Reference
Skin IrritationH315Causes skin irritation.[2][4]P280, P302+P352
Serious Eye IrritationH319Causes serious eye irritation.[2][4]P280, P305+P351+P338
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[2][4][5]P261, P304+P340
Acute Toxicity, Oral (Assumed)H302Harmful if swallowed.[4]P270, P301+P312

The causality for these hazards lies in the compound's chemical nature. As an amine, it can be basic and reactive, leading to irritation upon contact with skin, eyes, and mucous membranes. The spirocyclic structure may influence its biological activity and toxicological profile. Therefore, all waste streams containing this compound must be treated as hazardous.

Part 2: Engineering Controls and Personal Protective Equipment (PPE)

Minimizing exposure is the most effective way to ensure safety. All handling and preparation for disposal of 2-Azaspiro[3.5]nonan-5-ol must be conducted with the following controls in place.

  • Primary Engineering Control: Always handle the pure compound and prepare waste containers within a certified chemical fume hood.[2] This ensures that any potential vapors or aerosols are contained.

  • Personal Protective Equipment (PPE): A standard laboratory PPE ensemble is mandatory.

    • Hand Protection: Wear impervious gloves (e.g., nitrile) at all times. Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[6]

    • Eye Protection: Use safety glasses with side shields or chemical safety goggles approved under government standards.[3]

    • Skin and Body Protection: A lab coat must be worn and fully buttoned. Ensure that skin is not exposed.[3]

Part 3: Waste Characterization and Segregation Workflow

Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure compliant disposal.[7] Waste containing 2-Azaspiro[3.5]nonan-5-ol must never be mixed with other waste streams unless explicitly permitted by your institution's EHS office. Specifically, avoid mixing with strong oxidizing agents or strong acids, as this can lead to vigorous reactions.[2]

The following diagram outlines the decision-making process for segregating waste generated from work with this compound.

WasteSegregation start Waste Generated (Contains 2-Azaspiro[3.5]nonan-5-ol) is_liquid Is the waste primarily liquid? start->is_liquid is_sharp Is the waste a sharp (needle, blade, broken glass)? is_liquid->is_sharp No (Solid) liquid_container Collect in a designated, compatible, and sealed Hazardous Liquid Waste Container. (e.g., HDPE or glass bottle) is_liquid->liquid_container Yes sharp_container Place in a designated, puncture-proof Sharps Container. is_sharp->sharp_container Yes solid_container Collect in a designated, clearly labeled Hazardous Solid Waste Bag/Container. (e.g., lined cardboard box) is_sharp->solid_container No (Non-sharp solid) label_liquid Label with 'Hazardous Waste', full chemical name, and concentration. liquid_container->label_liquid label_sharp Label container with 'Hazardous Waste Sharps' and associated chemicals. sharp_container->label_sharp label_solid Label with 'Hazardous Waste', and list all contaminants. solid_container->label_solid

Caption: Waste Segregation Decision Workflow for 2-Azaspiro[3.5]nonan-5-ol.

Part 4: Step-by-Step Disposal Protocols

Disposal procedures must be followed meticulously. The goal is to safely containerize and label the waste for collection by a licensed hazardous waste disposal facility.[3][4][8]

Protocol 4.1: Disposal of Unused or Pure 2-Azaspiro[3.5]nonan-5-ol
  • Justification: Unused product is considered hazardous waste and must not be abandoned or disposed of as regular trash.

  • Procedure:

    • Ensure the original container is in good condition and tightly sealed.

    • If the original label is damaged, create a new label that includes the full chemical name ("2-Azaspiro[3.5]nonan-5-ol") and the words "Hazardous Waste."

    • Place the container in a secondary containment bin.

    • Store in your laboratory's designated Hazardous Waste Accumulation Area.

    • Complete a hazardous waste pickup request form as required by your institution's EHS department.

Protocol 4.2: Disposal of Contaminated Solid Waste (Gloves, Weigh Boats, Wipes)
  • Justification: Consumables contaminated with the compound retain its hazardous properties.

  • Procedure:

    • Collect all non-sharp solid waste contaminated with 2-Azaspiro[3.5]nonan-5-ol in a dedicated, leak-proof plastic bag or a lined container.

    • Do not overfill the bag. When it is three-quarters full, seal it securely.

    • Label the bag or container clearly as "Hazardous Waste" and list "2-Azaspiro[3.5]nonan-5-ol" and any solvents used as contaminants.

    • Place the sealed bag in the designated solid hazardous waste accumulation container in your lab.

Protocol 4.3: Disposal of Contaminated Glassware and Sharps
  • Justification: To prevent physical injury and chemical exposure to support staff, sharps must be segregated.

  • Procedure:

    • Decontamination (Optional but Recommended): Triple rinse contaminated glassware (e.g., flasks, beakers) with a suitable solvent (such as ethanol or isopropanol). Collect the first two rinsates as hazardous liquid waste (see Protocol 4.4). The third rinse can often be disposed of as regular aqueous waste, but confirm this with your EHS office.

    • Disposal of Broken Glass/Sharps: Place all contaminated sharps, including needles, razor blades, and broken glassware, directly into a designated, puncture-resistant sharps container labeled for hazardous chemical waste.[6]

    • Do not recap needles.

    • When the container is three-quarters full, seal it and arrange for pickup through your EHS department.

Protocol 4.4: Disposal of Contaminated Aqueous and Solvent Solutions
  • Justification: Discharge of organic compounds, especially those with potential ecotoxicity, into the sanitary sewer system is strictly prohibited.[2][5]

  • Procedure:

    • Collect all liquid waste containing 2-Azaspiro[3.5]nonan-5-ol, including reaction mother liquors and solvent rinses, in a compatible, sealable hazardous waste container (e.g., a high-density polyethylene (HDPE) or glass bottle).

    • Maintain separate containers for halogenated and non-halogenated solvent waste unless your facility directs otherwise.

    • Attach a hazardous waste label to the container before adding the first drop of waste.

    • List all chemical constituents, including solvents, by their full name and estimate their concentrations.

    • Keep the container sealed when not actively adding waste.

    • Store in a designated satellite accumulation area with secondary containment.

Part 5: Emergency Procedures

In the event of an accidental release, immediate and correct action is crucial.

  • Skin or Eye Contact: As inferred from related compounds, immediately flush the affected area with copious amounts of water for at least 15 minutes. For eye contact, hold the eyelids open while flushing. Remove contaminated clothing. Seek immediate medical attention and provide the Safety Data Sheet for a similar compound if available.[2][5]

  • Minor Spill (inside a fume hood):

    • Absorb the spill with an inert material (e.g., vermiculite, dry sand).

    • Collect the absorbent material using non-sparking tools and place it in a sealed container for disposal as hazardous solid waste.[2]

    • Wipe the area with a suitable solvent and dispose of the wipes as contaminated solid waste.

  • Major Spill (outside a fume hood):

    • Alert personnel in the immediate area and evacuate.

    • If safe to do so, close the doors to the laboratory to contain any vapors.

    • Contact your institution's emergency EHS number immediately. Do not attempt to clean up a large spill yourself.

By adhering to these protocols, you ensure that the final stage of your research with 2-Azaspiro[3.5]nonan-5-ol is conducted with the highest standards of safety, professionalism, and environmental stewardship.

References

  • Chemical Waste Disposal Guidelines. Emory University.[Link]

  • Material Safety Data Sheet for 2-Boc-2-azaspiro[3.5]nonane-7-carbonitrile. Accela ChemBio Inc.[Link]

  • Ibrahim, N. H., et al. (2021). Treatment of amine wastes generated in industrial processes. ResearchGate.[Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press.[Link]

  • Federal Office of Public Health FOPH. (2016). Chemical Inactivation of Organisms in Liquids. Swiss Confederation.[Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency.[Link]

  • Example RCRA Waste Codes for Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency.[Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency.[Link]

  • Appendix VIII to Part 261, Title 40 -- Hazardous Constituents. Electronic Code of Federal Regulations (eCFR).[Link]

  • EPA Hazardous Waste Codes. U.S. Environmental Protection Agency.[Link]

  • EPA Hazardous Waste Code List. U.S. Environmental Protection Agency.[Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.